Product packaging for D-Mannitol-d1(Cat. No.:CAS No. 38116-22-2)

D-Mannitol-d1

Cat. No.: B1484767
CAS No.: 38116-22-2
M. Wt: 183.18 g/mol
InChI Key: FBPFZTCFMRRESA-JNHZOBAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Mannitol-d1 is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B1484767 D-Mannitol-d1 CAS No. 38116-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-JNHZOBAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is D-Mannitol-d1 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of D-Mannitol-d1, a deuterated form of the sugar alcohol D-Mannitol. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the chemical and physical properties, synthesis, experimental protocols for analysis, and its applications in metabolic and pharmacokinetic research.

Introduction to this compound

This compound is a stable isotope-labeled version of D-Mannitol where one hydrogen atom has been replaced by its heavier isotope, deuterium. This isotopic substitution makes it a valuable tool for a variety of scientific applications, primarily as a tracer in metabolic studies and for pharmacokinetic analysis.[] The presence of deuterium allows for the differentiation of the labeled mannitol from its naturally abundant, non-labeled counterpart in biological systems, enabling precise tracking and quantification.

The primary application of this compound lies in its use as an internal standard in mass spectrometry-based assays and as a probe to investigate the metabolism and disposition of D-Mannitol.[] Its chemical behavior is nearly identical to that of D-Mannitol, allowing it to participate in the same biological pathways without significantly altering the system's biochemistry.

Chemical and Physical Properties

Table 1: General Properties of this compound

PropertyValueReference
Chemical Name D-Mannitol-1-dN/A
Synonyms Mannitol-d1; Mannite-d1[]
CAS Number 75607-68-0N/A
Molecular Formula C₆H₁₃DO₆N/A
Molecular Weight 183.18 g/mol N/A

Table 2: Physicochemical Properties of D-Mannitol (as an approximation for this compound)

PropertyValueReference
Appearance White crystalline powder or granules[2]
Melting Point 166-168 °C[3]
Boiling Point 290-295 °C at 3.5 mmHgN/A
Solubility in Water 1 g in ~5.5 mLN/A
Solubility in Ethanol 1 g in ~83 mLN/A
Solubility in Ether InsolubleN/A
Density 1.52 g/cm³[3]
Optical Rotation [α]D²⁰ +23° to +24° (in borax solution)N/A
pKa 13.50 (at 18 °C)N/A

Synthesis of this compound

A plausible synthetic route for the preparation of this compound involves the stereoselective reduction of D-mannose using a deuterated reducing agent. A common method for such a transformation is the use of sodium borodeuteride (NaBD₄).

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through the reduction of the aldehyde group of D-mannose. This process introduces a deuterium atom at the C1 position.

G start D-Mannose reagent Sodium Borodeuteride (NaBD4) in Water/Ethanol start->reagent Reduction product This compound reagent->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)
  • Dissolution: Dissolve D-mannose in a suitable solvent system, such as a mixture of water and ethanol, in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath. Slowly add a solution of sodium borodeuteride (NaBD₄) in the same solvent system to the D-mannose solution with constant stirring. The molar ratio of NaBD₄ to D-mannose should be carefully controlled to ensure complete reduction.

  • Quenching: After the reaction is complete (monitored by thin-layer chromatography), cautiously add a weak acid, such as acetic acid, to quench the excess NaBD₄.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue, containing this compound and borate salts, is purified by recrystallization from a suitable solvent, such as aqueous ethanol.

  • Drying and Characterization: The purified crystals of this compound are dried under vacuum. The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and isotopic purity.

Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound and for determining the position and extent of deuterium incorporation.

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Experiments:

    • ¹H NMR: To observe the proton signals and confirm the absence or significant reduction of the signal corresponding to the deuterated position.

    • ²H (Deuterium) NMR: To directly observe the deuterium signal and confirm its chemical shift.

    • ¹³C NMR: To analyze the carbon skeleton and observe any isotopic shifts in the carbon signals adjacent to the deuterium atom.

  • Typical Parameters (¹H NMR):

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 10-12 ppm).

G sample This compound Sample dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Acquire NMR Data (¹H, ²H, ¹³C) nmr_tube->spectrometer analysis Process and Analyze Spectra spectrometer->analysis

Caption: Experimental workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to quantify its abundance in biological samples.

  • Protein Precipitation: For plasma samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. Vortex and centrifuge to pellet the proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent compatible with the LC-MS system (e.g., mobile phase).

  • Urine samples may require dilution and filtration before analysis.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Chromatography:

    • Column: A suitable column for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., water with formic acid and acetonitrile).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is often used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated by fragmentation.

      • Precursor Ion (for this compound): [M+H]⁺ = 184.1 or [M+Na]⁺ = 206.1

      • Product Ion: A characteristic fragment ion would be selected for monitoring.

G sample Biological Sample (e.g., Plasma, Urine) extraction Sample Preparation (e.g., Protein Precipitation) sample->extraction lc LC Separation (HILIC) extraction->lc ms MS/MS Detection (ESI, MRM) lc->ms quantification Data Analysis and Quantification ms->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Applications in Research and Drug Development

Metabolic Pathway Elucidation

This compound can be used as a tracer to study the metabolic fate of mannitol in various organisms. By administering this compound and analyzing the isotopic enrichment in downstream metabolites, researchers can map out and quantify the flux through different metabolic pathways.

In many fungi and bacteria, mannitol is synthesized from fructose-6-phosphate via mannitol-1-phosphate. The catabolism of mannitol typically involves its oxidation to fructose.

G f6p Fructose-6-Phosphate m1p Mannitol-1-Phosphate f6p->m1p Mannitol-1-phosphate dehydrogenase mannitol This compound m1p->mannitol Mannitol-1-phosphatase fructose Fructose mannitol->fructose Mannitol dehydrogenase

Caption: Simplified metabolic pathway of mannitol synthesis and catabolism.

Pharmacokinetic Studies

In drug development, this compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of D-Mannitol. By co-administering a therapeutic candidate with this compound, the effect of the drug on mannitol's pharmacokinetics can be assessed. Furthermore, in studies where D-mannitol itself is the therapeutic agent, this compound can be used in microdosing studies or to differentiate between endogenously present mannitol and the administered drug.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of metabolism, pharmacokinetics, and drug development. Its properties as a stable isotope-labeled tracer allow for precise and sensitive tracking in complex biological systems. The experimental protocols outlined in this guide provide a framework for the effective use of this compound in both qualitative and quantitative analyses. As the demand for more sophisticated analytical techniques in the life sciences continues to grow, the application of deuterated compounds like this compound is expected to become even more widespread.

References

Applications of Deuterated Mannitol in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated mannitol, a stable isotope-labeled form of the sugar alcohol mannitol, is a valuable tool in metabolic research. Its resistance to metabolism in humans and its unique physicochemical properties make it an ideal tracer for investigating various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core applications of deuterated mannitol, with a focus on intestinal permeability assessment and its role in oxidative stress. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant metabolic pathways to facilitate its application in a research setting.

Core Applications of Deuterated Mannitol

The primary applications of deuterated mannitol in metabolic research currently center on two key areas:

  • Assessment of Intestinal Permeability: Deuterated mannitol, particularly ¹³C-labeled mannitol, serves as a superior alternative to its non-labeled counterpart for the widely used lactulose/mannitol test. This test is a non-invasive method to assess the integrity of the intestinal barrier, often referred to as "leaky gut."

  • Investigation of Oxidative Stress: Mannitol is a known scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals. While much of the research has been conducted with unlabeled mannitol, the principles and findings are directly applicable to understanding the protective effects of deuterated mannitol in metabolic studies where oxidative stress is a factor.

While the use of deuterated mannitol as a direct tracer for central carbon metabolism pathways like glycolysis and the pentose phosphate pathway (PPP) is less documented than for labeled glucose, the principles of metabolic flux analysis (MFA) can be applied. This would involve administering deuterated mannitol and tracing the appearance of the deuterium label in downstream metabolites.

Data Presentation: Quantitative Insights

The use of isotopically labeled mannitol allows for precise quantification in biological samples, minimizing interference from endogenous or dietary sources of unlabeled mannitol.

Table 1: Urinary Excretion of ¹²C-Mannitol vs. ¹³C-Mannitol in Healthy Volunteers

Time Interval (hours)Mean Cumulative ¹²C-Mannitol Excretion (mg)Mean Cumulative ¹³C-Mannitol Excretion (mg)
0-212.312.9
2-834.515.1
8-2431.23.0
Total (0-24) 78.0 31.0

Data from a study with 10 healthy volunteers who ingested 100 mg of each mannitol type. The significantly lower baseline contamination and more predictable excretion pattern of ¹³C-mannitol highlight its superiority as a probe for intestinal permeability.

Experimental Protocols

Intestinal Permeability Assessment using the ¹³C-Mannitol/Lactulose Test

This protocol describes a common method for assessing small intestine permeability.

Objective: To quantify the urinary excretion of orally administered ¹³C-mannitol and lactulose to determine the lactulose to ¹³C-mannitol ratio (LMR), an indicator of intestinal permeability.

Materials:

  • ¹³C-Mannitol (e.g., D-Mannitol-¹³C₆)

  • Lactulose

  • HPLC-grade water

  • Urine collection containers

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

  • Internal standards (e.g., ¹³C-labeled lactulose and ¹³C,d-labeled mannitol)

Procedure:

  • Patient Preparation:

    • Patients should fast overnight (at least 8 hours).

    • A baseline urine sample is collected before administration of the sugar solution.

    • Patients are instructed to avoid foods containing high levels of mannitol for 24 hours prior to the test.

  • Administration of Test Solution:

    • A solution containing a known amount of ¹³C-mannitol (e.g., 100 mg) and lactulose (e.g., 1000 mg) dissolved in 250 mL of water is administered orally.

  • Urine Collection:

    • Urine is collected over a specified period, typically in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to assess absorption over time. The total volume of urine for each collection period is measured and recorded.

  • Sample Preparation for HPLC-MS/MS Analysis:

    • Urine samples are centrifuged to remove particulate matter.

    • An aliquot of the supernatant is diluted with a solution containing the internal standards.

    • Further dilution with a suitable solvent (e.g., 80% acetonitrile) is performed to prepare the sample for injection into the HPLC-MS/MS system.

  • HPLC-MS/MS Analysis:

    • Separation of ¹³C-mannitol and lactulose is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

    • Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific MRM transitions for ¹³C-mannitol, lactulose, and the internal standards are monitored.

    • Quantification is based on the peak area ratios of the analytes to their respective internal standards, using a calibration curve prepared with known concentrations of the standards.

Data Analysis:

  • The concentration of ¹³C-mannitol and lactulose in each urine sample is determined.

  • The total amount of each sugar excreted in each time interval is calculated by multiplying the concentration by the total urine volume for that period.

  • The percentage of the ingested dose excreted for each sugar is calculated.

  • The Lactulose/¹³C-Mannitol Ratio (LMR) is calculated as: (Percentage of lactulose excreted) / (Percentage of ¹³C-mannitol excreted)

  • An elevated LMR is indicative of increased intestinal permeability.

General Protocol for Metabolic Flux Analysis using Deuterated Mannitol

This protocol outlines a general workflow for tracing the metabolic fate of deuterated mannitol in a cell culture system.

Objective: To determine the incorporation of deuterium from deuterated mannitol into downstream metabolites of central carbon metabolism.

Materials:

  • Deuterated Mannitol (e.g., D-Mannitol-d7)

  • Cell culture medium and reagents

  • Cultured cells of interest

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., methanol/water/chloroform mixture)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Cells are cultured to the desired density.

    • The standard culture medium is replaced with a medium containing a known concentration of deuterated mannitol as the tracer.

    • Cells are incubated for a time course to allow for the uptake and metabolism of the deuterated mannitol.

  • Metabolite Quenching and Extraction:

    • The culture medium is rapidly removed, and the cells are washed with an ice-cold buffer.

    • Metabolism is quenched by adding a cold quenching solution (e.g., -80°C methanol) to the cells.

    • Metabolites are extracted using a suitable solvent system (e.g., a biphasic extraction with methanol, water, and chloroform). The polar phase containing the metabolites of interest is collected.

  • Sample Preparation for Mass Spectrometry:

    • The extracted metabolites are dried under a vacuum.

    • For GC-MS analysis, the dried metabolites are derivatized to increase their volatility. A common derivatization procedure involves methoximation followed by silylation.

  • Mass Spectrometry Analysis:

    • The derivatized samples (for GC-MS) or reconstituted polar extracts (for LC-MS) are injected into the mass spectrometer.

    • The mass spectra of metabolites are analyzed to determine the mass isotopologue distribution (MID), which reflects the incorporation of deuterium from the mannitol tracer.

Data Analysis:

  • The MIDs of key metabolites in pathways such as glycolysis (e.g., pyruvate, lactate) and the pentose phosphate pathway (e.g., ribose-5-phosphate) are determined.

  • The fractional contribution of deuterated mannitol to the synthesis of these metabolites is calculated.

  • Metabolic flux analysis software can be used to fit the labeling data to a metabolic network model to quantify the fluxes through the relevant pathways.

Mandatory Visualizations

The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the application of deuterated mannitol.

Mannitol_Metabolism ext_mannitol Extracellular Deuterated Mannitol int_mannitol Intracellular Deuterated Mannitol ext_mannitol->int_mannitol Transport fructose Fructose int_mannitol->fructose Mannitol-2-Dehydrogenase scavenged_ros Scavenged ROS int_mannitol->scavenged_ros ROS Scavenging f6p Fructose-6-Phosphate fructose->f6p Fructokinase glycolysis Glycolysis f6p->glycolysis ppp Pentose Phosphate Pathway f6p->ppp ros Reactive Oxygen Species (ROS) ros->scavenged_ros

Caption: Overview of Mannitol Metabolism and its Role in ROS Scavenging.

Gut_Permeability_Workflow start Patient Fasting (Overnight) administer Oral Administration of ¹³C-Mannitol & Lactulose Solution start->administer collect Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) administer->collect prepare Urine Sample Preparation (Centrifugation, Dilution, Internal Standard Spiking) collect->prepare analyze HPLC-MS/MS Analysis prepare->analyze quantify Quantification of ¹³C-Mannitol & Lactulose analyze->quantify calculate Calculation of Lactulose/¹³C-Mannitol Ratio (LMR) quantify->calculate result Assessment of Intestinal Permeability calculate->result MFA_Workflow start Cell Culture with Deuterated Mannitol Tracer quench Rapid Quenching of Metabolism start->quench extract Metabolite Extraction quench->extract prepare Sample Preparation (Derivatization for GC-MS) extract->prepare analyze Mass Spectrometry Analysis (GC-MS or LC-MS) prepare->analyze mid Determination of Mass Isotopologue Distributions (MIDs) analyze->mid model Computational Modeling & Flux Calculation mid->model result Quantified Metabolic Fluxes model->result

In-depth Technical Guide to D-Mannitol-d1: Commercial Availability and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of D-Mannitol-d1, a deuterated form of D-Mannitol. It is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its potential applications.

Commercial Suppliers and Availability

This compound, also referenced by its synonym D-Glucitol-2-d, is available from a select number of specialized chemical suppliers. The primary CAS number associated with this compound is 75607-68-0 . While availability can vary, the following companies have been identified as potential suppliers. It is recommended to contact these suppliers directly for the most up-to-date information on product specifications, availability, and pricing.

SupplierProduct Name(s)CAS NumberKnown Product Number(s)Notes
MedchemExpress D-Mannitol-d75607-68-0 (inferred)HY-N0378S5Listed as a deuterium-labeled D-Mannitol.
Immunomart This compound75607-68-0HY-N0378S5Product page indicates it is the deuterium-labeled D-Mannitol. Currently listed as out of stock.
Santa Cruz Biotechnology D-Glucitol-2-d75607-68-0sc-224505Marketed under the synonym D-Glucitol-2-d.
US Biological D-Glucitol-2-d75607-68-0163407Listed as D-Glucitol-2-d.
Omicron Biochemicals, Inc. d-[2-2H]glucitol75607-68-0ALD-045Offers d-[2-2H]glucitol, which corresponds to this compound.
Toronto Research Chemicals This compoundNot specifiedNot specifiedKnown supplier of isotopically labeled compounds. Direct inquiry is recommended.

Note on Nomenclature: It is important to recognize the interchangeable use of "this compound" and "D-Glucitol-2-d" in supplier catalogs for the compound with CAS number 75607-68-0.

Quantitative Data

Detailed quantitative data, such as isotopic enrichment and purity, are typically provided in the Certificate of Analysis (CofA) for a specific product lot. While a generic CofA for unlabeled D-Mannitol from MedchemExpress shows high purity (99.93% by HPLC), a specific CofA for this compound with isotopic enrichment details has not been publicly available in the conducted research.[1] Researchers should request a lot-specific CofA from the supplier before purchase to ensure it meets the requirements of their intended application.

Applications and Experimental Protocols

This compound primarily serves as a stable isotope-labeled internal standard for mass spectrometry (MS)-based quantitative analysis. Its chemical properties are nearly identical to unlabeled D-Mannitol, but its increased mass allows it to be distinguished in a mass spectrometer. This makes it an ideal tool for accurately quantifying the concentration of D-Mannitol in complex biological matrices.

General Experimental Protocol for Urinary Mannitol Quantification using this compound as an Internal Standard

This protocol is a generalized representation based on established methods for similar analytes.

1. Preparation of Standards and Internal Standard Stock Solutions:

  • Prepare a stock solution of unlabeled D-Mannitol in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a stock solution of this compound (internal standard) in the same solvent at a known concentration.

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples to pellet any particulate matter.

  • Take a specific volume of the supernatant (e.g., 50 µL).

  • Add a specific volume of the this compound internal standard solution to the urine sample.

  • Vortex the mixture thoroughly.

3. Chromatographic Separation (UPLC):

  • Inject the prepared sample onto a suitable chromatography column (e.g., an ethylene bridged hybrid amide column as described by Gervasoni et al., 2018).[2]

  • Elute the analytes using a gradient of mobile phases (e.g., water and acetonitrile). The gradient is optimized to achieve good separation of mannitol from other urinary components.

4. Mass Spectrometric Detection (MS/MS):

  • The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both unlabeled D-Mannitol and this compound.

  • The ratio of the peak area of unlabeled D-Mannitol to the peak area of the this compound internal standard is used for quantification.

Visualizations

Experimental Workflow for Quantification of Urinary Mannitol

experimental_workflow Figure 1. General Experimental Workflow for Urinary Mannitol Quantification cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample spiked_sample Spiked Urine Sample urine_sample->spiked_sample is_stock This compound (IS) Stock standards Calibration Standards is_stock->standards Spiking is_stock->spiked_sample Spiking mannitol_stock D-Mannitol Stock mannitol_stock->standards Serial Dilution uplc UPLC Separation standards->uplc spiked_sample->uplc msms MS/MS Detection uplc->msms peak_integration Peak Area Integration msms->peak_integration ratio_calc Calculate Peak Area Ratio (Mannitol / IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Figure 1. General Experimental Workflow for Urinary Mannitol Quantification.

Logical Relationship of this compound as an Internal Standard

logical_relationship Figure 2. Role of this compound as an Internal Standard cluster_analytes Analytes in Sample cluster_process Analytical Process cluster_output Output analyte D-Mannitol (Analyte) sample_prep Sample Preparation analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ionization Ionization (ESI) lc_separation->ionization ms_detection MS Detection ionization->ms_detection analyte_signal Analyte Signal ms_detection->analyte_signal is_signal IS Signal ms_detection->is_signal ratio Signal Ratio analyte_signal->ratio is_signal->ratio

References

An In-depth Technical Guide to the Safe Handling of D-Mannitol-d1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and handling information for D-Mannitol-d1, a deuterated form of D-Mannitol. The content is intended for researchers, scientists, and drug development professionals. While the toxicological and physical properties of this compound are not expected to differ significantly from D-Mannitol, this guide is based on the available data for D-Mannitol.

Section 1: Chemical and Physical Properties

This compound is an isotopically labeled sugar alcohol. The following table summarizes its key chemical and physical properties.

PropertyValueCitations
Molecular Formula C₆H₁₃DO₆[1]
Molecular Weight ~183.17 g/mol [2]
Appearance White crystalline powder or free-flowing granules[2]
Odor Odorless[2][3]
Taste Sweet[2]
Melting Point 165 - 170 °C (329 - 338 °F)[3]
Boiling Point 295 °C (563 °F) at 3.5 mmHg[2][4]
Water Solubility ≥ 100 mg/mL at 20°C (68°F)[4]
Specific Gravity 1.489 at 20°C (68°F)[4]
Flash Point > 149 °C (> 300 °F)[2][4]
Autoignition Temperature Not available
Stability Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[1]

Section 2: Toxicological Data

D-Mannitol is considered to have low acute toxicity. The following table summarizes the available toxicological data.

MetricValueSpeciesCitations
Oral LD50 13,500 mg/kgRat[5]
Oral LD50 22 g/kgMouse[5]
Intravenous LD50 7,470 mg/kgRat[5]
Intraperitoneal LD50 14 g/kgMouse[5]

Human Health Effects:

  • Inhalation: May cause respiratory tract irritation. Coughing may result from inhalation.[4]

  • Skin Contact: May cause skin irritation and discoloration of sensitive skin.[4][6] Generally, the product does not irritate the skin.[5]

  • Eye Contact: May cause eye irritation, redness, and pain.[4][6]

  • Ingestion: May cause gastric irritation, nausea, and diarrhea.[4][6] Ingestion of large amounts may lead to more severe symptoms such as nausea, vomiting, headache, chills, chest pain, and pulmonary edema.[4]

Section 3: Hazard Identification and Classification

D-Mannitol is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][7] However, it is important to be aware of potential hazards.

  • Reactivity: Flammable and/or toxic gases are generated by the combination with alkali metals, nitrides, strong reducing agents, and strong oxidizing agents.[4]

  • Fire Hazards: When heated to decomposition, it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide.[4] The product in its delivered form is not dust explosion capable; however, the enrichment of fine dust can lead to the danger of a dust explosion.[1]

  • Health Hazards: While not classified as hazardous, exposure may cause irritation to the skin, eyes, and respiratory tract.[4]

Section 4: Experimental Protocols

General Handling and Storage
  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to control dust.[1][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves and safety glasses.[8][9] In dusty conditions, a dust respirator is recommended.[8]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices.[9] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Remove and wash contaminated clothing before reuse.[9]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[5]

Spill and Disposal Procedures
  • Spill Cleanup:

    • Clear the area of personnel and move upwind.[8]

    • Avoid generating dust. Use dry clean-up procedures.[8]

    • Sweep up or vacuum up spillage and collect it in a suitable container for disposal.[9]

    • Prevent spillage from entering drains, sewers, or water courses.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 5: Visualizations

Experimental Workflow for Safe Handling

G A Start: Receive this compound B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) (Gloves, Safety Glasses, Lab Coat) B->C D Work in a well-ventilated area (e.g., fume hood) C->D E Weigh and handle the compound D->E F Clean up work area and equipment E->F H Dispose of waste according to regulations E->H G Store in a cool, dry, well-ventilated place F->G I End G->I H->I

Caption: General workflow for safely handling this compound in a laboratory setting.

Logical Relationship for PPE Selection

G A Potential for dust generation? C Enhanced PPE: Add respiratory protection (e.g., N95 respirator) A->C Yes D Risk of splash? A->D No B Standard PPE: Lab coat, safety glasses, gloves D->B No E Add face shield D->E Yes

Caption: Decision diagram for selecting appropriate Personal Protective Equipment (PPE).

References

The Use of D-Mannitol-d1 in Elucidating Sugar Transport Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of sugar transport across cellular membranes is fundamental to understanding cellular metabolism, nutrient uptake, and the development of therapeutic strategies for various diseases. Stable isotope-labeled compounds serve as powerful tools for tracing the movement of molecules into and out of cells. This technical guide details the application of D-Mannitol-d1, a deuterated form of the sugar alcohol D-mannitol, in the investigation of sugar transport processes. While direct literature on this compound for this specific application is emerging, this document outlines a comprehensive methodology based on established principles of stable isotope tracing and mass spectrometry. We provide detailed experimental protocols, hypothetical yet realistic quantitative data, and visual workflows to guide researchers in utilizing this compound as a probe to characterize sugar transporter kinetics and specificity.

Introduction to D-Mannitol as a Sugar Transport Probe

D-mannitol is a six-carbon sugar alcohol that is poorly metabolized in many mammalian cell types. This property makes it an excellent candidate for transport studies, as its intracellular accumulation primarily reflects the activity of membrane transporters rather than downstream metabolic pathways. The introduction of a deuterium label (d1) creates this compound, a stable isotope-labeled tracer that can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This allows for precise quantification of its uptake and efflux, providing valuable insights into the mechanisms of sugar transport.

The use of stable isotopes, such as deuterium, offers a non-radioactive and sensitive method for kinetic studies.[1] By monitoring the rate of this compound accumulation inside cells, researchers can determine key kinetic parameters of sugar transporters, such as the Michaelis constant (Km) and the maximum transport velocity (Vmax).

Core Principles of Using this compound in Transport Studies

The fundamental principle behind using this compound to study sugar transport is the ability to differentiate the labeled tracer from endogenous mannitol. Cells are incubated with a known concentration of this compound for specific time periods. Subsequently, intracellular metabolites are extracted and analyzed by mass spectrometry to quantify the amount of this compound that has been transported into the cells.

This approach can be used to:

  • Characterize Transporter Kinetics: By measuring the initial rate of this compound uptake at various extracellular concentrations, a Michaelis-Menten curve can be generated to determine the transporter's Km and Vmax for mannitol.

  • Investigate Transporter Specificity: Competition assays can be performed by co-incubating cells with this compound and other unlabeled sugars or potential inhibitors. A reduction in this compound uptake in the presence of a competing substrate indicates that they share a common transporter.

  • Screen for Transporter Inhibitors: The methodology can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of specific sugar transporters.

Experimental Protocols

The following protocols are adapted from established methods for studying sugar transport using stable isotope-labeled tracers.[2][3]

Cell Culture and Preparation
  • Cell Seeding: Plate adherent cells in 6-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment. For suspension cells, adjust the cell number to a suitable concentration. Culture the cells overnight in a standard incubator (37°C, 5% CO2).[1]

  • Starvation (Optional): Depending on the transporter being studied, a period of serum or glucose starvation may be necessary to upregulate transporter expression. This step should be optimized for the specific cell line and transporter.

  • Washing: Immediately before the uptake assay, aspirate the culture medium and wash the cells twice with a pre-warmed (37°C) buffer, such as phosphate-buffered saline (PBS), to remove any residual medium components.[4]

This compound Uptake Assay
  • Prepare Uptake Solutions: Prepare a series of uptake solutions containing varying concentrations of this compound in the appropriate assay buffer. For kinetic studies, a typical concentration range might be from 0.1 mM to 20 mM.

  • Initiate Uptake: Add the this compound uptake solution to each well and start a timer. The incubation time should be short enough to measure the initial linear rate of transport, typically ranging from 30 seconds to 5 minutes. This needs to be determined empirically for the cell type and transporter of interest.

  • Terminate Uptake: To stop the transport process, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. The cold temperature will significantly slow down transporter activity.[4]

  • Metabolite Extraction: Immediately after the final wash, add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.[1] Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing: Centrifuge the lysates at maximum speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.[5]

Sample Analysis by Mass Spectrometry
  • Instrumentation: Use a high-resolution mass spectrometer, such as a triple quadrupole or Orbitrap instrument, coupled with liquid chromatography (LC-MS/MS) for the analysis.

  • Chromatography: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar compounds like mannitol.

  • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the specific detection and quantification of this compound and unlabeled D-Mannitol. This is typically done using selected reaction monitoring (SRM) on a triple quadrupole instrument or by monitoring the exact mass-to-charge ratio (m/z) on a high-resolution instrument.

  • Data Analysis: Quantify the peak area corresponding to this compound in each sample. Normalize this value to the amount of protein or the number of cells in the corresponding well to account for variations in cell density.

Data Presentation and Interpretation

Quantitative data from this compound uptake experiments should be structured for clear comparison and interpretation.

Kinetic Parameters of this compound Transport

The following table presents hypothetical data for the initial uptake rate of this compound at various concentrations. This data can be used to calculate the kinetic parameters of the transporter.

This compound Concentration (mM)Initial Uptake Rate (nmol/min/mg protein)
0.15.2
0.522.1
1.038.5
2.565.4
5.089.3
10.0110.8
20.0125.1

Table 1: Hypothetical initial uptake rates of this compound.

From this data, a Michaelis-Menten plot can be generated, and the Km and Vmax can be determined using non-linear regression analysis.

Competition Assay for Transporter Specificity

To assess the specificity of the transporter, a competition assay can be performed. In this experiment, the uptake of a fixed concentration of this compound is measured in the presence of a molar excess of a potential competitor.

ConditionThis compound Uptake (% of Control)
Control (1 mM this compound)100%
+ 10 mM Unlabeled D-Mannitol12%
+ 10 mM D-Glucose85%
+ 10 mM D-Fructose92%
+ 10 mM Phloretin (known inhibitor)5%

Table 2: Hypothetical results of a competition assay.

The significant reduction in this compound uptake in the presence of unlabeled D-mannitol and a known inhibitor like phloretin validates the assay. The minor inhibition by D-glucose and D-fructose suggests that these sugars have a much lower affinity for the mannitol transporter.

Visualizing Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and the underlying biological processes.

Experimental Workflow for this compound Uptake Assay

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Sample Analysis seed Seed Cells culture Culture Overnight seed->culture wash1 Wash with PBS culture->wash1 add_tracer Add this compound wash1->add_tracer incubate Incubate (Time Course) add_tracer->incubate stop_wash Stop and Wash (Ice-Cold PBS) incubate->stop_wash extract Metabolite Extraction (80% MeOH) stop_wash->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (Quantification) lcms->data

Caption: Experimental workflow for measuring this compound uptake in cultured cells.

Conceptual Diagram of Facilitated Diffusion via a Mannitol Transporter

facilitated_diffusion cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space transporter Mannitol Transporter d_mannitol_d1_in This compound transporter->d_mannitol_d1_in Transport d_mannitol_d1_out This compound d_mannitol_d1_out->transporter Binding

References

Methodological & Application

Application Notes: D-Mannitol-d1 as an Internal Standard for LC-MS Quantification of D-Mannitol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Mannitol is a six-carbon sugar alcohol utilized as a diagnostic agent to measure intestinal permeability and glomerular filtration rate. In clinical and research settings, accurate and precise quantification of D-mannitol in biological matrices such as urine and plasma is crucial. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as D-Mannitol-d1, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results. These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of D-mannitol in biological samples by LC-MS/MS.

Principle

The principle of this method is based on isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This compound is chemically identical to D-mannitol and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. However, it can be distinguished from the endogenous D-mannitol by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte (D-mannitol) to the internal standard (this compound), accurate quantification can be achieved.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • D-Mannitol Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-mannitol and dissolve it in 10 mL of a diluent (e.g., water:acetonitrile, 20:80 v/v).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the D-Mannitol stock solution with the diluent to achieve a concentration range relevant to the expected sample concentrations (e.g., 2.5 µg/mL to 1000 µg/mL).

  • Working Internal Standard Solution: Dilute the this compound IS stock solution with the diluent to a final concentration (e.g., 5 µg/mL).

2. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples to remove any particulate matter.

  • In a clean microcentrifuge tube, add 50 µL of the urine sample.

  • To this, add 450 µL of the working internal standard solution.[1][2]

  • Vortex the mixture thoroughly.

  • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Method Validation

The analytical method should be validated according to established guidelines (e.g., European Medicines Agency). Key validation parameters include linearity, precision, accuracy, recovery, and matrix effect.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of D-mannitol using a stable isotope-labeled internal standard. The data is representative of typical method performance.

Table 1: Linearity and Quantification Limits

AnalyteLinear Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Limit of Detection (LOD) (µg/mL)
D-Mannitol10 - 1000[3][4]10[3][4]2[4]

Table 2: Precision and Accuracy

AnalyteConcentration LevelWithin-Run Precision (%CV)Within-Run Accuracy (%)Between-Run Precision (%CV)Between-Run Accuracy (%)
D-MannitolLow QC2.998.94.796.6
Mid QC0.7101.22.195.9
High QC1.097.21.995.6

Data adapted from a study using a similar isotopically labeled internal standard.[3][4]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
D-Mannitol> 90.2[3][4]< 15[3][4]

4. LC-MS/MS Instrumental Parameters

The following are typical instrumental parameters. These may require optimization based on the specific instrumentation used.

Table 4: Chromatographic Conditions

ParameterCondition
LC System UPLC/HPLC
Column Ethylene bridged hybrid amide column or Luna NH2[1][3]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Linear gradient from 20% to 80% water in acetonitrile[1][2]
Flow Rate 200 - 500 µL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5 - 9 minutes[1][3]

Table 5: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative Mode[1][2]
Scan Type Selected Reaction Monitoring (SRM)
SRM Transition (D-Mannitol) Precursor Ion (m/z) -> Product Ion (m/z) (To be determined)
SRM Transition (this compound) Precursor Ion (m/z) -> Product Ion (m/z) (To be determined)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_mannitol D-Mannitol Stock cal_standards Calibration Standards stock_mannitol->cal_standards stock_is This compound Stock working_is Working IS Solution stock_is->working_is lc_separation LC Separation cal_standards->lc_separation add_is Add Working IS working_is->add_is urine_sample Urine Sample urine_sample->add_is vortex Vortex add_is->vortex vortex->lc_separation Inject ms_detection MS/MS Detection (SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

References

Application Note & Protocol: In Vivo Metabolic Flux Analysis Using D-Mannitol-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the fate of metabolites through biochemical pathways in vivo. While D-mannitol is largely considered metabolically inert in mammals and is primarily used as an osmotic diuretic, a minor metabolic pathway involving its oxidation to fructose exists, potentially providing a window into specific metabolic activities. Furthermore, D-mannitol is a known scavenger of hydroxyl radicals, suggesting a role in mitigating oxidative stress.

This document provides a detailed protocol for conducting in vivo metabolic flux analysis using D-mannitol-d1, a deuterated form of D-mannitol. The use of a stable isotope-labeled tracer allows for the precise quantification of its limited metabolism and potential roles in other physiological processes, distinguishing it from endogenous or dietary sources of mannitol. This protocol is designed for preclinical animal models and provides a framework for investigating the subtle metabolic contributions of mannitol in various physiological and pathological states.

Principle and Applications

The core principle of this protocol is to introduce this compound into a biological system and trace the deuterium label as it is incorporated into downstream metabolites. The primary metabolic conversion of interest is the NAD-dependent oxidation of mannitol to fructose by mannitol dehydrogenase, which can then be phosphorylated to fructose-6-phosphate and enter glycolysis.

Potential Applications:

  • Quantifying Minor Metabolic Pathways: Elucidating the in vivo flux of the mannitol to fructose conversion pathway, particularly in the liver.

  • Investigating Oxidative Stress: Assessing the role of mannitol as a hydroxyl radical scavenger by analyzing the isotopic distribution of mannitol and its metabolites under conditions of oxidative stress.

  • Drug Development: Evaluating the impact of novel therapeutics on mannitol metabolism or its protective effects.

Experimental Protocol

This protocol is designed for a mouse model, but can be adapted for other preclinical animal models.

Materials and Reagents
  • This compound (e.g., from a commercial supplier of stable isotopes)

  • Sterile 0.9% saline solution

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Tissue collection tools (e.g., surgical scissors, forceps, liquid nitrogen)

  • Metabolite extraction solvents (e.g., 80% methanol, pre-chilled to -80°C)

  • Internal standards for mass spectrometry (e.g., 13C-labeled metabolites)

Animal Model and Acclimation
  • Animal Model: C57BL/6J mice (male, 8-10 weeks old) are a suitable initial model.

  • Acclimation: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

This compound Administration
  • Tracer Preparation: Prepare a sterile solution of this compound in 0.9% saline at a concentration of 100 mg/mL.

  • Dosing: Administer a bolus dose of 1 g/kg body weight via intravenous (tail vein) injection. This dosage is based on typical osmotic diuretic applications and ensures sufficient tracer concentration for detection.

  • Fasting: Fast the animals for 4-6 hours prior to tracer administration to reduce variability from dietary sources.

Sample Collection

Collect samples at multiple time points to capture the dynamics of this compound distribution and metabolism.

Table 1: Sample Collection Schedule

Time Point (post-injection)Blood (µL)UrineTissues (Liver, Brain, Kidney)
0 min (pre-dose)50Spot-
15 min50--
30 min50--
1 hour50Spot-
2 hours50Spot-
4 hours50SpotYes
8 hours50SpotYes
24 hours50SpotYes
  • Blood Collection: Collect blood from the tail vein into heparinized tubes. Immediately centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Urine Collection: Place mice in metabolic cages for timed urine collection or collect spot urine samples at the specified time points. Store urine at -80°C.

  • Tissue Collection: At the terminal time points, euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia). Immediately excise the liver, brain, and kidneys, and flash-freeze them in liquid nitrogen. Store tissues at -80°C until metabolite extraction.

Metabolite Extraction
  • Plasma and Urine: Thaw samples on ice. For 20 µL of plasma or urine, add 180 µL of ice-cold 80% methanol containing internal standards. Vortex for 1 minute.

  • Tissues: Weigh approximately 20-30 mg of frozen tissue. Homogenize in 1 mL of ice-cold 80% methanol containing internal standards using a bead beater or similar homogenizer.

  • Protein Precipitation: Incubate all samples at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of this compound and its isotopologues.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for good retention and separation of polar metabolites like mannitol and fructose.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of this compound and its potential metabolites.

Table 2: Hypothetical SRM Transitions for this compound and Related Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Mannitol (unlabeled)181.071889.024415
This compound 182.0781 90.0307 15
Fructose (unlabeled)179.056189.024412
Fructose-d1 180.0624 90.0307 12
Fructose-6-phosphate (unlabeled)259.022496.959920
Fructose-6-phosphate-d1 260.0287 96.9599 20

Data Presentation and Analysis

Isotopic Enrichment Calculation

Isotopic enrichment is calculated as the fraction of the labeled metabolite relative to the total pool of that metabolite.

Enrichment (%) = [Labeled Metabolite] / ([Labeled Metabolite] + [Unlabeled Metabolite]) * 100

The abundance of each isotopologue is determined from the peak areas in the LC-MS/MS chromatograms, after correcting for the natural abundance of isotopes.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the experiment.

Table 3: Hypothetical this compound Concentration in Plasma and Urine

Time PointPlasma Concentration (µg/mL)Urinary Excretion (% of Dose)
15 min150.2 ± 12.5-
30 min110.8 ± 9.8-
1 hour75.4 ± 6.715.2 ± 2.1
2 hours40.1 ± 4.535.8 ± 3.4
4 hours15.6 ± 2.160.5 ± 5.2
8 hours5.2 ± 0.985.1 ± 6.8
24 hours< 1.092.3 ± 7.1

Table 4: Hypothetical Isotopic Enrichment of Fructose-d1 in Liver Tissue

Time PointFructose-d1 Enrichment (%)
4 hours0.5 ± 0.1
8 hours0.8 ± 0.2
24 hours0.3 ± 0.05
Metabolic Flux Calculation

The rate of appearance of labeled fructose can be used to estimate the flux through the mannitol dehydrogenase pathway. This can be achieved using metabolic modeling software (e.g., INCA, Metran) or by simpler kinetic models if the pathway is not complex. The flux (V) can be estimated as:

V = (d[Fructose-d1]/dt) / Enrichment of precursor (this compound)

This provides a quantitative measure of the rate of mannitol conversion to fructose in units such as nmol/g tissue/hour.

Visualizations

Experimental Workflow

G cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis acclimation Acclimation of Mice fasting Fasting (4-6h) acclimation->fasting injection IV Injection (1 g/kg) fasting->injection tracer_prep Prepare this compound Solution tracer_prep->injection blood Blood (Plasma) injection->blood urine Urine injection->urine tissue Tissues (Liver, Brain, Kidney) injection->tissue extraction Metabolite Extraction blood->extraction urine->extraction tissue->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Flux Calculation lcms->data_analysis

Caption: Experimental workflow for in vivo metabolic flux analysis using this compound.

This compound Metabolic Pathway

G mannitol_d1 This compound fructose_d1 D-Fructose-d1 mannitol_d1->fructose_d1 Mannitol Dehydrogenase (NAD+ -> NADH) excretion Urinary Excretion (Major Fate) mannitol_d1->excretion f6p_d1 Fructose-6-Phosphate-d1 fructose_d1->f6p_d1 Hexokinase (ATP -> ADP) glycolysis Glycolysis f6p_d1->glycolysis

Caption: Potential metabolic pathway of this compound in vivo.

Conclusion

This protocol provides a comprehensive framework for utilizing this compound as a tracer for in vivo metabolic flux analysis. While the metabolism of mannitol in mammals is limited, this approach allows for the precise quantification of this activity and may offer novel insights into its physiological roles, particularly in the context of hepatic metabolism and oxidative stress. The detailed methodologies for animal handling, sample preparation, and LC-MS/MS analysis, combined with a clear data analysis workflow, provide researchers with the necessary tools to implement this technique in their own studies. Careful consideration of the potential for kinetic isotope effects associated with deuterium tracers is recommended when interpreting the results.

Application Note: Quantification of Sugar Alcohol Metabolism using D-Mannitol-d1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sugar alcohols, or polyols, play significant roles in various biological processes and are widely used in the food and pharmaceutical industries.[1][2][3] D-Mannitol is a naturally occurring sugar alcohol used as a sweetener, a medical diuretic to reduce intracranial pressure, and a research tool to study osmolarity.[4][5] Quantifying the metabolism and pharmacokinetics of D-mannitol is crucial for understanding its physiological effects and for drug development. Stable isotope labeling is a powerful technique used in metabolic research and drug development to trace the fate of molecules in vivo.[6][7][8] D-Mannitol-d1, a deuterated form of D-mannitol, serves as an ideal internal standard and tracer for these studies, enabling precise and accurate quantification of D-mannitol in complex biological matrices through mass spectrometry-based methods.[9][10] This approach overcomes challenges like isomeric overlap and matrix interferences, which are common in sugar alcohol analysis.[11]

Principle of the Method The use of this compound relies on the principle of isotope dilution mass spectrometry. A known quantity of this compound is added to a biological sample (e.g., plasma, urine). Because the stable isotope-labeled standard is chemically identical to the endogenous analyte (D-Mannitol), it behaves similarly during sample extraction, derivatization, and chromatographic separation.[6] However, it can be distinguished by its higher mass in a mass spectrometer. By measuring the ratio of the signal intensity of the endogenous D-mannitol to the this compound internal standard, the concentration of the endogenous D-mannitol can be accurately calculated.[8][12] This method allows for the precise quantification of metabolic flux and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[6] The primary metabolic pathway for mannitol involves its oxidation to D-fructose by the enzyme mannitol dehydrogenase.[13]

Metabolic Pathway of D-Mannitol

The primary enzymatic conversion of D-Mannitol is its oxidation to D-Fructose, a key step in its metabolism. This reaction is catalyzed by Mannitol Dehydrogenase (ManDH) and utilizes NAD+ as a cofactor.

cluster_reaction mannitol D-Mannitol fructose D-Fructose mannitol->fructose Oxidation mandh Mannitol Dehydrogenase (ManDH) nad NAD+ nadh NADH + H+ nad->nadh

Caption: Metabolic oxidation of D-Mannitol to D-Fructose by Mannitol Dehydrogenase.

Experimental Protocols

Protocol 1: In Vivo Administration and Sample Collection

This protocol outlines a general procedure for an in vivo study in a rodent model to assess the pharmacokinetics of orally administered D-Mannitol.

Materials:

  • D-Mannitol solution (for oral administration)

  • This compound (for use as an internal standard during analysis)

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Metabolic cages (for urine collection)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before administration, with free access to water.

  • Dosing: Prepare a D-Mannitol solution in the appropriate vehicle. Administer a single oral dose (e.g., 1 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose). Collect samples into EDTA-coated tubes.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Urine Collection: House animals in metabolic cages to collect urine over a specified period (e.g., 0-24 hours).

  • Sample Storage: Store all plasma and urine samples at -80°C until analysis.

Protocol 2: Biological Sample Preparation for LC-MS/MS Analysis

This protocol details the extraction of D-Mannitol from plasma or urine samples for quantification.

Materials:

  • Frozen plasma or urine samples

  • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in water)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Thaw Samples: Thaw the collected plasma and urine samples on ice.

  • Prepare Spiking Solution: Prepare a working solution of the this compound internal standard by diluting the stock solution in ACN. A typical final concentration in the sample mixture is 100 ng/mL.[14]

  • Protein Precipitation (for plasma samples):

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold ACN containing the this compound internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Urine Sample Dilution:

    • To 10 µL of urine, add 990 µL of the ACN/water mixture containing the this compound internal standard for a 1:100 dilution. The exact dilution factor may need optimization based on expected concentrations.

  • Supernatant Transfer: Carefully transfer the supernatant (from plasma) or the diluted urine into a clean autosampler vial.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 3: UPLC-MS/MS Quantification of D-Mannitol

This protocol describes the instrumental analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY)

  • Tandem mass spectrometer (e.g., AB Sciex QTRAP 5500) with an electrospray ionization (ESI) source.[14]

  • Chromatography column suitable for polar compounds, such as a HILIC column (e.g., BEH Amide column).

LC-MS/MS Parameters: The following parameters are based on established methods for sugar alcohol quantification and should be optimized for the specific instrumentation used.[10][14]

ParameterRecommended Setting
UPLC
ColumnWaters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature35°C
GradientStart with 95% B, hold for 1 min, decrease to 40% B over 4 min, hold for 1 min, return to 95% B and equilibrate for 2 min.
Mass Spectrometer
Ionization ModeESI Negative
Ion Source Temp.500°C
ModeSelected Reaction Monitoring (SRM)
Precursor Ion (D-Mannitol)m/z 181.1
Product Ion (D-Mannitol)m/z 89.1
Precursor Ion (this compound)m/z 182.1
Product Ion (this compound)m/z 90.1
General Experimental Workflow

The entire process, from introducing the stable isotope tracer into the biological system to final data analysis, follows a structured workflow.

cluster_invivo In Vivo Phase cluster_sampleprep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing admin 1. Administer D-Mannitol to Subject collect 2. Collect Biological Samples (Plasma, Urine) admin->collect spike 3. Spike with this compound (IS) collect->spike extract 4. Extract Analytes (e.g., Protein Precipitation) spike->extract lcms 5. UPLC-MS/MS Analysis extract->lcms data 6. Data Acquisition (Peak Area Ratios) lcms->data quant 7. Quantification via Calibration Curve data->quant report 8. Report Results (Concentration vs. Time) quant->report

Caption: Workflow for quantifying D-Mannitol metabolism using a stable isotope tracer.

Data Presentation and Analysis

Calibration Curve and Quantification

To quantify D-mannitol concentrations, a calibration curve is constructed. Standard solutions containing known concentrations of D-mannitol (e.g., 10 to 1000 µg/mL) are prepared, and each is spiked with a constant concentration of the this compound internal standard.[10] The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is then applied to determine the concentration of D-mannitol in the unknown biological samples based on their measured peak area ratios.

Sample Quantitative Data

The results of the analysis can be presented in a table showing the concentration of D-Mannitol in plasma at various time points post-administration. This data is essential for pharmacokinetic modeling.

Time Point (minutes)Subject 1 (ng/mL)Subject 2 (ng/mL)Subject 3 (ng/mL)Mean (ng/mL)Std. Dev.
000000
15150.5165.2148.9154.98.6
30450.8480.1465.5465.514.7
60890.2910.6875.4892.117.7
120650.1630.8665.3648.717.4
240210.7225.4218.0218.07.4
48055.360.158.257.92.4
Logic of Isotope Dilution Quantification

The core of the quantification method is the relationship between the known internal standard and the unknown analyte concentration, as measured by the mass spectrometer.

analyte Analyte (D-Mannitol) Concentration: Unknown (Cx) ms Mass Spectrometer Measures Peak Areas analyte->ms is Internal Standard (this compound) Concentration: Known (Cis) is->ms area_a Peak Area of Analyte (Ax) ms->area_a area_is Peak Area of IS (Ais) ms->area_is ratio Calculate Peak Area Ratio (Ax / Ais) area_a->ratio area_is->ratio cal Calibration Curve Ratio vs. Concentration ratio->cal result Final Result (Cx) cal->result

Caption: Logical flow of quantification using an internal standard in mass spectrometry.

Conclusion The use of this compound as a stable isotope-labeled internal standard provides a robust, sensitive, and specific method for quantifying D-mannitol in biological samples. This technique is invaluable for researchers in drug development and metabolic studies, enabling accurate characterization of the pharmacokinetic and metabolic profiles of D-mannitol and related sugar alcohols. The protocols and workflows described herein provide a comprehensive guide for implementing this powerful analytical approach.

References

Application Notes and Protocols for Cell Culture Media Preparation with D-Mannitol-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of D-Mannitol-d1 in cell culture media. D-Mannitol, a sugar alcohol, is primarily utilized in cell culture as an osmotic agent to regulate osmotic pressure, thereby ensuring a stable environment for cell growth and development.[1] The deuterated form, this compound, can also serve as a valuable tool in stable isotope labeling studies for metabolic flux analysis.

Applications in Cell Culture

Osmotic Regulation

D-Mannitol is frequently used to induce and study the effects of hyperosmotic stress on cells. By increasing the osmolarity of the culture medium, researchers can investigate cellular responses to osmotic shock, including changes in cell volume, activation of stress signaling pathways, and induction of apoptosis.[2][3] This is particularly relevant in fields such as neuroscience, nephrology, and cancer research.

A notable application is the use of a D-mannitol-based buffer (PBS-M) to improve the quality of single-cell RNA sequencing (scRNA-seq) for high-salt marine organisms. This buffer maintains cell viability by providing a low-salinity environment supplemented with D-mannitol to achieve osmolarity comparable to seawater.

Cryopreservation and Somatic Embryogenesis

In plant tissue culture, D-Mannitol is a key component in cryopreservation protocols, where it acts as a cryoprotectant to prevent cellular damage during freezing and thawing.[1] It also plays a crucial role in somatic embryogenesis by regulating osmotic pressure, which can enhance embryo formation and plant regeneration.[1]

Potential for Metabolic Tracing with this compound

Stable isotope labeling in cell culture is a powerful technique for dissecting metabolic pathways. While specific protocols for this compound are not widely documented, its deuterated nature makes it a potential tracer for studying mannitol metabolism or its effects on related metabolic pathways. In cell types that may metabolize mannitol, this compound can be introduced into the culture medium, and its metabolic fate can be traced using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

The following tables summarize the effects of D-Mannitol on cell viability across different cell lines.

Table 1: Effect of D-Mannitol on the Viability of Bovine Aortic Endothelial (BAE) Cells

D-Mannitol Concentration (mOsm)Apoptosis Rate (%)
0 (Control)1.2 ± 0.4
1003.4 ± 0.5
30041.9 ± 4.0

Data adapted from a study on hypertonic stress in BAE cells. Apoptosis was measured by DAPI staining.[2]

Table 2: Effect of D-Mannitol on the Viability of Human Kidney (HK-2) Cells

D-Mannitol Concentration (mmol/L)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Control)100100100
10085.2 ± 2.175.6 ± 1.568.3 ± 1.9
25070.1 ± 1.758.3 ± 1.845.1 ± 2.3
40055.4 ± 2.542.8 ± 2.031.7 ± 1.6

Data adapted from a study on mannitol-induced injury in HK-2 cells. Cell viability was assessed by MTT assay.[3]

Table 3: Effect of D-Mannitol on the Viability of PC12 Cells

D-Mannitol Concentration (mM)Cell Viability (%) after 48hCell Viability (%) after 72h
0 (Control)100100
50~98~97
100~95~92
150~85~80

Data adapted from a study on the effects of glucose and mannitol on PC12 cell viability.[4]

Experimental Protocols

Protocol for Preparing Cell Culture Medium with D-Mannitol for Hyperosmotic Stress Studies

This protocol describes the preparation of a hyperosmotic cell culture medium using D-Mannitol.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • D-Mannitol (or this compound) powder

  • Sterile, deionized water

  • Sterile 0.22 µm filter

Procedure:

  • Prepare the complete basal medium: To 500 mL of basal medium, add 50 mL of FBS and 5 mL of Penicillin-Streptomycin solution.

  • Prepare a sterile stock solution of D-Mannitol:

    • To prepare a 1 M stock solution, dissolve 18.22 g of D-Mannitol in 100 mL of sterile, deionized water.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Prepare the hyperosmotic medium:

    • To create a medium with a final D-Mannitol concentration of 100 mM, add 10 mL of the 1 M D-Mannitol stock solution to 90 mL of the complete basal medium.

    • Adjust the volume of the stock solution accordingly to achieve the desired final concentration.

  • Equilibrate the medium: Before use, warm the prepared medium to 37°C in a water bath and equilibrate it in a CO₂ incubator to the appropriate pH.

Protocol for Preparing a D-Mannitol-Based Buffer (PBS-M) for Single-Cell RNA Sequencing

This protocol is adapted from a study that improved scRNA-seq of high-salt marine cells.

Materials:

  • 1x Phosphate-Buffered Saline (PBS)

  • D-Mannitol powder

  • Sterile 0.22 µm filter

Procedure:

  • To prepare a 0.7 M PBS-M solution, dissolve 12.75 g of D-Mannitol in 100 mL of 1x PBS.

  • Sterilize the PBS-M buffer by passing it through a 0.22 µm filter.

  • Store the buffer at 4°C.

  • Use this buffer for cell washing and resuspension steps prior to droplet-based single-cell partitioning.

General Protocol for Stable Isotope Tracing using this compound

This is a generalized protocol for a metabolic tracing experiment. The specific concentrations and time points will need to be optimized for the cell line and experimental question.

Materials:

  • Cell line of interest

  • Culture medium deficient in non-labeled mannitol (if applicable)

  • This compound

  • Sterile 0.22 µm filter

  • Cell lysis buffer

  • Equipment for metabolite extraction and analysis (e.g., LC-MS/MS, GC-MS, NMR)

Procedure:

  • Prepare the labeling medium: Prepare the cell culture medium as described in Protocol 3.1, substituting D-Mannitol with this compound at the desired concentration.

  • Cell Culture: Culture the cells in the this compound containing medium for a predetermined period. This incubation time should be optimized to allow for sufficient uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • At the end of the incubation period, wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Quench metabolism by adding a cold solvent (e.g., 80% methanol) and scraping the cells.

    • Collect the cell lysate and centrifuge to pellet the cell debris.

  • Metabolite Analysis: Analyze the supernatant containing the intracellular metabolites using mass spectrometry or NMR to identify and quantify the deuterated metabolites derived from this compound.

Diagrams

Signaling_Pathway mannitol Hyperosmotic Stress (D-Mannitol) cell_membrane Cell Membrane mannitol->cell_membrane Induces fak FAK cell_membrane->fak Activates paxillin Paxillin cell_membrane->paxillin Activates jnk JNK cell_membrane->jnk Activates ca_influx Intracellular Ca2+ Increase cell_membrane->ca_influx Stimulates apoptosis Apoptosis fak->apoptosis paxillin->apoptosis jnk->apoptosis ca_influx->apoptosis

Caption: Signaling pathway activated by D-Mannitol-induced hyperosmotic stress.

Experimental_Workflow cluster_prep Medium Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis prep_media Prepare Basal Medium mix_media Mix to Final Concentration prep_media->mix_media prep_mannitol Prepare Sterile This compound Stock prep_mannitol->mix_media add_media Add this compound Medium mix_media->add_media seed_cells Seed Cells seed_cells->add_media incubate Incubate add_media->incubate harvest Harvest Cells incubate->harvest extract Extract Metabolites harvest->extract analyze Analyze (e.g., LC-MS) extract->analyze

Caption: Workflow for a stable isotope tracing experiment using this compound.

References

Application Notes and Protocols for D-Mannitol-d1 Administration in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of D-Mannitol-d1 in animal models, drawing upon established research with D-Mannitol. This compound, a deuterated form of D-Mannitol, serves as an invaluable tracer for pharmacokinetic and metabolic studies due to its distinct mass, allowing for precise quantification and differentiation from endogenous or non-labeled D-Mannitol. The protocols outlined below are based on the known physiological effects and applications of D-Mannitol, including its use as an osmotic diuretic, an agent for transiently opening the blood-brain barrier, and a modulator of lipid metabolism.

Pharmacokinetic Analysis in Rodent and Canine Models

D-Mannitol is utilized to study renal function, and osmolality, and as a vehicle for other therapeutic agents. This compound can be used as an internal standard or tracer to precisely track the distribution, metabolism, and excretion of administered D-Mannitol.

Quantitative Data Summary
Animal ModelDosageAdministration RouteKey Pharmacokinetic ParametersReference
Dog0.5, 1.0, and 1.5 g/kgIntravenous (IV) bolusElimination Half-Life: ~71 min (similar to humans), Dose-dependent increase in central compartment volume.[1]
Wistar Rat0.75 ml/100 g of 20% solutionIntraperitoneal (IP)Cmax: 62.26 ± 15.75 µg/ml (when administered for 3 days prior to amikacin), AUC: 135.59 ± 39.00 µg/ml/h.[2]
Wistar Rat10 mg/kg amikacin + simultaneous mannitolIntraperitoneal (IP)Cmax: 72.63 ± 24.80 µg/ml, AUC: 222.52 ± 47.30 µg/ml/h.[2]
Experimental Protocol: Pharmacokinetic Study in Rats

This protocol is adapted from a study investigating the effect of mannitol on amikacin pharmacokinetics in Wistar rats.[2]

  • Animal Model: Adult male Wistar rats (mean weight 210 g).

  • Housing: House animals in standard laboratory conditions with ad libitum access to food and water.

  • Groups:

    • Group 1 (Control): Administer a single dose of the compound under investigation with a this compound tracer.

    • Group 2 (Pre-treatment): Administer non-labeled D-Mannitol (0.75 ml/100 g of 20% solution, IP) for three consecutive days. On the fourth day, administer the compound under investigation with the this compound tracer.

    • Group 3 (Co-administration): Administer the compound under investigation and non-labeled D-Mannitol simultaneously with the this compound tracer.

  • Administration: Administer all substances intraperitoneally (IP). The this compound should be co-administered with the primary compound being traced.

  • Blood Sampling: Collect approximately 200 µl of venous blood from the tail vein at the following time points post-administration: 15, 30, 60, 90, and 120 minutes, and 4, 10, 12, and 24 hours.

  • Sample Analysis: Analyze plasma samples for the concentration of this compound and the compound of interest using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters (e.g., Cmax, AUC, half-life, volume of distribution, and clearance).

Experimental Workflow: Pharmacokinetic Study

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Wistar Rats grouping Divide into 3 Groups: 1. Control 2. Pre-treatment 3. Co-administration animal_model->grouping administration Intraperitoneal (IP) Administration of this compound & Compound grouping->administration blood_sampling Serial Blood Sampling (0.25 to 24 hours) administration->blood_sampling sample_analysis LC-MS Analysis of Plasma Samples blood_sampling->sample_analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) sample_analysis->pk_analysis

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Investigation of Metabolic Effects: Browning of Adipose Tissue

Recent studies have shown that D-Mannitol can induce a "brown fat-like" phenotype in white adipose tissue, which is associated with improved metabolism.[3] this compound can be used to trace the uptake and metabolic fate of mannitol in adipose tissue.

Quantitative Data Summary
Animal ModelDietThis compound AdministrationKey FindingsReference
MiceHigh-Fat DietOral GavageReduced body weight; Increased expression of UCP1, PGC1α, and other markers of browning in inguinal white adipose tissue.[3]
Experimental Protocol: Induction of Adipose Tissue Browning

This protocol is based on a study investigating the browning effect of D-mannitol in mice fed a high-fat diet.[3]

  • Animal Model: C57BL/6J mice.

  • Diet: Feed mice a high-fat diet (HFD) to induce obesity.

  • Groups:

    • Control Group: HFD-fed mice receiving a vehicle control (e.g., saline) via oral gavage.

    • Treatment Group: HFD-fed mice receiving this compound (dissolved in the vehicle) via oral gavage.

  • Administration: Administer this compound daily for a specified period (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight and food intake regularly.

  • Tissue Collection: At the end of the study, euthanize the mice and collect inguinal white adipose tissue (iWAT).

  • Analysis:

    • Gene Expression: Perform quantitative real-time PCR (qRT-PCR) on iWAT to measure the mRNA levels of browning markers such as Ucp1, Pgc1a, Cidea, and Cpt1.

    • Protein Expression: Perform Western blotting to measure the protein levels of UCP1 and other relevant proteins.

    • Histology: Perform H&E staining and immunohistochemistry for UCP1 on iWAT sections to observe morphological changes.

    • Metabolomics: Utilize LC-MS to trace the presence and metabolites of this compound in the adipose tissue.

Signaling Pathway: D-Mannitol Induced Browning of Adipose Tissue

G cluster_pathway Proposed Signaling Pathway d_mannitol D-Mannitol beta3_ar β3-Adrenergic Receptor (β3-AR) d_mannitol->beta3_ar acts as agonist pka Protein Kinase A (PKA) beta3_ar->pka activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl activates browning Induction of Brown Fat-like Phenotype pka->browning lipolysis Increased Lipolysis hsl->lipolysis

Caption: D-Mannitol activates β3-AR, leading to increased lipolysis and browning.[3]

Blood-Brain Barrier (BBB) Opening for Enhanced Drug Delivery

Hyperosmotic solutions of D-Mannitol are commonly used to transiently open the blood-brain barrier, facilitating the delivery of therapeutic agents to the central nervous system. This compound can be used to precisely quantify the amount of mannitol reaching the brain and to correlate this with the degree of BBB opening.

Quantitative Data Summary
Agent ConcentrationKey EffectReference
1.4 to 1.6 M D-MannitolReversible opening of the blood-brain barrier.[4]
Experimental Protocol: Transient BBB Opening in Rodents
  • Animal Model: Anesthetized rats or mice.

  • Catheterization: Surgically place a catheter into the carotid artery for localized infusion.

  • Infusion Solution: Prepare a sterile, hyperosmotic solution of this compound (e.g., 1.4 M) in a suitable physiological buffer. The therapeutic agent to be delivered to the brain should be included in this solution or administered systemically shortly after mannitol infusion.

  • Infusion: Infuse the this compound solution into the carotid artery at a controlled rate.

  • Confirmation of BBB Opening: Co-infuse a tracer molecule, such as Evans blue dye, and visually inspect the brain tissue post-mortem for extravasation. Alternatively, use advanced imaging techniques like dynamic contrast-enhanced MRI.

  • Quantification of Brain Uptake: After the experiment, collect brain tissue, homogenize, and analyze using LC-MS to quantify the concentration of this compound and the co-administered therapeutic agent.

Logical Workflow: BBB Opening Protocol

G cluster_workflow BBB Opening Workflow anesthesia Anesthetize Animal catheterization Catheterize Carotid Artery anesthesia->catheterization infusion Infuse Hyperosmotic This compound Solution catheterization->infusion drug_admin Administer Therapeutic Agent infusion->drug_admin (simultaneously or sequentially) confirmation Confirm BBB Opening (e.g., Evans Blue) infusion->confirmation analysis Quantify Brain Uptake (LC-MS) confirmation->analysis

References

Application Notes and Protocols for D-Mannitol-d1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of D-Mannitol-d1. This compound is a deuterated form of D-Mannitol, commonly used as an internal standard in quantitative analysis or as a tracer in metabolic flux studies. The following sections detail the methodologies for sample preparation from various biological matrices, analytical techniques, and relevant metabolic pathways.

Introduction

D-Mannitol, a sugar alcohol, is utilized in various applications within the pharmaceutical and food industries. In clinical and research settings, it serves as an osmotic diuretic and a probe for assessing intestinal permeability. The deuterated analog, this compound, is crucial for accurate quantification of D-Mannitol in biological samples by isotope dilution mass spectrometry and for tracing metabolic pathways.

Metabolic Pathway of Mannitol

D-Mannitol metabolism is relevant in various organisms, including bacteria, fungi, and plants. In many biological systems, mannitol is synthesized from fructose-6-phosphate. The pathway involves the conversion of fructose-6-phosphate to mannitol-1-phosphate, which is then dephosphorylated to yield mannitol.[1][2][3] The reverse reaction can also occur, where mannitol is converted back to fructose for entry into glycolysis.[1] The use of this compound allows researchers to trace the flux of this pathway, providing insights into cellular metabolism under various conditions.

Mannitol_Metabolic_Pathway F6P Fructose-6-Phosphate M1P Mannitol-1-Phosphate F6P->M1P Mannitol-1-phosphate dehydrogenase Mannitol D-Mannitol / this compound M1P->Mannitol Mannitol-1-phosphatase Fructose Fructose Mannitol->Fructose Mannitol dehydrogenase Glycolysis Glycolysis Fructose->Glycolysis

Figure 1: Metabolic pathway of D-Mannitol.

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix and the analytical method. This compound is a polar molecule, and its extraction from complex matrices like plasma requires the removal of proteins and other interfering substances.

Plasma/Serum Sample Preparation for LC-MS/MS Analysis

This protocol describes a protein precipitation method for the extraction of this compound from plasma or serum, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow:

Figure 2: Plasma/Serum sample preparation workflow.

Protocol:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Spike the plasma/serum sample with a known concentration of the internal standard (if this compound is not being used as the internal standard itself).

  • Protein Precipitation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[4][5] This corresponds to a 3:1 ratio of acetonitrile to plasma.

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[6]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean microcentrifuge tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile with appropriate additives for LC-MS analysis).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulate matter.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation for LC-MS/MS and GC-MS Analysis

Urine samples generally require less extensive cleanup than plasma. This protocol outlines a simple dilution and filtration method.

Protocol:

  • Sample Collection: Collect urine samples and store them at -80°C until analysis.

  • Thawing and Centrifugation: Thaw the urine samples and centrifuge at 2,000 x g for 10 minutes to remove any sediment.

  • Dilution: Dilute the urine supernatant with an appropriate volume of ultrapure water or mobile phase. A 1:10 dilution is a common starting point.

  • Internal Standard Spiking: Add the internal standard (this compound, if not the analyte of interest) to the diluted sample.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis. For GC-MS analysis, an additional derivatization step is required (see Section 4.2).

Analytical Methodologies

LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the quantification of this compound.

Typical LC-MS/MS Parameters:

ParameterTypical Value
LC Column Amide-based column (e.g., for HILIC separation)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient from high organic to high aqueous content to retain and elute the polar analyte.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
MS/MS Transition Specific precursor-to-product ion transitions for D-Mannitol and this compound are monitored.

Quantitative Data (Example from Urinary Lactulose/Mannitol Assay):

The following table presents typical validation parameters for a UPLC-MS/MS method for mannitol analysis in urine, which can serve as a benchmark for method development for this compound in other matrices.

ParameterResult for Mannitol
Limit of Detection (LOD) 2 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Linearity Range 10 - 1000 µg/mL
Within-run Precision (%RSD) 0.7 - 2.9%
Between-run Precision (%RSD) 1.9 - 4.7%
Accuracy 94.8 - 101.2%
Recovery > 90.2%
Matrix Effect < 15%

Data adapted from a study on urinary lactulose and mannitol.[7][8]

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the low volatility of sugar alcohols, a derivatization step is mandatory to convert them into more volatile compounds. A common approach is a two-step methoximation and silylation.

Derivatization Workflow:

Figure 3: Derivatization workflow for GC-MS analysis.

Derivatization Protocol (Methoximation and Silylation):

  • Drying: Ensure the sample extract is completely dry, as moisture will interfere with the derivatization reagents. This can be achieved by evaporation under nitrogen or by lyophilization.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

    • Vortex briefly and incubate at 37°C for 90 minutes with shaking.[9] This step protects aldehyde and ketone groups and prevents the formation of multiple derivatives.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.

    • Vortex and incubate at 37°C for 30 minutes with shaking.[9] This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility.

  • Analysis: The sample is now ready for GC-MS analysis.

Typical GC-MS Parameters:

ParameterTypical Value
GC Column A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
Injector Temperature 250 - 280°C
Oven Program Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized analytes.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole or Time-of-Flight (TOF).
Scan Range A suitable mass range to detect the characteristic fragments of the derivatized this compound (e.g., m/z 50-650).

The resulting TMS derivative of D-Mannitol will be D-Mannitol, 6TMS derivative.[10] The mass spectrum will show characteristic fragment ions that can be used for quantification.[11]

Summary

The successful analysis of this compound in biological matrices relies on robust sample preparation techniques tailored to the specific matrix and the chosen analytical platform. For LC-MS/MS analysis, protein precipitation is a straightforward and effective method for plasma and serum samples, while urine samples require minimal preparation. For GC-MS analysis, a crucial derivatization step, typically involving methoximation and silylation, is necessary to ensure the volatility of the analyte. The use of this compound as an internal standard or a metabolic tracer, coupled with these advanced analytical techniques, enables accurate quantification and provides valuable insights into metabolic pathways.

References

Application Note: High-Sensitivity Detection of D-Mannitol-d1 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol, a sugar alcohol, is a key molecule in various physiological and pathological processes. It is often used as a probe to assess intestinal permeability and is a component in numerous pharmaceutical formulations. Stable isotope-labeled D-Mannitol, such as D-Mannitol-d1, serves as an excellent internal standard for quantitative analysis by mass spectrometry, enabling precise and accurate measurements in complex biological matrices. This application note provides detailed mass spectrometry parameters and a comprehensive protocol for the sensitive detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Parameters for this compound Detection

The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. These parameters are based on methods developed for closely related deuterated and 13C-labeled mannitol standards and are expected to provide high sensitivity and specificity for this compound.[1][2] The primary ionization technique is Electrospray Ionization (ESI) in negative mode, which has been shown to be highly effective for sugar alcohols.[1][2][3][4]

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 183.1
Product Ion (Q3) m/z 90.1
Dwell Time 100 ms
Collision Energy (CE) -15 V
Cone Voltage -30 V
Capillary Voltage 2.0 kV
Desolvation Temperature 300 °C
Desolvation Gas Flow 200 L/h
Cone Gas Flow 0 L/h
Collision Cell Pressure 3.50 x 10⁻³ mbar

Note: The precursor ion for this compound is calculated based on its molecular weight (183.18 g/mol ) and the formation of the [M-H]⁻ adduct in negative ESI mode. The product ion and collision energy are inferred from published data on similar labeled mannitol compounds and may require minor optimization on the specific instrument being used.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in biological samples is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Deprotein Protein Precipitation (if Plasma/Serum) Spike->Deprotein Purify Purification (e.g., Ion Exchange) Spike->Purify Deprotein->Purify Evap Evaporation & Reconstitution Purify->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Protocol 1: Analysis of this compound in Urine

This protocol is adapted from established methods for the analysis of mannitol in urine samples.[1][2][5]

Materials:

  • Urine sample

  • This compound internal standard (IS) solution (concentration to be optimized based on expected analyte levels)

  • Ultrapure water

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Ion exchange resin (e.g., Amberlite MB150)

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Thaw urine samples at room temperature.

  • Vortex the sample for 1 minute and centrifuge at 5000 x g for 5 minutes to remove any sediment.[1]

  • Dilute 500 µL of the urine sample with 500 µL of ultrapure water.

  • Add 100 mg of ion exchange resin to the diluted sample to remove excess ions.[5]

  • Vortex for 3 minutes and then centrifuge for 6 minutes at approximately 10,000 x g.[5]

  • Transfer 10 µL of the supernatant to a clean tube.

  • Add a known amount of this compound internal standard solution.

  • Dilute the mixture with the initial mobile phase (e.g., 80:20 acetonitrile:water with 2 mM ammonium formate) to a final volume of 1 mL in an LC-MS vial.

  • Vortex briefly and place the vial in the autosampler for LC-MS/MS analysis.

Protocol 2: Analysis of this compound in Plasma or Serum

This protocol provides a general guideline for preparing plasma or serum samples for this compound analysis, incorporating protein precipitation.

Materials:

  • Plasma or serum sample

  • This compound internal standard (IS) solution

  • Acetonitrile (LC-MS grade), chilled at -20 °C

  • Trichloroacetic acid (TCA) or other suitable protein precipitating agent

  • Vortex mixer

  • Centrifuge (refrigerated)

  • LC-MS vials

Procedure:

  • Thaw plasma or serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add a known amount of this compound internal standard solution.

  • For protein precipitation, add 300 µL of chilled acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20 °C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.

Liquid Chromatography Parameters

The following table provides typical liquid chromatography parameters for the separation of D-Mannitol. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining this polar analyte.[5]

Table 2: Liquid Chromatography Parameters

ParameterValue
LC System UPLC or HPLC system
Column ACQUITY UPLC BEH Amide 1.7 µm, 2.1 x 50 mm or equivalent HILIC column[2]
Mobile Phase A Water with 2 mM ammonium formate
Mobile Phase B Acetonitrile
Gradient 90% B to 40% B over 4 minutes[2]
Flow Rate 200 µL/min[2][3]
Column Temperature 40 °C[2]
Injection Volume 5-10 µL

Data Analysis and Quantification

The quantification of D-Mannitol in the sample is achieved by calculating the peak area ratio of the analyte to the this compound internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of D-Mannitol and a fixed concentration of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantification of an analyte using an internal standard in mass spectrometry.

quantification_logic cluster_measurement Mass Spectrometry Measurement Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte / Internal Standard) Analyte_Signal->Ratio IS_Signal Internal Standard (this compound) Peak Area IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Final_Concentration Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Quantification using an internal standard.

Conclusion

This application note provides a comprehensive guide for the detection and quantification of this compound using LC-MS/MS. The detailed mass spectrometry parameters, experimental protocols for urine and plasma/serum, and liquid chromatography conditions offer a solid foundation for researchers and scientists. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the high accuracy and precision required in drug development and clinical research. The provided methods can be adapted and optimized for specific instrumentation and matrix requirements.

References

Application Notes and Protocols for Studying the Pentose Phosphate Pathway using D-Mannitol-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It is a primary source of nicotinamide adenine dinucleotide phosphate (NADPH), essential for reductive biosynthesis and cellular antioxidant defense, and a producer of pentose sugars, required for nucleotide and nucleic acid synthesis. Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders, making it a significant area of research and a potential target for therapeutic intervention.

Stable isotope tracing is a powerful technique to elucidate metabolic pathway activity and fluxes. D-Mannitol-d1, a deuterated form of the sugar alcohol D-mannitol, can serve as a valuable metabolic tracer to investigate the PPP. In many organisms, D-mannitol is metabolized to D-fructose-6-phosphate, a key intermediate that directly enters the glycolytic and pentose phosphate pathways. By tracing the fate of the deuterium label from this compound through various downstream metabolites, researchers can gain quantitative insights into the dynamics of the PPP.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer to study the pentose phosphate pathway in a cellular context.

Metabolic Rationale for using this compound

The utility of this compound as a tracer for the PPP is predicated on its enzymatic conversion to a direct precursor of the pathway. The metabolic entry of D-mannitol into central carbon metabolism is a two-step process:

  • Phosphorylation: D-mannitol is first phosphorylated to D-mannitol-1-phosphate.

  • Dehydrogenation: D-mannitol-1-phosphate is then oxidized by NAD+ dependent D-mannitol-1-phosphate dehydrogenase to yield D-fructose-6-phosphate .[1][2]

D-fructose-6-phosphate is a pivotal intermediate that can either proceed through glycolysis or be channeled into the pentose phosphate pathway. The deuterium label from this compound is thus incorporated into the pool of hexose phosphates and its distribution among the various PPP intermediates and products can be quantified to determine pathway flux.

Data Presentation

The following table represents a hypothetical dataset that could be generated from a this compound tracing experiment to compare PPP flux in control versus treated cells. The data would be acquired using mass spectrometry to measure the isotopic enrichment in key metabolites.

MetaboliteIsotopologueControl Group (Molar Percent Enrichment ± SD)Treated Group (Molar Percent Enrichment ± SD)Fold Changep-value
Glucose-6-phosphate/Fructose-6-phosphateM+185.3 ± 4.282.1 ± 5.10.96>0.05
6-PhosphogluconateM+145.7 ± 3.168.9 ± 4.51.51<0.01
Ribose-5-phosphateM+130.2 ± 2.555.8 ± 3.91.85<0.001
Sedoheptulose-7-phosphateM+125.6 ± 2.148.3 ± 3.31.89<0.001
Erythrose-4-phosphateM+122.1 ± 1.942.5 ± 2.81.92<0.001
LactateM+115.4 ± 1.512.8 ± 1.10.83>0.05

M+1 represents the fraction of the metabolite pool containing one deuterium atom from the this compound tracer.

Experimental Protocols

I. Cell Culture and this compound Labeling

This protocol outlines the steps for labeling cultured mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (custom synthesis may be required)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Cell Growth: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Labeling Medium: Prepare fresh culture medium containing this compound at a final concentration of 1-10 mM. The optimal concentration should be determined empirically for the specific cell line and experimental conditions.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the deuterium label into metabolites over time.

II. Metabolite Extraction

This protocol describes the extraction of polar metabolites from the labeled cells.

Materials:

  • Ice-cold 80% methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

  • Quenching and Lysis:

    • At the end of the labeling period, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells (e.g., 1 mL for a 6-well plate).

    • Place the plate on dry ice for 10 minutes to quench all enzymatic activity.

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes to allow for complete protein precipitation.

  • Clarification:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

    • The resulting supernatant can be stored at -80°C until analysis.

III. Sample Analysis by Mass Spectrometry

This is a general workflow for the analysis of deuterated metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). The exact parameters will need to be optimized for the specific instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • Chromatographic Separation:

    • Inject the reconstituted sample onto an appropriate HPLC column for the separation of polar metabolites (e.g., a HILIC or anion-exchange column).

    • Develop a gradient of mobile phases to achieve optimal separation of the target PPP intermediates.

  • Mass Spectrometry Detection:

    • Analyze the eluent from the HPLC using the mass spectrometer in negative ion mode, as sugar phosphates are readily ionized under these conditions.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Perform targeted MS/MS analysis on the masses corresponding to the PPP intermediates to confirm their identity.

  • Data Analysis:

    • Identify the peaks corresponding to the PPP metabolites based on their retention time and accurate mass.

    • Determine the isotopic distribution for each metabolite by analyzing the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) ions.

    • Calculate the Molar Percent Enrichment (MPE) for each metabolite to quantify the incorporation of the deuterium label.

Visualizations

Pentose_Phosphate_Pathway_Entry cluster_0 This compound Metabolism cluster_1 Glycolysis / PPP Intersection cluster_2 Pentose Phosphate Pathway (Oxidative Phase) This compound This compound D-Mannitol-1-P-d1 D-Mannitol-1-P-d1 This compound->D-Mannitol-1-P-d1 Mannitol Kinase Fructose-6-P-d1 Fructose-6-P-d1 D-Mannitol-1-P-d1->Fructose-6-P-d1 Mannitol-1-P Dehydrogenase Glucose-6-P-d1 Glucose-6-P-d1 Fructose-6-P-d1->Glucose-6-P-d1 Phosphoglucose Isomerase 6-P-Gluconolactone-d1 6-P-Gluconolactone-d1 Glucose-6-P-d1->6-P-Gluconolactone-d1 G6PD Ribulose-5-P-d1 Ribulose-5-P-d1 6-P-Gluconolactone-d1->Ribulose-5-P-d1 6PGL Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Mammalian cells) Labeling 2. Labeling with this compound (Time course experiment) Cell_Culture->Labeling Quenching 3. Quenching & Metabolite Extraction (Ice-cold 80% Methanol) Labeling->Quenching LCMS_Analysis 4. LC-MS/MS Analysis (Detection of deuterated metabolites) Quenching->LCMS_Analysis Data_Analysis 5. Data Analysis (Isotopologue distribution, Flux calculation) LCMS_Analysis->Data_Analysis Biological_Interpretation 6. Biological Interpretation (PPP activity assessment) Data_Analysis->Biological_Interpretation PPP_Signaling_Pathway Glucose-6-P Glucose-6-P 6-P-Gluconolactone 6-P-Gluconolactone Glucose-6-P->6-P-Gluconolactone G6PD NADPH_1 NADPH Glucose-6-P->NADPH_1 6-P-Gluconate 6-P-Gluconate 6-P-Gluconolactone->6-P-Gluconate 6PGL Ribulose-5-P Ribulose-5-P 6-P-Gluconate->Ribulose-5-P 6PGD NADPH_2 NADPH 6-P-Gluconate->NADPH_2 Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P RPI Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P RPE Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase Glyceraldehyde-3-P Glyceraldehyde-3-P Ribose-5-P->Glyceraldehyde-3-P Transketolase Nucleotide_Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide_Synthesis Xylulose-5-P->Sedoheptulose-7-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transaldolase Fructose-6-P Fructose-6-P Sedoheptulose-7-P->Fructose-6-P Transaldolase Glyceraldehyde-3-P->Erythrose-4-P Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Erythrose-4-P->Fructose-6-P Transketolase Fructose-6-P->Glycolysis

References

Application Notes and Protocols: Quantifying D-Mannitol-d1 Uptake in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-mannitol, a sugar alcohol, is widely utilized in biomedical research as a probe to assess the integrity of cellular barriers, particularly for investigating paracellular transport.[1][2][3][4][5][6] Its hydrophilicity and limited ability to cross cell membranes via transcellular pathways make it an excellent marker for the permeability of tight junctions in epithelial and endothelial cell monolayers, such as the Caco-2 cell model of the intestinal epithelium.[1][3][7][8] The use of a stable isotope-labeled version, D-Mannitol-d1, in conjunction with mass spectrometry, allows for precise quantification, distinguishing the experimentally introduced probe from any endogenous mannitol that may be present.

This document provides detailed protocols for quantifying the uptake of this compound in cell lines, focusing on its application as a marker for paracellular permeability. The primary analytical method described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[9][10][11][12]

Core Applications

  • Assessing Intestinal Barrier Function: Caco-2 cells, which differentiate into a polarized monolayer of enterocytes, are the most common in vitro model for the human intestinal barrier. Measuring the flux of this compound across a Caco-2 monolayer is a standard method to quantify paracellular permeability and assess the influence of drugs or other compounds on tight junction integrity.[1][3][7]

  • Evaluating Drug Delivery and Formulation: Excipients in drug formulations can impact intestinal permeability. This compound can be used to screen for such effects.[3]

  • Studying Disease Models: In vitro models of diseases affecting barrier function (e.g., inflammatory bowel disease) can be characterized by their permeability to this compound.

Cellular Uptake Mechanism: Paracellular Transport

In mammalian epithelial cell lines like Caco-2, D-mannitol transport is predominantly via the paracellular pathway . This means it does not actively enter the cells through transporters but rather diffuses through the tight junctions that connect adjacent cells. Therefore, an increase in the amount of this compound detected on the basolateral side of a cell monolayer grown on a permeable support indicates an increase in paracellular permeability.

mannitol This compound tj tj mannitol->tj Paracellular Pathway cell1 Epithelial Cell 1 cell2 Epithelial Cell 2 mannitol_passed This compound tj->mannitol_passed

Figure 1. Paracellular transport of this compound across an epithelial cell barrier.

Data Presentation: D-Mannitol Permeability in Caco-2 Cells

The permeability of D-mannitol across Caco-2 cell monolayers is typically reported as the apparent permeability coefficient (Papp). Below is a summary of representative Papp values from the literature. These values can serve as a baseline for control experiments.

Cell LineCompoundPapp (cm/s)Reference
Caco-2Mannitol(0.38 - 3.23) x 10-6[8]
Caco-2Mannitol~3.5 x 10-6[1]
Caco-2Mannitol1.9 x 10-6[3]
Caco-2Mannitol2.6 x 10-6[3]

Note: Papp values can vary between laboratories due to differences in cell culture conditions, passage number, and experimental setup.

Experimental Protocols

Protocol 1: this compound Permeability Assay in a Caco-2 Monolayer

This protocol details the measurement of this compound flux across a Caco-2 cell monolayer grown on permeable supports (e.g., Transwell® inserts).

cluster_workflow Experimental Workflow start 1. Seed Caco-2 cells on permeable supports culture 2. Culture for 21 days until monolayer is differentiated start->culture teer 3. Measure TEER to confirm monolayer integrity culture->teer wash 4. Wash monolayer with warmed HBSS teer->wash add_mannitol 5. Add this compound solution to apical chamber wash->add_mannitol incubate 6. Incubate at 37°C (e.g., for 2 hours) add_mannitol->incubate sample 7. Collect samples from basolateral chamber incubate->sample lyse 8. (Optional) Lyse cells to measure cell-associated mannitol incubate->lyse prepare 9. Prepare samples for LC-MS/MS analysis sample->prepare lyse->prepare analyze 10. Quantify this compound using LC-MS/MS prepare->analyze end 11. Calculate Papp analyze->end

Figure 2. Workflow for this compound permeability assay in Caco-2 cells.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Permeable supports (e.g., 12-well Transwell® inserts, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS grade water, acetonitrile, and formic acid

  • Stable isotope-labeled internal standard (e.g., D-Mannitol-13C6)

  • Epithelial Voltohmmeter (EVOM) for Transepithelial Electrical Resistance (TEER) measurement

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the permeable supports at a density of approximately 6 x 104 cells/cm2.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the monolayer using an EVOM. TEER values for mature Caco-2 monolayers should be >250 Ω·cm2.

  • Permeability Experiment:

    • Gently wash the cell monolayer twice with pre-warmed (37°C) HBSS.

    • Remove the HBSS and add fresh, pre-warmed HBSS to the basolateral (bottom) chamber.

    • Prepare a working solution of this compound (e.g., 100 µM) in pre-warmed HBSS. Add this solution to the apical (top) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber for analysis. Replace the volume with fresh, pre-warmed HBSS.

  • Sample Preparation for LC-MS/MS:

    • To an aliquot of the basolateral sample, add the internal standard (e.g., D-Mannitol-13C6) to a final concentration of 1 µM.

    • Add 3 volumes of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in the initial mobile phase (e.g., 80:20 acetonitrile/water) for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of this compound appearance in the basolateral chamber (nmol/s).

      • A is the surface area of the membrane (cm2).

      • C0 is the initial concentration of this compound in the apical chamber (nmol/cm3).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis. Instrument parameters should be optimized for the specific system being used.

Materials:

  • Prepared samples from Protocol 1

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Chromatographic Separation:

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A typical gradient might start at 80-90% Mobile Phase B, decreasing to 40-50% B over several minutes to elute the polar analytes.

    • Rationale: HILIC is well-suited for retaining and separating highly polar compounds like mannitol.[10]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • This compound: Precursor ion [M-H+HCOOH]- → Product ion

      • D-Mannitol-13C6 (IS): Precursor ion [M-H+HCOOH]- → Product ion

      • Note: The exact m/z values for precursor and product ions must be determined by infusing pure standards. The formation of formate adducts [M-H+HCOOH]- is common for sugars in negative ESI with formic acid in the mobile phase.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound spiked with a constant concentration of the internal standard.

    • Plot the peak area ratio (this compound / Internal Standard) against the concentration of this compound.

    • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

Conclusion

The quantification of this compound uptake, primarily as a measure of paracellular permeability, is a fundamental technique in drug development and cell biology. The combination of the Caco-2 cell model with sensitive and specific LC-MS/MS analysis provides a robust system for assessing the integrity of cellular barriers. The protocols outlined here offer a comprehensive guide for researchers to implement this assay in their laboratories.

References

Application Notes and Protocols: D-Mannitol-d1 as a Probe for Intestinal Permeability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intestinal permeability, often referred to as "leaky gut," is a condition characterized by a compromised intestinal barrier. This impairment allows for the uncontrolled passage of luminal contents, such as toxins, antigens, and bacteria, into the bloodstream, potentially triggering inflammatory and autoimmune responses. The assessment of intestinal permeability is a critical tool in both clinical diagnostics and preclinical research for a variety of gastrointestinal and systemic diseases.

The dual-sugar absorption test, utilizing a monosaccharide and a disaccharide, is a non-invasive and widely accepted method for evaluating intestinal permeability. D-Mannitol, a small sugar alcohol, is readily absorbed through the transcellular pathway (across the enterocytes) and serves as a marker for the integrity of this route and the overall absorptive surface area. When co-administered with a larger, poorly absorbed sugar like lactulose (which primarily permeates through the paracellular pathway, i.e., between cells), the ratio of their urinary excretion provides a reliable index of intestinal barrier function.

A significant challenge in the standard mannitol assay is the presence of endogenous mannitol in the diet and its natural occurrence in human urine, which can interfere with accurate quantification of the absorbed probe.[1] The use of a stable isotope-labeled probe, D-Mannitol-d1 , overcomes this limitation. By employing analytical techniques such as mass spectrometry, this compound can be distinguished from its unlabeled, endogenous counterpart, thereby enhancing the accuracy and reliability of the intestinal permeability assessment.

Principle of the Assay

The intestinal epithelium acts as a selective barrier, allowing the passage of nutrients while restricting the entry of harmful substances. This barrier function is maintained by two primary routes of transport:

  • Transcellular Pathway: Movement of substances through the epithelial cells. This is the primary route for the absorption of small molecules like D-mannitol. A decrease in mannitol absorption can indicate a reduction in the absorptive surface area.

  • Paracellular Pathway: Movement of substances between the epithelial cells through tight junctions. Larger molecules like lactulose are generally restricted from passing through this pathway in a healthy gut. An increase in lactulose permeation is indicative of compromised tight junction integrity.

The this compound/Lactulose test is based on the differential absorption of these two sugars. After oral administration, the subject's urine is collected over a specified period, typically 6 hours. The concentrations of this compound and lactulose are quantified, and the ratio of their urinary excretion is calculated. An elevated lactulose to this compound ratio suggests increased intestinal permeability.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from intestinal permeability studies using the lactulose/mannitol test. Note that while specific data for this compound is limited, its excretion profile is expected to be identical to that of unlabeled D-Mannitol.

Table 1: Typical Urinary Excretion of Lactulose and D-Mannitol in Healthy Adults

ProbeMedian Urinary Excretion (% of ingested dose)Range of Urinary Excretion (% of ingested dose)
Lactulose0.355%0.020% - 1.803%
D-Mannitol12.3%8.0% - 43.75%

Table 2: Interpretation of the Lactulose/D-Mannitol-d1 Ratio

Lactulose/D-Mannitol-d1 RatioInterpretation
NormalIndicates healthy intestinal permeability.
ElevatedSuggests increased intestinal permeability ("leaky gut").
Decreased this compound RecoveryMay indicate malabsorption or a reduced small intestinal surface area.

Experimental Protocols

Patient/Subject Preparation
  • Fasting: The subject should fast overnight for a minimum of 8 hours prior to the test. Water is permitted.

  • Dietary Restrictions: For 24 hours before the test, the subject should avoid foods and beverages high in mannitol and lactose.

  • Medication Review: Certain medications, such as NSAIDs, laxatives, and antacids, may influence intestinal permeability and should be discontinued if clinically permissible, following consultation with a physician.

  • Baseline Urine Sample: Immediately before consuming the sugar solution, the subject should completely empty their bladder and collect a baseline urine sample.

Administration of this compound/Lactulose Solution
  • Preparation of the Oral Solution: Prepare a solution containing a pre-determined dose of this compound and lactulose in water. A typical dosage for adults is 5 grams of lactulose and 2 grams of D-Mannitol in approximately 100-200 mL of water.

  • Administration: The subject should drink the entire solution. The time of ingestion should be recorded.

  • Post-Administration: The subject should remain fasting for at least 2 hours after drinking the solution. Water intake is encouraged to ensure adequate urine output.

Urine Collection
  • Collection Period: All urine produced over the next 6 hours should be collected in a single container.

  • Preservative: A preservative such as chlorhexidine may be added to the collection container to prevent bacterial degradation of the sugars.

  • Sample Processing: At the end of the 6-hour collection period, the total volume of urine should be measured and recorded. A representative aliquot (e.g., 10-20 mL) should be transferred to a labeled storage tube.

  • Storage: The urine aliquot should be stored at -20°C or lower until analysis.

Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of this compound and lactulose in urine due to its high sensitivity and specificity.

4.4.1. Sample Preparation

  • Thaw the urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute the urine samples with a solution containing an internal standard (e.g., a stable isotope-labeled version of a sugar not present in the sample, such as 13C-labeled lactulose). A typical dilution is 1:10 (v/v) with 80% acetonitrile in water containing the internal standard.

  • Centrifuge the diluted samples to precipitate proteins and other interfering substances.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.4.2. LC-MS/MS Parameters

ParameterRecommended Setting
Chromatography
ColumnAmine-based (NH2) or HILIC column suitable for polar analytes
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA gradient from high organic to high aqueous to retain and elute the polar sugars
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), negative or positive mode
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (Example)This compound: Precursor Ion -> Product IonLactulose: Precursor Ion -> Product Ion

Note: The exact MRM transitions for this compound and the internal standard should be optimized based on the specific mass spectrometer used.

4.4.3. Data Analysis

  • Generate a calibration curve using standards of known concentrations of this compound and lactulose.

  • Quantify the concentration of this compound and lactulose in the urine samples by comparing their peak areas to the calibration curve.

  • Calculate the percentage of the ingested dose of each sugar excreted in the urine using the following formula:

    % Excretion = ([Sugar Concentration in Urine] x Total Urine Volume) / Ingested Dose x 100

  • Calculate the Lactulose/D-Mannitol-d1 ratio:

    Ratio = % Lactulose Excretion / % this compound Excretion

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_administration Administration & Collection cluster_analysis Analysis cluster_interpretation Interpretation p1 Subject Fasting (8 hours) p2 Baseline Urine Collection p1->p2 p3 Prepare Oral Solution (this compound & Lactulose) p2->p3 a1 Oral Administration of Solution p3->a1 a2 6-Hour Urine Collection a1->a2 a3 Measure Total Volume & Aliquot a2->a3 a4 Store Sample at -20°C a3->a4 an1 Sample Preparation (Dilution & Centrifugation) a4->an1 an2 LC-MS/MS Analysis an1->an2 an3 Data Quantification an2->an3 an4 Calculate % Excretion & Ratio an3->an4 i1 Assess Intestinal Permeability an4->i1

Caption: Experimental workflow for the this compound/Lactulose intestinal permeability test.

Rationale for Using this compound

rationale_diagram cluster_standard Standard Mannitol Test cluster_labeled This compound Test s1 Oral Administration of Mannitol s2 Urinary Mannitol (Absorbed Probe + Endogenous) s1->s2 s3 Potential for Inaccurate Results s2->s3 l2 Urinary this compound (Absorbed Probe Only) l1 Oral Administration of this compound l1->l2 l3 Accurate & Reliable Results l2->l3

Caption: Comparison of standard mannitol vs. This compound for permeability testing.

Intestinal Permeability Pathways

permeability_pathways cluster_epithelium Intestinal Epithelium lumen Intestinal Lumen mannitol This compound lactulose Lactulose enterocyte1 Enterocyte bloodstream Bloodstream enterocyte1->bloodstream enterocyte2 Enterocyte tight_junction Tight Junction tight_junction->bloodstream mannitol->enterocyte1 Transcellular Pathway lactulose->tight_junction Paracellular Pathway (Increased in 'Leaky Gut')

Caption: Transcellular and paracellular pathways of intestinal permeability.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Mannitol-d1 for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific use of D-Mannitol-d1 as a metabolic tracer is limited in publicly available scientific literature. Therefore, this guide is based on the general principles of stable isotope tracer studies and mass spectrometry. The experimental parameters and data presented are illustrative and should be adapted to your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in tracer studies?

A1: this compound is a stable isotope-labeled version of D-Mannitol. It can be used as a tracer to study the pharmacokinetics, biodistribution, and metabolism of D-Mannitol in various biological systems. Its primary advantage is that it is chemically identical to the unlabeled compound but can be distinguished by its mass, allowing for precise tracking without the use of radioactive isotopes.

Q2: How is this compound detected and quantified in biological samples?

A2: this compound is typically detected and quantified using mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). The instrument measures the mass-to-charge ratio of ions, which allows for the differentiation between the deuterated (d1) and non-deuterated forms of mannitol.

Q3: What are the key factors to consider when selecting the initial concentration of this compound for a tracer study?

A3: Several factors should be considered:

  • Analytical Sensitivity: The concentration must be high enough to be detected by your mass spectrometer above the natural isotopic abundance of unlabeled mannitol.

  • Biological System: The concentration should not be so high as to cause osmotic or other physiological effects that would alter the normal metabolism you are trying to study.

  • Endogenous Levels: The amount of tracer should be sufficient to be distinguishable from the endogenous pool of mannitol, if any.

  • Study Duration: Longer studies may require different dosing strategies (e.g., continuous infusion vs. bolus dose) to maintain a detectable tracer concentration.

Troubleshooting Guide

Q1: I am not detecting any this compound signal in my samples. What could be the problem?

A1: This issue can arise from several factors. Consider the following troubleshooting steps:

  • Verify Instrument Settings: Ensure your mass spectrometer is calibrated and tuned correctly for the mass of this compound. Check the ionization source and detector settings.[1][2]

  • Check Sample Preparation: The extraction method may not be efficient for mannitol. Verify your sample preparation protocol and consider using a different extraction solvent or method.

  • Confirm Tracer Administration: Ensure the this compound was correctly administered to your experimental system.

  • Assess Tracer Stability: Confirm that the this compound has not degraded in your storage conditions or during sample preparation.

  • Increase Tracer Concentration: It's possible the initial concentration was too low for detection. Consider a dose-response experiment to determine the optimal concentration.

Q2: The background noise in my mass spectrometry data is very high, making it difficult to quantify the this compound signal. What can I do?

A2: High background noise can obscure your signal. Here are some potential solutions:

  • Optimize Chromatographic Separation: Improve the separation of this compound from other matrix components by adjusting the liquid or gas chromatography method (e.g., changing the gradient, flow rate, or column).

  • Check for Contamination: Ensure all solvents, reagents, and labware are of high purity and free from contaminants that may interfere with your analysis.

  • Clean the Mass Spectrometer: A dirty ion source or mass analyzer can be a significant source of background noise. Follow the manufacturer's instructions for cleaning your instrument.

  • Implement a Blank Subtraction: Analyze a blank sample (matrix without the tracer) and subtract the background signal from your experimental samples.

Q3: I am observing unexpected labeled metabolites. How do I interpret this?

A3: The appearance of unexpected labeled metabolites can provide valuable biological insights. Here's how to approach this:

  • Confirm Isotopic Labeling Pattern: Use high-resolution mass spectrometry to confirm the mass and fragmentation pattern of the unexpected metabolites to ensure they are indeed derived from this compound.

  • Consult Metabolic Databases: Use online databases (e.g., KEGG, MetaCyc) to explore potential metabolic pathways of mannitol and its derivatives.

  • Consider Off-Target Effects: At high concentrations, some compounds can enter non-canonical pathways. Evaluate if the administered concentration might be causing metabolic reprogramming.

  • Validate with Further Experiments: Use techniques like enzyme assays or genetic manipulation (if applicable) to confirm the activity of suspected metabolic pathways.

Data Presentation

Table 1: Illustrative Data for Optimizing this compound Concentration in a Cell Culture Model

Parameter Experiment 1 Experiment 2 Experiment 3 Experiment 4
This compound Concentration 1 µM10 µM100 µM1 mM
Incubation Time 24 hours24 hours24 hours24 hours
Cell Type HEK293HEK293HEK293HEK293
Signal-to-Noise Ratio (LC-MS) 215150>1000
Cell Viability >98%>98%>95%85%
Observed Cellular Uptake LowModerateHighHigh (with signs of osmotic stress)
Recommendation Concentration too low for reliable quantification.Suitable for initial tracer studies.Optimal for robust signal detection.Potential for inducing non-physiological effects.

Experimental Protocols

Protocol: General Workflow for a this compound Tracer Study in Cell Culture

  • Dose Preparation:

    • Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or cell culture medium).

    • Determine the final concentration to be used in the experiment based on preliminary dose-response studies.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Replace the growth medium with a medium containing the specified concentration of this compound.

    • Incubate the cells for the desired period.

  • Sample Collection:

    • At the end of the incubation, place the cell culture plates on ice.

    • Aspirate the medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

  • Sample Processing:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Inject the reconstituted sample into the LC-MS or GC-MS system.

    • Use a method optimized for the detection of mannitol.

    • Acquire data in a mode that allows for the selective monitoring of the mass-to-charge ratios corresponding to both unlabeled and d1-labeled mannitol.

  • Data Analysis:

    • Integrate the peak areas for both D-Mannitol and this compound.

    • Calculate the isotopic enrichment to determine the extent of tracer incorporation.

Visualizations

TroubleshootingWorkflow start Problem Encountered no_signal No this compound Signal start->no_signal high_background High Background Noise start->high_background unexpected_metabolites Unexpected Labeled Metabolites start->unexpected_metabolites check_instrument Verify MS Settings & Calibration no_signal->check_instrument Yes optimize_chrom Optimize Chromatography high_background->optimize_chrom Yes confirm_pattern Confirm Isotopic Pattern (HRMS) unexpected_metabolites->confirm_pattern Yes check_prep Review Sample Preparation check_instrument->check_prep Settings OK increase_conc Increase Tracer Concentration check_prep->increase_conc Protocol OK check_contamination Check for Contamination optimize_chrom->check_contamination Still High clean_ms Clean Mass Spectrometer check_contamination->clean_ms Still High consult_db Consult Metabolic Databases confirm_pattern->consult_db Pattern Confirmed validate_pathway Validate with Further Experiments consult_db->validate_pathway Potential Pathway Identified

Caption: Troubleshooting workflow for this compound tracer studies.

OptimizationWorkflow cluster_planning Phase 1: Planning cluster_optimization Phase 2: Optimization cluster_execution Phase 3: Execution define_objectives Define Study Objectives select_model Select Experimental Model define_objectives->select_model dose_response Perform Dose-Response Study select_model->dose_response time_course Conduct Time-Course Experiment dose_response->time_course assess_effects Assess Physiological Effects time_course->assess_effects run_experiment Run Definitive Experiment assess_effects->run_experiment Optimal Concentration Determined analyze_samples Analyze Samples (LC-MS) run_experiment->analyze_samples interpret_data Interpret and Report Data analyze_samples->interpret_data

Caption: Experimental workflow for optimizing tracer concentration.

References

Technical Support Center: Troubleshooting Poor Signal of D-Mannitol-d1 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of D-Mannitol-d1. The following sections provide structured troubleshooting advice, frequently asked questions, and detailed experimental protocols to help diagnose and resolve issues related to poor signal intensity, instability, or poor reproducibility.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process.

Q1: Why is my this compound signal unexpectedly weak or completely absent?

A poor or absent signal for this compound can stem from several factors, ranging from instrument settings to sample preparation. The most common causes include suboptimal ionization, chromatographic issues, signal suppression due to matrix effects, or potential instability of the deuterated label. A systematic approach, starting from the mass spectrometer's ion source and working backward to the sample preparation, is the most effective way to diagnose the problem.

Q2: How can I improve the ionization efficiency for this compound?

D-Mannitol is a small, hydrophilic sugar alcohol that can be challenging to ionize effectively.[1][2] Optimizing the Electrospray Ionization (ESI) source parameters is a critical first step.[3] D-Mannitol often performs well in negative ionization mode, forming ions like [M-H]⁻ or adducts with mobile phase components.[1]

Key ESI Parameters to Optimize:

ParameterRecommendation for Poor SignalRationale
Ionization Mode Test both Negative and Positive ESI.D-Mannitol can be detected in both modes, often as [M-H]⁻ in negative mode or [M+Na]⁺ in positive mode.[1][4] Performance is system and matrix-dependent.
Capillary Voltage Optimize in the range of 2.5–4.5 kV (positive) or -2.0 to -4.0 kV (negative).[3]An insufficient voltage will lead to poor ionization efficiency, while excessive voltage can cause in-source fragmentation and signal loss.[3]
Nebulizer Gas Pressure Adjust within the instrument's recommended range (typically 20–60 psi).[3]This parameter controls the formation of droplets. Higher pressure creates smaller droplets, aiding desolvation, but can also cause ion suppression if too high.[3]
Desolvation/Drying Gas Temperature Optimize between 250–450°C.[3]Higher temperatures improve solvent evaporation, which is crucial for releasing the analyte ions into the gas phase. However, excessive heat can degrade thermally sensitive compounds.[3]
Mobile Phase Composition Add modifiers like 0.1% formic acid or 5 mM ammonium acetate.These additives enhance ionization by providing a source of protons (for positive mode) or promoting deprotonation/adduct formation (for negative mode).[1][3]

Q3: Could my sample matrix be suppressing the this compound signal?

Yes, this is a very common issue known as "matrix effect."[5][6] Components in your sample matrix (e.g., salts, proteins, lipids from plasma, urine, or food extracts) can co-elute with this compound and interfere with its ionization in the ESI source.[5] This interference can either suppress or, less commonly, enhance the signal, leading to inaccurate and unreliable quantification.[5][7]

To determine if you have a matrix effect, you must compare the signal response of this compound in a clean solvent against its response in a sample matrix extract spiked at the same concentration. A significant difference in signal indicates the presence of matrix effects.

Q4: Is my liquid chromatography (LC) method appropriate for this compound?

Due to its high polarity, D-Mannitol is poorly retained on standard C18 reversed-phase columns. This can cause it to elute very early, near the solvent front, where ion suppression is often most severe.

Recommendations for Chromatography:

  • Column Choice: Use a column designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized carbohydrate analysis column (e.g., amide or amino-based).[8]

  • Mobile Phase: For HILIC, a high percentage of organic solvent (like acetonitrile) is required in the mobile phase to achieve retention.[1]

  • Internal Standard: Use a stable isotope-labeled internal standard, such as D-Mannitol-¹³C₆, if available. A labeled standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction and quantification.[8]

Q5: Could the deuterium label on this compound be unstable?

The stability of the deuterium label is critical. If the deuterium is on a hydroxyl group (-OH), it will rapidly exchange with protons from the solvent (a process known as back-exchange), leading to a loss of the deuterated signal.[9] However, if the label is on a carbon atom (C-D), it is generally stable under typical LC-MS conditions. Verify the position of the deuterium label from the manufacturer's certificate of analysis. If back-exchange is suspected, using a deuterated mobile phase can be a diagnostic tool, though this is not a practical solution for routine analysis.[10]

Frequently Asked Questions (FAQs)

FAQ 1: What are the common ions and their expected mass-to-charge ratios (m/z) for this compound?

The molecular weight of this compound (C₆H₁₃DO₆) is approximately 183.18 g/mol . Depending on the ionization mode and mobile phase additives, you can expect to see several common ions.

Expected Ions for this compound:

Ionization ModeAdduct / Ion TypeFormulaCalculated m/z
Negative ESI [M-H]⁻[C₆H₁₂DO₆]⁻182.08
[M+HCOO]⁻[C₇H₁₃DO₈]⁻228.07
[M+CH₃COO]⁻[C₈H₁₅DO₈]⁻242.09
Positive ESI [M+H]⁺[C₆H₁₄DO₆]⁺184.09
[M+Na]⁺[C₆H₁₃DO₆Na]⁺206.07
[M+NH₄]⁺[C₆H₁₃DO₆NH₄]⁺201.12

FAQ 2: What is the best type of internal standard (IS) to use for this compound analysis?

The ideal internal standard is a stable isotope-labeled version of the analyte that is not present in the sample, such as ¹³C- or ¹⁵N-labeled D-Mannitol.[8] For instance, D-Mannitol-1-¹³C,1-d₂ has been successfully used.[8] A stable isotope-labeled IS has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it experiences the same level of matrix effects and variability during sample processing, leading to the most accurate and precise quantification.

FAQ 3: What sample preparation techniques can help reduce signal suppression?

Effective sample cleanup is crucial for minimizing matrix effects.[11] The goal is to remove interfering components while efficiently recovering your analyte.

  • Protein Precipitation (PPT): A simple method for plasma or serum, but it is often not selective enough and may leave many matrix components.

  • Liquid-Liquid Extraction (LLE): Can offer better selectivity than PPT by partitioning the analyte into a solvent that is immiscible with the sample matrix.

  • Solid-Phase Extraction (SPE): A highly effective and selective method. Using an SPE cartridge that strongly retains matrix components while allowing this compound to pass through (or vice versa) can significantly reduce ion suppression.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol uses a "tee" infusion method to directly introduce this compound into the mass spectrometer while mixing it with a typical mobile phase flow, allowing for real-time optimization of source parameters.

Methodology:

  • Prepare a standard solution of this compound at a representative concentration (e.g., 100 ng/mL) in your typical mobile phase (e.g., 80:20 acetonitrile:water with 5 mM ammonium acetate).

  • Set up your LC system to deliver the mobile phase at a constant flow rate (e.g., 0.3 mL/min).

  • Using a PEEK "tee" connector, infuse the this compound standard solution into the mobile phase stream post-column using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Direct the combined flow into the mass spectrometer's ESI source.

  • Set the mass spectrometer to monitor the expected m/z of your primary this compound ion (e.g., 182.08 for [M-H]⁻).

  • Vary one source parameter at a time (e.g., capillary voltage, gas temperature, nebulizer pressure) across its operational range while holding others constant.

  • Record the signal intensity for each setting. Plot the intensity versus the parameter value to identify the optimal setting for each.

  • Repeat for all key parameters to find the combination that yields the highest and most stable signal.

Protocol 2: Quantitative Evaluation of Matrix Effects

This protocol quantifies the degree of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike this compound into a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (containing no analyte) through your entire sample preparation workflow. In the final extract, spike this compound to the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample at the beginning of your workflow, before any extraction steps. The final concentration should be the same as in Set A.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS and record the peak area for this compound.

    • Calculate Matrix Effect (%ME):

      • %ME = (Peak Area of Set B / Peak Area of Set A) * 100%

      • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

    • Calculate Recovery (%RE):

      • %RE = (Peak Area of Set C / Peak Area of Set B) * 100%

      • This measures the efficiency of your extraction process.

    • Calculate Process Efficiency (%PE):

      • %PE = (Peak Area of Set C / Peak Area of Set A) * 100%

      • This represents the combined effect of recovery and matrix effects.

Visualizations

TroubleshootingWorkflow start Poor this compound Signal ms_check 1. Check MS Settings start->ms_check lc_check 2. Evaluate LC Method start->lc_check sample_check 3. Investigate Sample start->sample_check ion_mode Correct Ion Mode? (e.g., Negative ESI) ms_check->ion_mode Check retention Adequate Retention? (Analyte not in void) lc_check->retention Check matrix_effect Assess Matrix Effect (Post-Spike vs. Neat) sample_check->matrix_effect Check source_opt Optimize Source (Voltage, Gas, Temp) ion_mode->source_opt Yes ms_cal Instrument Calibrated & Sensitive? source_opt->ms_cal Done end_node Signal Improved ms_cal->end_node Yes column_choice Use HILIC or Amide Column retention->column_choice No mobile_phase Optimize Mobile Phase (Additives, % Organic) retention->mobile_phase Yes column_choice->end_node mobile_phase->end_node sample_prep Improve Sample Prep (SPE, LLE) matrix_effect->sample_prep Suppression Detected label_stability Check Label Stability (C-D vs. O-D) matrix_effect->label_stability No Suppression sample_prep->end_node label_stability->end_node

Caption: A workflow for troubleshooting poor this compound signal.

MatrixEffect Concept of Ion Suppression in ESI Source cluster_ideal Ideal Condition (Neat Standard) cluster_matrix Real Condition (with Matrix) droplet1 Solvent Droplet ion1 [M-H]⁻ droplet1->ion1 Efficient Desolvation analyte1 This compound MS_inlet1 MS Inlet ion1->MS_inlet1 High Signal droplet2 Solvent Droplet ion2 [M-H]⁻ droplet2->ion2 Inefficient Desolvation (Competition) analyte2 This compound matrix Matrix Component MS_inlet2 MS Inlet ion2->MS_inlet2 Low Signal

Caption: How matrix components suppress analyte ionization.

References

Preventing isotopic exchange of D-Mannitol-d1 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Mannitol-d1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, in this context, refers to the process where the deuterium atom on this compound is replaced by a proton (hydrogen atom) from the surrounding environment. D-Mannitol is a polyol with multiple hydroxyl (-OH) groups. In this compound, a proton on one of these hydroxyl groups is replaced with a deuterium atom. These hydroxyl protons are "labile" or "exchangeable," meaning they can readily swap with protons from protic solvents like water, methanol, or ethanol.[1] This is a concern because if the deuterium label is lost and replaced by a proton, the mass of the internal standard will change, leading to inaccurate quantification in mass spectrometry-based assays.[2]

Q2: Which protons on this compound are susceptible to exchange?

The deuterium atom on the hydroxyl group of this compound is the one susceptible to exchange. Deuterium atoms bonded to carbon are generally stable and do not exchange under typical analytical conditions.

Q3: What are the primary factors that promote isotopic exchange?

The main factors promoting the back-exchange of deuterium with protons are:

  • Presence of Protic Solvents: Water, alcohols (methanol, ethanol), and acids are common sources of protons that can readily exchange with the deuterium on this compound.

  • pH: Both acidic and basic conditions can catalyze the exchange of labile protons.[3]

  • Temperature: Higher temperatures can increase the rate of exchange reactions.

  • Extended Exposure Time: The longer this compound is in contact with a protic solvent, the greater the potential for isotopic exchange.

Q4: What are the best solvents to use for preparing this compound standards and samples?

Aprotic solvents are highly recommended to minimize isotopic exchange. These solvents do not have exchangeable protons. Recommended aprotic solvents include:

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

For NMR spectroscopy, deuterated aprotic solvents like DMSO-d6 are ideal as they will not introduce interfering proton signals and will prevent exchange.

Q5: How should I store this compound and its solutions?

  • Solid this compound: Store in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture.

  • Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent like acetonitrile. Store these solutions at low temperatures (e.g., -20°C or -80°C) in tightly capped vials to minimize evaporation and exposure to moisture.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the use of this compound as an internal standard in quantitative bioanalysis, particularly with LC-MS/MS.

Problem Potential Cause Recommended Solution
Loss of Internal Standard (IS) Signal or Inconsistent IS Response Isotopic back-exchange with protons from solvents or the biological matrix.Use Aprotic Solvents: Reconstitute dried extracts in 100% aprotic solvents like acetonitrile. Avoid aqueous or alcoholic reconstitution solutions if possible. • Minimize Exposure to Aqueous Environments: Keep the time this compound is in an aqueous environment to a minimum. Process samples quickly. • Optimize pH: If aqueous solutions are necessary, ensure the pH is as close to neutral as possible to minimize acid or base-catalyzed exchange.
High Variability in Calibration Curve Inconsistent isotopic exchange across calibrators and samples.Consistent Sample Handling: Ensure all samples (calibrators, QCs, and unknowns) are treated identically in terms of solvent composition, temperature, and processing time. • Dry Down and Reconstitute: After protein precipitation or extraction, evaporate the supernatant to dryness and reconstitute in an aprotic solvent. This removes the aqueous matrix.
Shift in Retention Time of this compound Compared to Unlabeled Mannitol Deuterium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to small differences in chromatographic retention time.[2]Ensure Co-elution: While minor shifts can occur, significant separation can lead to differential matrix effects.[4] Ensure the chromatographic method is optimized for the co-elution of mannitol and this compound. • Use a Stable Isotope Labeled IS with a Larger Mass Difference: If significant issues persist, consider using a standard with multiple deuterium labels or a 13C-labeled standard, as these can have less pronounced chromatographic shifts and are not susceptible to back-exchange.[5]
Poor Recovery of this compound During Sample Extraction D-Mannitol is a highly polar compound and may have low recovery in some extraction methods like liquid-liquid extraction (LLE).Protein Precipitation: This is often the preferred method for extracting polar analytes like mannitol from plasma or serum.[6][7] • Optimize Protein Precipitation: Use a high ratio of organic solvent to plasma (e.g., 3:1 or 4:1 acetonitrile:plasma) for efficient protein removal.[6][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound solid.

    • Dissolve in a Class A volumetric flask using 100% high-purity acetonitrile.

    • Store at -20°C or below in a tightly sealed container.

  • Working Internal Standard Solution (e.g., 10 µg/mL):

    • Dilute the stock solution with 100% acetonitrile to the desired concentration.

    • This working solution will be used to spike into samples.

Protocol 2: Sample Preparation of Plasma/Serum Samples for LC-MS/MS Analysis

This protocol uses protein precipitation, a common and effective method for extracting polar analytes like mannitol.

  • Sample Thawing: Thaw plasma/serum samples at room temperature. Vortex briefly to ensure homogeneity.[9]

  • Aliquoting: Aliquot 100 µL of plasma/serum into a clean microcentrifuge tube.

  • Spiking with Internal Standard: Add a small volume (e.g., 10 µL) of the this compound working solution to each sample.

  • Protein Precipitation:

    • Add 300-400 µL of ice-cold acetonitrile (an aprotic solvent) to each sample.[7][8]

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step is crucial for removing all aqueous components.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of a solvent compatible with your LC mobile phase. Crucially, use an aprotic solvent for reconstitution if possible (e.g., 95:5 acetonitrile:water). If an aqueous mobile phase is required, minimize the water content in the reconstitution solvent and inject the sample as soon as possible.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Sample Spike Spike with this compound in Aprotic Solvent Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Aprotic-Rich Solvent Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Recommended workflow for plasma/serum sample preparation.

Isotopic_Exchange_Pathway DMannitol_d1 This compound (R-O-D) DMannitol_h1 D-Mannitol-h1 (R-O-H) DMannitol_d1->DMannitol_h1 Isotopic Exchange (Back-Exchange) Deuterated_Solvent Deuterated Solvent (e.g., D2O) Protic_Solvent Protic Solvent (e.g., H2O) Protic_Solvent->DMannitol_h1

Caption: Isotopic back-exchange of this compound with a protic solvent.

References

Technical Support Center: D-Mannitol-d1 Based Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Mannitol-d1 based metabolic flux analysis (MFA). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of using this compound as a tracer in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in metabolic flux analysis?

This compound is a deuterated form of D-Mannitol, a six-carbon sugar alcohol. In metabolic flux analysis, it is used as an isotopic tracer to track the flow of atoms through metabolic pathways. The deuterium atoms act as a label, allowing researchers to distinguish tracer-derived molecules from endogenous ones. This helps in quantifying the rates (fluxes) of metabolic reactions.

Q2: Is this compound metabolized by all cell types?

No, and this is a critical consideration for experimental design. In many mammalian cells, D-Mannitol is largely non-metabolized and is often used as a marker for assessing paracellular permeability or "leaky gut".[1][2] However, many bacteria and fungi possess active transport systems and metabolic pathways for D-Mannitol, converting it into fructose-6-phosphate, which then enters glycolysis.[3][4][5] It is crucial to ascertain the metabolic capability of your specific experimental system for D-Mannitol before initiating a study.

Q3: What are the potential advantages of using a deuterated tracer like this compound over a 13C-labeled tracer?

Deuterated tracers can be valuable for investigating specific aspects of metabolism, such as NADPH production.[6][7] They are also sometimes more cost-effective than their 13C-labeled counterparts. However, the choice of tracer should always be guided by the specific metabolic pathway under investigation.

Q4: Can the deuterium on this compound exchange with protons from water, and could this affect my results?

Deuterium exchange can be a concern, especially for deuterated compounds stored in acidic or basic solutions.[8] It is advisable to prepare fresh solutions of this compound in a neutral pH buffer for your experiments to minimize the potential for non-enzymatic deuterium exchange, which could lead to inaccurate flux calculations.

Troubleshooting Guide

This guide addresses common pitfalls encountered during this compound based MFA experiments, from experimental design to data analysis.

Experimental Design & Setup
Problem Potential Cause Recommended Solution
No or low labeling of intracellular metabolites in mammalian cells. D-Mannitol is poorly metabolized by most mammalian cells.- Confirm if your cell line is known to metabolize mannitol. - Consider using this compound as a control for cellular uptake or to measure permeability rather than intracellular flux. - For intracellular flux studies in mammalian cells, a tracer like 13C-glucose or 13C-glutamine is generally more appropriate.
Unexpected labeling patterns observed. - Contamination of the this compound tracer with unlabeled mannitol. - Natural abundance of isotopes in your system.- Always check the isotopic purity of your tracer provided by the manufacturer. - Run a control sample with unlabeled mannitol to establish the natural isotopic distribution. - Use software tools to correct for natural isotope abundances in your data analysis.[9]
Cell viability is affected after adding this compound. High concentrations of mannitol can induce osmotic stress.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type. - Ensure the final osmolarity of your culture medium is within the physiological range for your cells.
Sample Preparation & Analysis
Problem Potential Cause Recommended Solution
Poor recovery of this compound during metabolite extraction. The extraction method is not optimized for polar compounds like sugar alcohols.- Use a polar solvent system for extraction, such as a mixture of methanol, acetonitrile, and water. - Consider a two-phase extraction method (e.g., with chloroform) to separate polar and non-polar metabolites effectively.
Difficulty in separating D-Mannitol from other sugars in chromatography. Co-elution of structurally similar sugars (e.g., sorbitol).- Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for separating polar compounds.[10] - Optimize the gradient elution profile to achieve better separation.
Inaccurate quantification using mass spectrometry. - Matrix effects from other components in the sample. - Lack of an appropriate internal standard.- Use a stable isotope-labeled internal standard, such as 13C-labeled mannitol, for accurate quantification.[11] - Perform a matrix effect evaluation by spiking known concentrations of this compound into your sample matrix.
Data Interpretation
Problem Potential Cause Recommended Solution
Flux calculations seem physiologically implausible. Kinetic Isotope Effect (KIE): The heavier deuterium atom can slow down enzymatic reactions, leading to an underestimation of the true metabolic flux. The C-D bond is stronger than the C-H bond.- Be aware that deuterium KIE can be significant (up to 7-fold difference in reaction rates).[12] - If possible, compare your this compound results with those from a parallel experiment using a 13C-labeled tracer to assess the potential impact of KIE. - Acknowledge the potential for KIE when interpreting and reporting your data.
High variability between biological replicates. - Inconsistent cell culture conditions. - Variations in the timing of tracer addition or sample harvesting.- Maintain strict consistency in cell seeding density, growth phase, and media composition. - Use an automated or semi-automated liquid handling system for precise timing of experimental steps. - Ensure rapid and complete quenching of metabolism at the time of harvesting.[9]

Experimental Protocols

A detailed experimental protocol for a this compound based metabolic flux analysis experiment is outlined below. This should be adapted based on the specific experimental system and research question.

Key Experiment: this compound Labeling in Bacterial Culture

  • Strain Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a defined minimal medium.

  • Tracer Introduction: Centrifuge the cells and resuspend them in fresh, pre-warmed medium containing a defined concentration of this compound (e.g., 1 g/L). An unlabeled mannitol control should be run in parallel.

  • Time-Course Sampling: Collect cell samples at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the dynamics of label incorporation.

  • Metabolism Quenching: Immediately quench metabolic activity by rapidly filtering the cell suspension and washing with a cold saline solution. The filter with the cells should be instantly frozen in liquid nitrogen.

  • Metabolite Extraction: Extract intracellular metabolites from the frozen cell pellets using a cold extraction solvent (e.g., 80% methanol).

  • Sample Analysis: Analyze the extracts using LC-MS/MS or GC-MS to determine the isotopic enrichment in this compound and its downstream metabolites (e.g., fructose-6-phosphate).

  • Data Analysis: Correct the raw data for natural isotope abundance and calculate the mass isotopomer distributions. Use these distributions to model and calculate metabolic fluxes using appropriate software (e.g., INCA, Metran).

Visualizations

Below are diagrams illustrating key concepts in this compound based metabolic flux analysis.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis culture Bacterial Culture (Mid-log phase) labeling Isotopic Labeling culture->labeling tracer_prep Prepare this compound Containing Medium tracer_prep->labeling sampling Time-Course Sampling labeling->sampling quenching Metabolism Quenching sampling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_proc Data Processing ms_analysis->data_proc flux_calc Flux Calculation data_proc->flux_calc

Experimental workflow for this compound MFA.

troubleshooting_logic cluster_experimental Experimental Issues cluster_analytical Analytical Issues cluster_interpretation Interpretation Issues start Unexpected Results in This compound MFA check_metabolism Is the organism known to metabolize mannitol? start->check_metabolism check_concentration Is the tracer concentration causing osmotic stress? start->check_concentration check_purity Is the tracer isotopically pure? start->check_purity check_separation Is chromatographic separation adequate? start->check_separation check_quantification Is quantification accurate? (Internal Standard, Matrix Effects) start->check_quantification check_kie Could the Kinetic Isotope Effect be influencing the results? start->check_kie no_metabolism No: Use as permeability marker or choose another tracer. check_metabolism->no_metabolism check_metabolism:s->no_metabolism No yes_metabolism Yes: Proceed with troubleshooting. check_metabolism->yes_metabolism check_metabolism:s->yes_metabolism Yes

A logical approach to troubleshooting this compound MFA.

mannitol_metabolism cluster_bacterial Bacterial/Fungal Metabolism cluster_mammalian Mammalian Cells (General) mannitol_ext This compound (extracellular) pts PTS Transporter mannitol_ext->pts Uptake & Phosphorylation mannitol_int D-Mannitol-1-P-d1 (intracellular) pts->mannitol_int mpd Mannitol-1-P Dehydrogenase mannitol_int->mpd f6p Fructose-6-P-d1 mpd->f6p glycolysis Glycolysis f6p->glycolysis mannitol_ext_mam This compound (extracellular) paracellular Paracellular Transport mannitol_ext_mam->paracellular mannitol_int_mam This compound (intracellular - low) paracellular->mannitol_int_mam no_metabolism Minimal Metabolism mannitol_int_mam->no_metabolism

References

Minimizing background interference for D-Mannitol-d1 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of D-Mannitol-d1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background interference and ensure accurate detection and quantification of this compound in various experimental settings.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Question 1: I am observing high background noise and inconsistent this compound signal in my LC-MS/MS analysis. What are the potential causes and solutions?

Answer:

High background noise and signal inconsistency in LC-MS/MS are often attributed to matrix effects , where co-eluting endogenous components from the biological sample interfere with the ionization of this compound.[1] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[2] Other sources of interference can include contaminated solvents, reagents, or labware.[3]

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extract, potentially leading to significant matrix effects.[4]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest samples by using a sorbent to selectively retain the analyte while matrix components are washed away.[1] It has been shown to have high recovery rates for analytes in complex matrices like urine.[5]

  • Improve Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting interferences.[2]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.

    • Column Chemistry: Consider a different column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds like mannitol.

  • Check for Contamination:

    • Use high-purity, LC-MS grade solvents and reagents.

    • Ensure all glassware and plasticware are thoroughly cleaned and rinsed with a high-purity solvent.

  • Employ a Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard (SIL-IS) that is not this compound can help to compensate for matrix effects, as it will be similarly affected by suppression or enhancement.[1]

Question 2: How do I choose the most appropriate sample preparation technique for my this compound analysis?

Answer:

The choice of sample preparation technique depends on the sample matrix, the required sensitivity, and the available resources. Here is a comparison of common techniques:

Technique Principle Advantages Disadvantages Typical Recovery
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, and inexpensive.Can result in significant matrix effects due to incomplete removal of interferences.[4]Variable, generally lower than SPE.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Provides cleaner extracts than PPT.Can be labor-intensive and may require larger volumes of organic solvents.77.4% (for urinary organic acids)[5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[1]Can be more time-consuming and expensive than PPT and LLE.84.1% (for urinary organic acids)[5]

Question 3: What is the "matrix effect" and how can I quantitatively assess it?

Answer:

The matrix effect is the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix. This can lead to either signal suppression or enhancement.[2]

You can quantitatively assess the matrix effect using the post-extraction spike method .[2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction procedure.

Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) x 100%

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Question 4: I am seeing broad, overlapping signals in the 1H NMR spectrum of my this compound sample extracted from plasma. How can I improve the spectral quality?

Answer:

Broad and overlapping signals in the NMR spectra of biological samples are often caused by the presence of macromolecules like proteins and lipids.[6] These large molecules tumble slowly in solution, leading to broad resonances that can obscure the sharper signals from small molecules like this compound.

Troubleshooting Steps:

  • Deproteinization: Remove proteins from your plasma sample before NMR analysis. A common method is ultrafiltration or precipitation with an organic solvent like acetonitrile.[6]

  • Use of Deuterated Solvents: Always use high-purity deuterated solvents (e.g., D₂O, DMSO-d₆) to dissolve your sample. This minimizes the large solvent proton signal that would otherwise dominate the spectrum.[7]

  • Proper Sample Concentration: Ensure your sample is at an appropriate concentration. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical. Overly concentrated samples can lead to broadened lineshapes.

  • Ensure Sample Homogeneity: Filter your sample to remove any particulate matter before transferring it to the NMR tube. Solids can disrupt the magnetic field homogeneity, leading to poor spectral resolution.

  • Check for Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. If suspected, consider treating your sample with a chelating agent.

Question 5: What are some common sources of background signals in NMR, and how can I avoid them?

Answer:

Background signals in NMR can originate from several sources:

  • Residual Solvent Protons: Even in highly deuterated solvents, there is a small residual proton signal. Knowing the chemical shift of this peak is important to avoid misinterpretation. For example, the residual peak for DMSO-d₆ appears around 2.50 ppm.[7]

  • Contaminants in the NMR Tube: Dirty or scratched NMR tubes can introduce unwanted signals. Always use clean, high-quality NMR tubes.

  • Impurities in the Sample: Impurities from reagents used during sample preparation can appear in the spectrum. Use high-purity reagents and minimize the number of sample handling steps.

  • Plasticizers and Greases: Phthalates from plasticware and grease from glassware joints are common contaminants. Avoid prolonged contact of your sample with plastics and use grease-free joints where possible.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • SPE cartridges (e.g., C18)

  • Urine sample containing this compound

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Internal standard solution (optional)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Vortex and centrifuge the samples at 5000 rpm for 5 minutes to pellet any precipitates.

    • If using an internal standard, spike the supernatant with the appropriate volume.

    • Dilute the supernatant with deionized water (e.g., 1:1 v/v).

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Wash the cartridges with 2 mL of methanol.

    • Equilibrate the cartridges with 2 mL of deionized water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute this compound from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Plasma for this compound Analysis by NMR

This protocol focuses on removing macromolecules to improve spectral quality.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (cold, -20°C)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • NMR tubes (high quality)

Procedure:

  • Protein Precipitation:

    • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile (-20°C).

    • Vortex vigorously for 30 seconds to precipitate the proteins.

    • Incubate the mixture at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the small molecule metabolites including this compound.

  • Solvent Evaporation:

    • Evaporate the acetonitrile from the supernatant using a centrifugal evaporator or a gentle stream of nitrogen.

  • Reconstitution in Deuterated Solvent:

    • Reconstitute the dried extract in an appropriate volume (e.g., 600 µL) of the chosen deuterated solvent (e.g., D₂O with a known concentration of a reference standard like TSP for chemical shift referencing).

    • Vortex to ensure complete dissolution.

  • Transfer to NMR Tube:

    • Centrifuge the reconstituted sample briefly to pellet any remaining particulates.

    • Transfer the clear supernatant to a clean, high-quality NMR tube for analysis.

Visualizations

Workflow_for_Minimizing_Background_Interference cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_optimization Optimization cluster_result Result start Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation start->ppt Choose Method lle Liquid-Liquid Extraction start->lle Choose Method spe Solid-Phase Extraction start->spe Choose Method chromatography Chromatographic Separation (LC) ppt->chromatography lle->chromatography spe->chromatography ms_detection Mass Spectrometry (MS) chromatography->ms_detection optimize_lc Optimize LC Gradient chromatography->optimize_lc optimize_ms Optimize MS Parameters ms_detection->optimize_ms final_result Accurate this compound Quantification ms_detection->final_result

Caption: Workflow for Minimizing Background Interference in LC-MS.

Matrix_Effect_Concept cluster_ideal Ideal Condition (No Matrix Effect) cluster_real Real Condition (With Matrix Effect) analyte_ideal This compound ion_source_ideal Ion Source analyte_ideal->ion_source_ideal ms_signal_ideal Expected MS Signal ion_source_ideal->ms_signal_ideal analyte_real This compound ion_source_real Ion Source analyte_real->ion_source_real matrix_components Co-eluting Matrix Components matrix_components->ion_source_real ms_signal_suppression Suppressed MS Signal ion_source_real->ms_signal_suppression Interference ms_signal_enhancement Enhanced MS Signal ion_source_real->ms_signal_enhancement Interference

Caption: Conceptual Diagram of Matrix Effect in Mass Spectrometry.

References

Technical Support Center: D-Mannitol-d1 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Mannitol-d1 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound, with a primary focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] For a perfectly symmetrical peak, the asymmetry factor (As) is 1.0.[1][2] Tailing peaks are problematic because they can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and reliability of the analytical method.

Q2: What are the most common causes of peak tailing for a polar compound like this compound?

The primary causes of peak tailing for polar analytes such as this compound in HPLC and GC are multifaceted and can stem from both chemical interactions and physical issues within the chromatography system.

In High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase and HILIC modes, common causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar hydroxyl groups of this compound, leading to a secondary retention mechanism that causes peak tailing.[3]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a higher pH, silanols are more likely to be deprotonated and negatively charged, increasing their interaction with polar analytes.

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and tailing. This is particularly critical in HILIC, where water is a strong solvent.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and lead to peak distortion. Over time, the stationary phase can degrade, exposing more active silanol sites.

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and contribute to peak tailing.[3]

In Gas Chromatography (GC), the primary cause is often related to:

  • Insufficient Derivatization: this compound is a polar and non-volatile compound. Without proper derivatization to cap the polar hydroxyl groups, it will exhibit strong interactions with the stationary phase, leading to severe peak tailing and poor chromatographic performance.

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, even after derivatization.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving peak tailing issues with this compound in both HPLC and GC.

HPLC Troubleshooting

Problem: Significant peak tailing is observed for the this compound peak in an HPLC analysis.

Below is a troubleshooting workflow to address this issue.

HPLC_Troubleshooting cluster_column Column Checks cluster_mp Mobile Phase Optimization cluster_solvent Sample Solvent Compatibility cluster_system System Inspection start Start: Peak Tailing Observed check_column 1. Evaluate the Column start->check_column col_age Is the column old or overused? check_column->col_age Assess Condition check_mobile_phase 2. Optimize Mobile Phase mp_ph Is the mobile phase pH appropriate? check_mobile_phase->mp_ph Evaluate Composition check_sample_solvent 3. Verify Sample Solvent solvent_match Does the sample solvent match the initial mobile phase? check_sample_solvent->solvent_match Check Compatibility check_system 4. Inspect HPLC System system_connections Are all fittings and connections secure (no dead volume)? check_system->system_connections Inspect Hardware end_good Resolution: Symmetrical Peak end_bad Persistent Tailing: Consult Manufacturer col_type Is an end-capped or HILIC column being used? col_age->col_type col_flush Action: Flush or replace the column. col_type->col_flush col_flush->check_mobile_phase If tailing persists mp_buffer Is a buffer used? Is the concentration optimal? mp_ph->mp_buffer mp_additive Action: Adjust pH (typically lower for silanol suppression). Optimize buffer concentration (10-50 mM). mp_buffer->mp_additive mp_additive->check_sample_solvent If tailing persists solvent_strength Is the sample solvent weaker than the mobile phase? solvent_match->solvent_strength solvent_action Action: Re-dissolve sample in initial mobile phase or a weaker solvent. solvent_strength->solvent_action solvent_action->check_system If tailing persists system_tubing Is the tubing length minimized? system_connections->system_tubing system_action Action: Check and tighten fittings. Use shorter, narrower ID tubing. system_tubing->system_action system_action->end_good Issue Resolved system_action->end_bad Issue Persists

Caption: HPLC Troubleshooting Workflow for Peak Tailing.

GC Troubleshooting

Problem: The this compound peak is broad and tailing in a GC analysis.

The following guide will help you troubleshoot this issue.

GC_Troubleshooting cluster_deriv Derivatization Protocol cluster_gc GC System Checks cluster_gc_col GC Column Evaluation start Start: Peak Tailing in GC check_derivatization 1. Verify Derivatization start->check_derivatization deriv_complete Is the derivatization reaction complete? check_derivatization->deriv_complete Assess Protocol check_gc_system 2. Inspect GC System gc_liner Is the injector liner clean and deactivated? check_gc_system->gc_liner Inspect Components check_column 3. Evaluate GC Column col_bleed Is there evidence of column bleed? check_column->col_bleed Check Condition end_good Resolution: Sharp, Symmetrical Peak end_bad Persistent Tailing: Re-evaluate Method deriv_reagent Is the derivatization reagent fresh and appropriate? deriv_complete->deriv_reagent deriv_action Action: Optimize reaction time and temperature. Use fresh reagents. Consider a different derivatization agent. deriv_reagent->deriv_action deriv_action->check_gc_system If tailing persists gc_temp Are the injector and detector temperatures optimized? gc_liner->gc_temp gc_action Action: Replace the injector liner. Optimize temperature settings. gc_temp->gc_action gc_action->check_column If tailing persists col_phase Is the stationary phase appropriate for the derivatives? col_bleed->col_phase col_action Action: Condition the column. Select a less polar, more inert column. col_phase->col_action col_action->end_good Issue Resolved col_action->end_bad Issue Persists

Caption: GC Troubleshooting Workflow for this compound.

Data Presentation: Impact of Chromatographic Parameters on Peak Shape

The following table summarizes the expected impact of key chromatographic parameters on the peak asymmetry of this compound. The values are representative and intended for illustrative purposes.

ParameterCondition 1Asymmetry Factor (As)Condition 2Asymmetry Factor (As)Rationale
HPLC Column Type Standard C18> 1.8End-capped C181.2 - 1.5End-capping blocks residual silanol groups, reducing secondary interactions.
Mobile Phase pH pH 7.0> 2.0pH 3.01.3 - 1.6Lowering the pH protonates silanol groups, minimizing their interaction with polar analytes.
Buffer Concentration No Buffer> 1.720 mM Ammonium Formate1.2 - 1.4Buffers can mask residual silanol activity and maintain a stable pH.[4]
Sample Solvent (HILIC) 50% Water / 50% ACN> 2.5 (split peak)95% ACN / 5% Water1.1 - 1.3A high water content in the sample solvent is a strong eluent in HILIC, causing peak distortion.
GC Derivatization UnderivatizedSevere Tailing (>3.0)Silylated (TMS)1.0 - 1.2Derivatization blocks polar hydroxyl groups, increasing volatility and reducing interactions with the stationary phase.

Experimental Protocols

Protocol 1: HPLC-ELSD Analysis of D-Mannitol using a HILIC Column

This protocol is adapted from established methods for the analysis of sugar alcohols.[5]

  • Chromatographic System:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: TSK-Gel Amide 80 (4.6 x 250 mm, 5 µm) or equivalent HILIC column.[5]

    • Mobile Phase: Acetonitrile:Water (80:20, v/v) with 10 mM Ammonium Formate, pH adjusted to 3.5 with formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound standard or sample in the initial mobile phase (Acetonitrile:Water 80:20) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • The resolution between this compound and any closely eluting peaks (e.g., sorbitol) should be greater than 2.0.

    • The asymmetry factor for the this compound peak should be between 0.9 and 1.5.

Protocol 2: GC-MS Analysis of this compound after Silylation

This protocol is based on common derivatization procedures for sugar alcohols for GC analysis.[6][7][8]

  • Derivatization Procedure (Silylation):

    • Accurately weigh approximately 1 mg of the dried this compound sample or standard into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

    • Cap the vial tightly and heat at 70 °C for 60 minutes.[6]

    • Allow the reaction mixture to cool to room temperature before injection.

  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Injector Temperature: 280 °C.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

    • This compound (TMS derivative) characteristic ions: Monitor for characteristic fragment ions of the derivatized analyte for selective detection. The mass spectrum of D-mannitol shows characteristic fragmentation patterns that can be used for identification.[10][11]

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions leading to peak tailing due to secondary silanol interactions.

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte Analyte Silica Silica Surface Si-O-Si Silanol Residual Silanol Group Si-OH Interaction Secondary Interaction (Hydrogen Bonding) Silanol:f1->Interaction Mannitol This compound R-OH (Polar Hydroxyl Group) Mannitol:f1->Interaction Tailing Peak Tailing Interaction->Tailing Causes

Caption: Interaction of this compound with residual silanol groups.

By understanding the causes of peak tailing and systematically applying these troubleshooting guides and experimental protocols, researchers can significantly improve the quality and reliability of their chromatographic analysis of this compound.

References

Ensuring complete cell lysis for D-Mannitol-d1 extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring complete cell lysis for the successful extraction of D-Mannitol-d1.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cell lysis to extract small molecules like this compound?

A1: The most common methods for lysing cells to extract small intracellular molecules fall into three categories:

  • Mechanical/Physical Methods: These methods use physical force to disrupt the cell membrane. Common techniques include:

    • Sonication: Utilizes high-frequency sound waves to cause cavitation, which disrupts cell membranes.[1]

    • Bead Beating: Agitating cells with small beads (glass or ceramic) to mechanically break them open. This method is effective for cells that are hard to lyse.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing cell suspensions causes ice crystal formation and subsequent cell rupture.[2][3] This method is considered gentler but may be less efficient than others.

  • Chemical Methods: These methods use chemical agents to disrupt the cell membrane.

    • Detergent-based Lysis: Detergents solubilize the lipid bilayer of the cell membrane. The choice of detergent is critical and depends on the downstream application.

    • Solvent Extraction: Organic solvents like methanol, often chilled to -80°C, are used to disrupt the cell membrane and simultaneously quench metabolic activity, which is crucial for preserving the in vivo levels of metabolites.

  • Enzymatic Methods: These methods use enzymes to digest the cell wall (if present) and/or cell membrane. This is more common for bacterial, yeast, or plant cells.

Q2: How do I choose the best lysis method for my specific cell type and experiment?

A2: The optimal lysis method depends on several factors:

  • Cell Type: Mammalian cells are generally easier to lyse than bacterial, yeast, or plant cells due to the lack of a rigid cell wall.

  • Downstream Application: The chosen method should not interfere with subsequent analyses. For example, detergents may need to be removed before mass spectrometry.

  • Target Molecule Stability: this compound is a stable molecule, but other co-metabolites of interest might be sensitive to heat or harsh chemical treatments.

  • Required Yield: For quantitative studies, a method with high and reproducible extraction efficiency is paramount.

For this compound, which is a small, polar molecule, a common and effective approach is rapid quenching and extraction with a cold organic solvent like 80% methanol. This method effectively halts enzymatic activity and extracts polar metabolites.

Q3: Can the deuteration of this compound affect the extraction process?

A3: While there is limited direct evidence on the effect of deuteration on the physical process of cell lysis, the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule. However, for a small molecule like mannitol, this is unlikely to have a significant impact on the efficiency of cell disruption itself. The primary considerations for a deuterated internal standard are its chemical stability (which is high for this compound) and its accurate quantification by mass spectrometry.

Q4: How can I prevent the degradation of my target molecule during cell lysis?

A4: To minimize degradation of metabolites during extraction, it is critical to implement a rapid quenching step. Quenching immediately stops all metabolic activity in the cells. For metabolomics studies, this is often achieved by flash-freezing the cell pellet in liquid nitrogen or by adding a pre-chilled solvent (e.g., -80°C methanol).

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Recommended Solution
Incomplete Cell Lysis 1. Optimize Lysis Protocol: Increase the intensity or duration of the mechanical lysis method (e.g., sonication time, bead beating speed). For chemical lysis, try a different detergent or a combination of methods (e.g., freeze-thaw followed by sonication).
2. Verify Lysis Efficiency: After lysis, examine a small aliquot of the cell suspension under a microscope to visually confirm cell disruption.
Metabolite Leakage during Quenching/Washing 1. Minimize Wash Steps: If washing cells to remove extracellular media, perform the steps quickly with ice-cold phosphate-buffered saline (PBS).
2. Use an Appropriate Quenching Solution: A cold, isotonic solution can help maintain cell integrity during quenching and prevent leakage.
Inefficient Extraction 1. Optimize Solvent Choice: For a polar molecule like mannitol, a polar solvent like methanol or a methanol/water mixture is recommended. Ensure the solvent-to-cell pellet ratio is sufficient for complete extraction.
2. Increase Extraction Time/Agitation: Vortex the cell lysate with the extraction solvent for a sufficient amount of time to ensure complete extraction.

Issue 2: High Variability in this compound Quantification Between Replicates

Possible Cause Recommended Solution
Inconsistent Cell Lysis 1. Standardize Lysis Protocol: Ensure that all samples are treated identically. For sonication, keep the probe at the same depth and use consistent power settings and duration. For bead beating, use the same bead size, material, and agitation time.
2. Maintain Cold Temperatures: Perform all lysis and extraction steps on ice or at 4°C to minimize enzymatic activity and ensure consistency.
Inaccurate Cell Counting/Normalization 1. Use a Consistent Method for Cell Counting: Ensure accurate cell counts for each sample before lysis.
2. Normalize to an Internal Standard: In addition to this compound as a tracer, consider using a non-related, stable, isotopically labeled internal standard to account for variations in sample handling and instrument response.
Precipitation of this compound 1. Ensure Complete Solubilization: After extraction, centrifuge the lysate to pellet cell debris and ensure that this compound remains in the supernatant. If precipitation is suspected, try a different solvent composition.

Quantitative Data on Lysis Method Efficiency

The efficiency of cell lysis can vary significantly depending on the method and the cell type. Below are tables summarizing quantitative data from studies comparing different lysis techniques.

Table 1: Comparison of Lysis Methods for Metabolite Extraction from Staphylococcus aureus

Lysis MethodTotal Metabolites IdentifiedUnique MetabolitesCommon Metabolites
Freeze-Thaw Cycles (FTC)1162162
Sonication Cycles (SC)1191862
FTC + SC991562

Data adapted from a study on Staphylococcus aureus. The combination of freeze-thaw and sonication resulted in a lower number of identified metabolites, possibly due to degradation.[2][3]

Table 2: Comparison of Disruption Methods for Biochemical Compound Release from Microalgae (Coelastrella sp.)

Disruption MethodRelative Protein Release (%)Relative Carbohydrate Release (%)Relative Lipid Release (%)
Sonication100100100
Bead Milling~85~90~80
High-Speed Homogenization~60~70~50
Microwave~50~60~40
Freeze-Thaw Cycles~30~40~30

Data is approximated from a study on Coelastrella sp. and shows sonication to be the most efficient for releasing a range of biomolecules.[1]

Experimental Protocols

Protocol 1: Rapid Quenching and Extraction with Cold Methanol (Recommended for this compound)

This protocol is optimized for the extraction of small, polar metabolites like this compound from mammalian cells.

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency.

    • Aspirate the culture medium completely.

    • (Optional but recommended) Quickly wash the cell monolayer once with 1 mL of ice-cold PBS. Immediately aspirate the PBS.

  • Quenching and Lysis:

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol to the plate.

    • Place the plate on a bed of dry ice for 5 minutes to ensure rapid and complete quenching of metabolism.

  • Metabolite Extraction:

    • Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Incubate the tube at -20°C for 20 minutes to precipitate proteins.

  • Sample Clarification and Storage:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

    • The sample is now ready for downstream analysis (e.g., LC-MS/MS). Store at -80°C until analysis.

Protocol 2: Sonication-Based Cell Lysis

This protocol is a more rigorous mechanical lysis method that can be used for more difficult-to-lyse cells.

  • Cell Harvesting and Resuspension:

    • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Sonication:

    • Place the cell suspension in a suitable tube on ice.

    • Insert the sonicator probe into the cell suspension, ensuring the tip is submerged but not touching the sides or bottom of the tube.

    • Sonicate the sample using short pulses (e.g., 10-second pulses with 10-second intervals on ice) for a total of 1-2 minutes. The optimal sonication time and power should be determined empirically for your specific cell type.

  • Sample Clarification:

    • Centrifuge the sonicated lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube for analysis.

Visualizations

Experimental_Workflow_Methanol_Extraction cluster_prep Cell Preparation cluster_lysis Lysis & Extraction cluster_analysis Sample Processing Harvest Harvest Cells Wash Wash with Cold PBS Harvest->Wash Quench Quench & Lyse (Cold 80% Methanol) Wash->Quench Scrape Scrape Cells Quench->Scrape Vortex Vortex Scrape->Vortex Precipitate Precipitate Proteins (-20°C) Vortex->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: Workflow for this compound extraction using cold methanol.

Troubleshooting_Low_Yield Start Low this compound Yield IncompleteLysis Incomplete Cell Lysis? Start->IncompleteLysis MetaboliteLeakage Metabolite Leakage? Start->MetaboliteLeakage InefficientExtraction Inefficient Extraction? Start->InefficientExtraction OptimizeLysis Optimize Lysis Protocol (e.g., increase sonication time) IncompleteLysis->OptimizeLysis VerifyLysis Verify Lysis Microscopically IncompleteLysis->VerifyLysis MinimizeWash Minimize Wash Steps MetaboliteLeakage->MinimizeWash OptimizeQuench Use Isotonic Quenching Solution MetaboliteLeakage->OptimizeQuench OptimizeSolvent Optimize Extraction Solvent InefficientExtraction->OptimizeSolvent IncreaseExtraction Increase Extraction Time/Agitation InefficientExtraction->IncreaseExtraction

Caption: Troubleshooting guide for low this compound yield.

References

Normalization strategies for D-Mannitol-d1 tracer experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Mannitol-d1 tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on normalization strategies, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most critical normalization steps for a this compound tracer experiment?

A1: Proper normalization is crucial for accurate and reproducible results. The key strategies involve:

  • Internal Standardization: The use of a known concentration of an internal standard added to each sample before analysis is highly recommended. For this compound experiments, a common choice is a stable isotope-labeled version of the analyte that can be distinguished by mass spectrometry, such as D-Mannitol-1-13C,1-1-d2. This helps to correct for variations in sample preparation and instrument response.

  • Normalization to a biological measure: It is essential to account for differences in the amount of biological material between samples. Common methods include normalization to:

    • Cell count: If working with cell cultures, counting the number of cells per sample.

    • Protein concentration: Quantifying the total protein content of the sample lysate (e.g., using a BCA assay).

    • DNA concentration: Measuring the total DNA content.

  • Correction for Natural Isotope Abundance: It is important to correct for the naturally occurring abundance of stable isotopes (e.g., 13C) in your samples.[1] This ensures that the measured isotopic enrichment is solely from the this compound tracer. Software tools like IsoCorrectoR can be used for this purpose.[2]

Q2: How do I choose the right internal standard for my this compound experiment?

A2: The ideal internal standard should have similar chemical and physical properties to D-Mannitol but be distinguishable by the analytical instrument (typically a mass spectrometer). A stable isotope-labeled version of mannitol, such as D-Mannitol-1 13C,1-1-d2, is an excellent choice as it will have very similar extraction efficiency and ionization response to the this compound tracer and endogenous mannitol.

Q3: What are the key considerations for the experimental design of a this compound tracer study?

A3: A well-designed experiment is fundamental. Key considerations include:

  • Tracer concentration and labeling duration: These should be optimized to achieve sufficient labeling of downstream metabolites without causing metabolic perturbations. A time-course experiment is often recommended to determine the optimal labeling time.

  • Control groups: Include appropriate controls, such as unlabeled cells and cells grown in media without mannitol, to establish baseline metabolite levels and pathway activity.

  • Biological replicates: Use a sufficient number of biological replicates to ensure statistical power.

  • Quenching and extraction: Rapidly quench metabolism to prevent further enzymatic activity and use a robust extraction method to ensure efficient recovery of metabolites.

Q4: Can I use this compound as the tracer and another labeled mannitol as an internal standard in the same experiment?

A4: Yes, this is a common and effective strategy. For example, you can use this compound as the metabolic tracer to follow its fate in cellular pathways. Then, you can spike in a known amount of a different isotopically labeled mannitol, such as 13C-labeled mannitol, into all samples just before extraction. This allows you to use the 13C-labeled mannitol to normalize for sample-to-sample variation during sample processing and analysis, while independently tracking the incorporation of the d1 label from the tracer.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low or no detectable this compound enrichment in intracellular metabolites 1. Inefficient cellular uptake of mannitol. 2. Slow or inactive mannitol metabolic pathway in the experimental model. 3. Insufficient tracer concentration or labeling time.1. Verify the expression and activity of mannitol transporters in your cell line or model system. 2. Confirm that the key enzymes for mannitol metabolism, such as mannitol-1-phosphate dehydrogenase, are active.[3] 3. Perform a dose-response and time-course experiment to optimize tracer concentration and labeling duration.
High variability in results between biological replicates 1. Inconsistent cell numbers or sample amounts. 2. Variability in sample quenching and extraction. 3. Inconsistent internal standard addition.1. Ensure accurate cell counting or protein/DNA quantification for normalization. 2. Standardize the quenching and extraction procedures to be as rapid and consistent as possible. 3. Use a precise method for adding the internal standard to each sample.
Poor chromatographic peak shape for mannitol 1. Suboptimal liquid chromatography (LC) conditions. 2. Matrix effects from the biological sample.1. Optimize the LC mobile phase, gradient, and column chemistry. 2. Improve sample cleanup procedures to remove interfering substances. Consider solid-phase extraction (SPE).
Inaccurate quantification of labeled species 1. Failure to correct for natural isotope abundance. 2. Isotope effects affecting chromatography or ionization.1. Apply a natural abundance correction algorithm to your mass spectrometry data.[1] 2. Ensure that the internal standard is a heavy-isotope labeled version of the analyte to minimize isotope effects.

Experimental Protocols

Protocol: this compound Tracing in Cultured Adherent Mammalian Cells

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental goals.

1. Cell Culture and Labeling:

  • Plate cells at a density that will result in ~80% confluency at the time of harvesting.

  • Grow cells in their standard culture medium.

  • On the day of the experiment, replace the standard medium with a pre-warmed experimental medium containing the desired concentration of this compound.

  • Incubate the cells for the predetermined optimal labeling time.

2. Quenching and Metabolite Extraction:

  • To quench metabolism, rapidly aspirate the labeling medium.

  • Immediately wash the cells with ice-cold saline or phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at maximum speed at 4°C to pellet the protein and cell debris.

  • Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

3. Sample Analysis by LC-MS/MS:

  • Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Inject the samples onto an appropriate liquid chromatography column (e.g., a HILIC column for polar metabolites like mannitol).

  • Analyze the samples using a mass spectrometer operating in a mode that allows for the detection and quantification of the different isotopologues of mannitol and its downstream metabolites.

4. Data Analysis:

  • Integrate the peak areas for all detected isotopologues of mannitol and its metabolites.

  • Normalize the data to the internal standard.

  • Correct for natural isotope abundance.

  • Normalize the data to a measure of biomass (e.g., cell number or protein concentration).

  • Calculate the fractional enrichment of the d1 label in each metabolite.

Data Presentation

Table 1: Example of Quantitative Data from a UPLC-MS/MS Method Validation for Mannitol

ParameterResult
Linearity Range10 - 1000 µg/mL
Limit of Detection (LOD)2 µg/mL
Limit of Quantification (LOQ)10 µg/mL
Within-run Precision (%CV)0.7 - 2.9%
Between-run Precision (%CV)1.9 - 4.7%
Accuracy (% Recovery)94.8 - 101.2%

This table summarizes performance characteristics from a validated method for mannitol quantification, which are important benchmarks for setting up a this compound tracer experiment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture prepare_media 2. Prepare this compound Labeling Media cell_culture->prepare_media labeling 3. Label Cells with this compound prepare_media->labeling quench 4. Quench Metabolism labeling->quench extract 5. Extract Metabolites quench->extract lcms 6. LC-MS/MS Analysis extract->lcms data_processing 7. Data Processing & Normalization lcms->data_processing interpretation 8. Biological Interpretation data_processing->interpretation

Caption: Experimental workflow for this compound tracer studies.

Troubleshooting_Tree start Low/No Tracer Incorporation check_uptake Check Mannitol Uptake/Transport start->check_uptake check_metabolism Assess Metabolic Pathway Activity check_uptake->check_metabolism Uptake OK? [Yes] solution1 Verify transporter expression/activity. check_uptake->solution1 [No] optimize_conditions Optimize Labeling Conditions check_metabolism->optimize_conditions Pathway Active? [Yes] solution2 Confirm enzyme presence/activity. check_metabolism->solution2 [No] solution3 Increase tracer concentration or time. optimize_conditions->solution3

Caption: Troubleshooting low this compound tracer incorporation.

Mannitol_Metabolism mannitol This compound (extracellular) mannitol_in This compound (intracellular) mannitol->mannitol_in Transport m1p Mannitol-1-P-d1 mannitol_in->m1p Hexokinase f6p Fructose-6-P-d1 m1p->f6p Mannitol-1-P Dehydrogenase glycolysis Glycolysis f6p->glycolysis ppp Pentose Phosphate Pathway f6p->ppp

Caption: Simplified metabolic pathway of D-Mannitol.

References

Addressing matrix effects in D-Mannitol-d1 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of D-Mannitol-d1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] In the quantification of this compound, components of your biological sample (e.g., salts, lipids, proteins from plasma, urine, or tissue homogenates) can interfere with the ionization of this compound in the mass spectrometer source. This interference can lead to inaccurate and unreliable quantitative results, affecting the reproducibility and sensitivity of your assay.[1]

Q2: I am observing poor peak shapes and shifts in retention time for this compound. Could this be a matrix effect?

A: Yes, matrix effects can manifest as changes in chromatographic peak shape and retention time.[2] Some matrix components may interact with this compound or the stationary phase of the chromatography column, altering its retention behavior.[2] This can lead to peak broadening, tailing, or splitting, and shifts in the expected retention time, which can complicate peak integration and lead to inaccurate quantification.[2]

Q3: Why is a stable isotope-labeled internal standard like this compound used, and can it completely eliminate matrix effects?

A: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the most recognized technique to compensate for matrix effects.[1] Because it is chemically almost identical to the analyte (D-Mannitol), it is assumed to co-elute and experience similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized.

However, a SIL-IS may not always completely correct for matrix effects.[3] Differential matrix effects can occur due to slight differences in retention times between the analyte and the deuterated internal standard, especially in regions of steep ion suppression.[3] Additionally, issues like hydrogen-deuterium scrambling can occur in the ion source, potentially affecting quantification.[4]

Q4: What are the primary strategies to reduce or mitigate matrix effects?

A: The main strategies to combat matrix effects can be categorized as follows:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix interferences. This can involve adjusting the gradient, changing the column chemistry (e.g., from reverse-phase to HILIC), or using a longer column for better resolution.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] This is a simple approach but may compromise the sensitivity of the assay if the this compound concentration is low.[5][7]

  • Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can help to compensate for matrix effects. However, finding a truly blank matrix can be challenging.[7]

Troubleshooting Guides

Issue 1: Inconsistent results and high variability between replicate injections.

This issue often points to significant and variable matrix effects.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Sample Cleanup Implement a more rigorous sample preparation method. If using protein precipitation, consider switching to SPE or LLE to achieve a cleaner extract.Reduction in matrix components co-eluting with this compound, leading to more consistent ionization and improved precision.
Co-elution of Interfering Substances Modify the LC gradient to better separate this compound from the matrix. Experiment with different mobile phase compositions or a different column chemistry (e.g., HILIC for a polar molecule like mannitol).Improved chromatographic resolution of this compound from interfering peaks, resulting in more reproducible peak areas.
High Concentration of Matrix Components Dilute the sample extract with the initial mobile phase. A 10-fold dilution can significantly reduce matrix effects.Decreased ion suppression and improved signal-to-noise ratio, though sensitivity may be reduced.[7]
Issue 2: Low signal intensity and poor sensitivity for this compound.

This is a classic symptom of ion suppression.

Quantitative Assessment of Matrix Effect
Parameter Value
Analyte Peak Area (Neat Solution) 500,000
Analyte Peak Area (Post-extraction Spike) 150,000
Matrix Effect (%) -70%
This indicates significant ion suppression.
Possible Cause Troubleshooting Step Expected Outcome
Phospholipid-based Matrix Effects (from plasma/serum) Use a specialized phospholipid removal product or a sample preparation technique effective at removing lipids, such as LLE or specific SPE sorbents.Removal of phospholipids that are known to cause significant ion suppression, leading to increased signal intensity for this compound.[6]
High Salt Concentration in the Sample Implement a desalting step during sample preparation, such as SPE with a wash step using a low percentage of organic solvent in water.Reduction of salts entering the mass spectrometer, which can improve ionization efficiency and signal stability.
Suboptimal Ionization Source Parameters Optimize MS source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound in the presence of the sample matrix.Improved signal intensity and robustness of the analytical method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects before LC-MS/MS analysis of this compound.

Materials:

  • SPE cartridges (e.g., a polymeric reversed-phase sorbent)

  • Human plasma samples

  • This compound internal standard spiking solution

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the this compound internal standard solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of 0.1% formic acid in methanol to the plasma sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and D-Mannitol with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Workflow for Troubleshooting Matrix Effects

This diagram outlines a logical workflow for identifying and mitigating matrix effects in your this compound quantification experiments.

MatrixEffect_Troubleshooting start Inconsistent or Inaccurate This compound Results check_me Assess Matrix Effect (Post-Extraction Spike vs. Neat) start->check_me me_present Matrix Effect Confirmed (>15% suppression/enhancement) check_me->me_present Yes no_me Matrix Effect is Minimal (<15%) check_me->no_me No optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep investigate_other Investigate Other Causes (e.g., instrument stability, standard prep) no_me->investigate_other optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography If needed reassess_me Re-assess Matrix Effect optimize_sample_prep->reassess_me dilute_sample Dilute Sample optimize_chromatography->dilute_sample If needed optimize_chromatography->reassess_me dilute_sample->reassess_me reassess_me->me_present Still Present end Validated Method reassess_me->end Resolved

Caption: A flowchart for systematically addressing matrix effects.

Strategies for Mitigating Matrix Effects

This diagram illustrates the main approaches to reduce the impact of matrix interferences.

Mitigation_Strategies center Addressing Matrix Effects in this compound Analysis sample_prep Improved Sample Preparation center->sample_prep chromatography Chromatographic Separation center->chromatography dilution Sample Dilution center->dilution is_correction Internal Standard Correction center->is_correction sub_spe Solid-Phase Extraction (SPE) sample_prep->sub_spe sub_lle Liquid-Liquid Extraction (LLE) sample_prep->sub_lle sub_ppt Protein Precipitation (PPT) sample_prep->sub_ppt sub_gradient Gradient Optimization chromatography->sub_gradient sub_column Alternative Column Chemistry (HILIC) chromatography->sub_column sub_dilute_simple Simple Dilution dilution->sub_dilute_simple sub_sil Stable Isotope Labeled (this compound) is_correction->sub_sil

Caption: Key strategies to minimize matrix interference.

References

Validation & Comparative

The Critical Role of Internal Standards in Metabolomics: A Comparative Guide to D-Mannitol-d1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of metabolomics data are paramount. Internal standards are essential for mitigating analytical variability, but the choice of standard can significantly impact experimental outcomes. This guide provides a comprehensive comparison of D-Mannitol-d1 as an internal standard against other common alternatives, supported by established analytical principles and experimental considerations.

While direct comparative validation data for this compound is limited in publicly available literature, this guide leverages extensive knowledge of stable isotope-labeled standards to provide a thorough performance evaluation. By examining the properties of deuterated versus uniformly 13C-labeled standards, researchers can make informed decisions for their metabolomics workflows.

Performance Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based metabolomics.[3] The two primary types are deuterated (²H or D) and uniformly carbon-13 (¹³C) labeled standards.

This compound, a deuterated sugar alcohol, is a suitable internal standard for polar metabolites. However, its performance can differ from uniformly ¹³C-labeled standards in several key aspects.

FeatureThis compound (Deuterated)Uniformly ¹³C-Labeled Standard (e.g., U-¹³C6-Mannitol)Rationale & Key Considerations
Chromatographic Co-elution May exhibit slight retention time shifts compared to the unlabeled analyte.Typically co-elutes perfectly with the unlabeled analyte.The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to chromatographic separation from the native analyte.[1][4] This can be particularly pronounced in high-resolution chromatography systems.[1] Perfect co-elution is crucial for accurate compensation of matrix effects that can vary across a chromatographic peak.[5]
Isotopic Effect Can exhibit isotopic effects, potentially influencing fragmentation patterns and ionization efficiency.Minimal to no isotopic effect, ensuring identical chemical behavior to the native analyte.The larger mass difference between deuterium and hydrogen can sometimes lead to different fragmentation patterns in the mass spectrometer's collision cell.[4] ¹³C labeling results in a molecule that is chemically identical to the native analyte, ensuring the most accurate representation.[3]
Compensation for Matrix Effects Effective, but can be compromised by chromatographic separation from the analyte.Highly effective due to identical chromatographic and chemical behavior.Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, are a major source of variability.[6][7][8][9] An internal standard that perfectly mirrors the analyte's experience in the ion source provides the most reliable correction.[1]
Cost and Availability Generally more readily available and cost-effective.Can be more expensive and less commercially available for a wide range of metabolites.The synthesis of uniformly ¹³C-labeled compounds is often more complex and costly than deuteration.[3]

Experimental Protocols

The validation of an internal standard is a critical step in developing a robust metabolomics method. The following is a detailed protocol for the validation of this compound, which can be adapted for other internal standards.

Protocol: Validation of this compound as an Internal Standard

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 80:20 methanol:water) at a concentration of 1 mg/mL.

  • Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

2. Linearity and Range Assessment:

  • Prepare a set of calibration standards by spiking a representative matrix (e.g., pooled plasma extract) with known concentrations of unlabeled D-Mannitol.

  • Add a fixed concentration of this compound (e.g., 1 µg/mL) to each calibration standard.

  • Analyze the standards by LC-MS/MS.

  • Plot the ratio of the peak area of D-Mannitol to the peak area of this compound against the concentration of D-Mannitol.

  • The relationship should be linear with a correlation coefficient (r²) > 0.99 over the desired concentration range.

3. Accuracy and Precision Evaluation:

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Add this compound to each QC sample.

  • Analyze five replicates of each QC level.

  • Accuracy should be within 85-115% of the nominal concentration.

  • Precision, expressed as the relative standard deviation (%RSD), should be <15%.

4. Matrix Effect Evaluation:

  • Prepare three sets of samples:

    • Set A: D-Mannitol and this compound in a neat solution.

    • Set B: A blank matrix extract spiked with D-Mannitol and this compound at the same concentrations as Set A.

    • Set C: A blank matrix extract.

  • The matrix effect is calculated as: (Peak Area in Set B / Peak Area in Set A) * 100.

  • The internal standard-normalized matrix effect is calculated as: ((Peak Area Analyte in Set B / Peak Area IS in Set B) / (Peak Area Analyte in Set A / Peak Area IS in Set A)) * 100.

  • The normalized matrix effect should be close to 100%, indicating effective compensation by the internal standard.

5. Stability Assessment:

  • Analyze QC samples after storage under various conditions (e.g., room temperature for 24 hours, -80°C for one week, three freeze-thaw cycles).

  • The measured concentrations should not deviate by more than 15% from the initial measurements.

Visualizing Metabolic Pathways and Experimental Workflows

Understanding the metabolic context of an analyte is crucial for interpreting metabolomics data. D-Mannitol is involved in the fructose and mannose metabolism pathway.

Fructose_Mannose_Metabolism Simplified Fructose and Mannose Metabolism Pathway Fructose Fructose Fructose6P Fructose-6P Fructose->Fructose6P Hexokinase Sorbitol Sorbitol Fructose->Sorbitol Aldose reductase Mannitol1P Mannitol-1P Fructose6P->Mannitol1P Mannitol-1P 5-dehydrogenase Glycolysis Glycolysis Fructose6P->Glycolysis Mannose Mannose Mannose6P Mannose-6P Mannose->Mannose6P Hexokinase Mannose6P->Fructose6P Phosphomannose isomerase Mannitol D-Mannitol Mannitol->Fructose Mannitol 2-dehydrogenase Mannitol1P->Mannitol Mannitol-1-phosphatase Internal_Standard_Validation_Workflow Internal Standard Validation Workflow Start Define Analytical Requirements Prep_Solutions Prepare Stock & Working Solutions (Analyte & IS) Start->Prep_Solutions Linearity Assess Linearity & Range (Calibration Curve in Matrix) Prep_Solutions->Linearity Accuracy_Precision Evaluate Accuracy & Precision (QC Samples) Linearity->Accuracy_Precision Matrix_Effect Determine Matrix Effect (Neat vs. Matrix Spike) Accuracy_Precision->Matrix_Effect Stability Test Stability (Freeze-Thaw, Benchtop) Matrix_Effect->Stability Validation_Report Generate Validation Report Stability->Validation_Report End Method Validated Validation_Report->End

References

A Researcher's Guide to Metabolic Tracers: 13C-Glucose vs. D-Mannitol-d1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for elucidating the intricate workings of cellular metabolism. This guide provides a comprehensive comparison of two potential tracers, 13C-labeled glucose (13C-glucose) and deuterated D-Mannitol (D-Mannitol-d1), offering insights into their respective applications, methodologies, and data interpretation.

While both are isotopically labeled molecules, their biochemical fates and, consequently, their utility as metabolic tracers are profoundly different. 13C-glucose is a cornerstone of metabolic research, actively participating in central carbon metabolism and providing a dynamic view of pathway fluxes. In contrast, this compound, based on available scientific literature, serves primarily as a non-metabolized control, offering limited utility for tracing the core metabolic pathways that are the focus of many research and drug development endeavors.

At a Glance: Key Differences

Feature13C-GlucoseThis compound
Metabolic Activity Actively metabolized through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.Largely considered metabolically inert in mammalian cells[1].
Primary Application Quantitative analysis of metabolic fluxes in central carbon metabolism.Primarily used as an osmotic agent or a non-metabolized control for extracellular volume and transport studies.
Information Yield Provides detailed insights into the dynamic activity of key metabolic pathways.Limited to assessing membrane permeability and extracellular space; does not trace intracellular metabolic transformations.
Tracer Principle The 13C isotope is incorporated into downstream metabolites, and the pattern of incorporation reveals pathway activity.The deuterium label is expected to remain on the mannitol molecule, which is not significantly taken up or metabolized by most mammalian cells.

13C-Glucose: A Window into Cellular Metabolism

13C-glucose is a stable, non-radioactive isotope tracer that has become an indispensable tool in metabolic research. By replacing the naturally abundant 12C atoms with 13C at specific or all carbon positions, researchers can track the journey of glucose-derived carbons through various metabolic pathways.

Applications in Metabolic Research

The versatility of 13C-glucose allows for the interrogation of several key metabolic pathways:

  • Glycolysis: Tracing the conversion of glucose to pyruvate and lactate.

  • Pentose Phosphate Pathway (PPP): Quantifying the flux through this pathway, which is crucial for nucleotide synthesis and redox balance.[2]

  • Tricarboxylic Acid (TCA) Cycle: Assessing the entry of glucose-derived carbons into the TCA cycle and their subsequent oxidation.

Different isotopomers of 13C-glucose can be selected to probe specific pathways with greater precision.

Selecting the Right 13C-Glucose Isotopomer

The choice of 13C-glucose isotopomer is critical for a successful metabolic flux analysis experiment. The table below summarizes the common isotopomers and their primary applications.

13C-Glucose IsotopomerPrimary Application(s)Rationale
[1,2-13C2]glucose Glycolysis and Pentose Phosphate Pathway (PPP) fluxProvides precise estimates for glycolysis and the PPP by creating distinct labeling patterns in downstream metabolites.[2]
[U-13C6]glucose General labeling of central carbon metabolism, TCA cycleUniformly labels all carbons, allowing for the tracing of the complete glucose backbone into various metabolic pathways.
[1-13C]glucose Pentose Phosphate Pathway (PPP) fluxThe C1 carbon is lost as 13CO2 in the oxidative PPP, allowing for estimation of pathway activity.
[2-13C]glucose Glycolysis and PPPOffers good precision for estimating glycolytic and PPP fluxes.
Experimental Workflow for 13C-Glucose Tracing

A typical 13C-glucose tracing experiment follows a standardized workflow, from cell culture to data analysis.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture/ Animal Model B Introduction of 13C-Glucose Tracer A->B C Incubation/ Tracer Incorporation B->C D Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis D->E Sample Analysis F Isotopologue Distribution Analysis E->F G Metabolic Flux Calculation F->G H Biological Interpretation G->H

Figure 1: A generalized experimental workflow for 13C-glucose metabolic tracing studies.
Experimental Protocol: 13C-Glucose Tracing in Cultured Cells

This protocol provides a general framework for conducting a 13C-glucose tracing experiment in adherent cell culture.

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Media Preparation: Prepare culture medium containing the desired 13C-glucose isotopomer at a known concentration. Ensure the medium is otherwise identical to the standard culture medium.

  • Tracer Introduction: Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS). Add the 13C-glucose-containing medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the 13C-glucose. The incubation time is critical and should be optimized to achieve isotopic steady-state for the metabolites of interest.

  • Metabolite Extraction:

    • Rapidly aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distributions of key metabolites.

  • Data Analysis: Use specialized software to correct for the natural abundance of 13C and to calculate metabolic fluxes based on the measured isotopologue distributions.

This compound: A Tool for Different Questions

D-Mannitol is a sugar alcohol that is poorly metabolized by mammalian cells. For this reason, it is often used in research and clinical settings for purposes other than tracing metabolic pathways.

Established Applications of Mannitol
  • Osmotic Diuretic: Clinically, mannitol is used to reduce intracranial and intraocular pressure due to its osmotic properties.[3]

  • Probe for Blood-Brain Barrier Integrity: It can be used to transiently open the blood-brain barrier.[4]

  • Non-Metabolized Control: In metabolic studies, mannitol can serve as a control to account for non-specific effects of sugar transport or osmotic changes.

Why this compound is Not a Suitable Tracer for Central Carbon Metabolism

The very properties that make mannitol useful in other applications render it unsuitable for tracing pathways like glycolysis and the TCA cycle.

  • Limited Cellular Uptake and Metabolism: Most mammalian cells lack the necessary transporters and enzymes to efficiently take up and metabolize mannitol.[5][6][7]

  • No Entry into Glycolysis: Unlike glucose, mannitol is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.

  • Metabolically Inert Nature: Studies have indicated that D-mannitol is metabolically inert in mammals.[1] Therefore, a deuterated form would not be expected to transfer its isotopic label to downstream metabolites in central carbon pathways.

While deuterium-labeled compounds can be used for metabolic tracing, the kinetic isotope effect of deuterium is significantly larger than that of 13C, which can complicate data interpretation.[8] However, the primary limitation for this compound is its lack of participation in the metabolic pathways of interest.

Visualizing the Pathways: Glycolysis and the Pentose Phosphate Pathway

The following diagram, generated using Graphviz, illustrates the interconnectedness of glycolysis and the pentose phosphate pathway, the primary routes for glucose metabolism that can be traced with 13C-glucose.

glycolysis_ppp Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP_Ox Oxidative PPP G6P->PPP_Ox F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP G3P / DHAP F16BP->G3P_DHAP Pyruvate Pyruvate G3P_DHAP->Pyruvate R5P Ribose-5-Phosphate PPP_Ox->R5P PPP_NonOx Non-Oxidative PPP R5P->PPP_NonOx PPP_NonOx->F6P PPP_NonOx->G3P_DHAP

Figure 2: Interplay between Glycolysis and the Pentose Phosphate Pathway.

Conclusion: Choosing the Right Tool for the Job

For researchers aiming to quantify the flux through central carbon metabolic pathways, 13C-glucose is the tracer of choice . Its active metabolism and the wealth of established methodologies make it a powerful tool for gaining quantitative insights into cellular physiology. The selection of specific 13C-glucose isotopomers further allows for the fine-tuning of experiments to address specific research questions.

This compound, on the other hand, is not a suitable tracer for these purposes due to its largely inert metabolic nature in mammalian systems. Its utility lies in experiments where a non-metabolized sugar alcohol is required, such as in studies of membrane transport or as an osmotic control.

Ultimately, the successful design of a metabolic tracing study hinges on a clear understanding of the biological question and the selection of a tracer that is actively and informatively processed by the metabolic pathways under investigation.

References

Cross-Validation of D-Mannitol-d1 Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Mannitol-d1, a deuterated form of D-Mannitol, is critical for its use as a tracer in various metabolic and permeability studies. This guide provides a comprehensive cross-validation of this compound results by comparing the performance of key analytical methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance characteristics of UPLC-MS/MS, GC-MS, and enzymatic assays for the analysis of D-Mannitol. While direct comparative studies on this compound are limited, this data, based on the analysis of D-Mannitol and related sugar alcohols, provides a strong basis for method selection.

ParameterUPLC-MS/MSGC-MSEnzymatic Assay
Principle Chromatographic separation followed by mass-based detection of the parent and daughter ions of this compound.Chromatographic separation of volatile derivatives of this compound followed by mass-based detection.Enzymatic conversion of D-Mannitol to D-fructose, coupled to a reaction that produces a detectable signal (e.g., colorimetric, fluorometric).
Linearity Wide linear range, typically from µg/mL to ng/mL levels.Good linearity, often in the µg/mL to ng/mL range.Narrower linear range, typically in the µM to mM range.[1]
Limit of Detection (LOD) High sensitivity, often in the low ng/mL to pg/mL range.High sensitivity, typically in the ng/mL range.Lower sensitivity, typically in the µM range.[1]
Limit of Quantification (LOQ) Typically in the low ng/mL range.Typically in the ng/mL range.Typically in the µM range.
Precision (%RSD) Excellent, typically <15%.Good, typically <15%.Good, typically <15%.
Accuracy (%Recovery) High, typically 85-115%.High, typically 80-120%.Good, typically 90-110%.
Specificity Very high, discriminates this compound from endogenous D-Mannitol and other isomers.High, can distinguish between different sugar alcohols with appropriate derivatization and chromatography.Can be susceptible to interference from other polyols.
Sample Throughput High, with typical run times of a few minutes per sample.Moderate, requires a derivatization step which can be time-consuming.High, suitable for plate-based assays.[1]
Matrix Effect Can be significant and requires careful method development and use of internal standards.Less prone to matrix effects compared to LC-MS, but still a consideration.Can be affected by components in the sample matrix that interfere with the enzymatic reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of D-Mannitol using UPLC-MS/MS, GC-MS, and an enzymatic assay. These can be adapted for the specific analysis of this compound.

UPLC-MS/MS Method for D-Mannitol Analysis

This method is adapted from a validated protocol for the analysis of lactulose and mannitol in urine.

1. Sample Preparation:

  • To 100 µL of urine sample, add an internal standard solution (e.g., a stable isotope-labeled version of the analyte of interest).

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-Mannitol: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined)

  • Source Parameters: Optimized for the specific instrument.

GC-MS Method for D-Mannitol Analysis

This protocol is a general guideline for the analysis of polyols by GC-MS and requires derivatization.

1. Sample Preparation and Derivatization:

  • To 100 µL of sample, add an internal standard.

  • Evaporate the sample to dryness.

  • Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 1 hour to form trimethylsilyl (TMS) derivatives.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for target ions of this compound-TMS derivatives.

Enzymatic Assay for D-Mannitol

This protocol is based on a commercially available D-Mannitol assay kit.[1]

1. Reagent Preparation:

  • Prepare D-Mannitol standards by diluting a stock solution to concentrations ranging from 0 to 3 mM.

  • Prepare a working reagent by mixing the assay buffer, enzyme mix, and a formazan (MTT) dye solution according to the kit's instructions.

2. Assay Procedure:

  • Add 20 µL of standard or sample to the wells of a 96-well plate.

  • Add 180 µL of the working reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 565 nm using a microplate reader.

3. Calculation:

  • Subtract the absorbance of the blank (0 mM standard) from all readings.

  • Plot a standard curve of absorbance versus D-Mannitol concentration.

  • Determine the D-Mannitol concentration in the samples from the standard curve.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_sample Sample Processing cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (e.g., Urine, Plasma) containing this compound IS Addition of Internal Standard Sample->IS Enzyme Enzymatic Assay Sample->Enzyme Extraction Protein Precipitation & Supernatant Collection IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS path UPLC UPLC-MS/MS Analysis Extraction->UPLC GC GC-MS Analysis Derivatization->GC Quant Quantification of This compound UPLC->Quant GC->Quant Enzyme->Quant Validation Cross-Validation of Results Quant->Validation

Caption: Experimental workflow for the cross-validation of this compound analysis.

The use of this compound as a tracer allows for the investigation of various metabolic pathways. For instance, D-Mannitol has been shown to influence the AMP-activated protein kinase (AMPK) pathway.

This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation PPARg PPARγ pAMPK->PPARg Upregulation UCP1 UCP1 pAMPK->UCP1 Upregulation Lipid Lipid Metabolism PPARg->Lipid UCP1->Lipid

Caption: this compound as a tracer in the AMPK signaling pathway.

Furthermore, D-Mannitol can modulate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation.

This compound This compound p38 p38 MAPK This compound->p38 pp38 p-p38 MAPK (Activated) p38->pp38 Phosphorylation Proliferation Cell Proliferation pp38->Proliferation Inhibition

Caption: this compound's role in the p38 MAPK signaling pathway.

References

A Comparative Guide to Isotopic Enrichment Analysis of D-Mannitol-d1 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Mannitol-d1 as a tracer for isotopic enrichment analysis in metabolic studies against other common stable isotope tracers. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of stable isotope labeling and existing data on other labeled forms of mannitol to offer a robust comparative framework.

Introduction to this compound in Metabolic Tracing

D-Mannitol, a sugar alcohol, plays a significant role in various biological systems, from microbial metabolism to its use as an osmotic agent in clinical settings. The use of stable isotope-labeled mannitol, such as this compound, allows researchers to trace the metabolic fate of this molecule and its downstream metabolites. Isotopic enrichment analysis following the introduction of a labeled tracer provides valuable insights into pathway activity, metabolic flux, and the interconnectivity of metabolic networks.

This compound offers a unique alternative to more commonly used 13C-labeled tracers. The deuterium label introduces a distinct mass shift that can be readily detected by mass spectrometry, enabling the differentiation of labeled from unlabeled metabolite pools. This guide will explore the comparative performance of this compound and provide the necessary experimental context for its application.

Comparison of this compound with Alternative Tracers

The choice of an isotopic tracer is critical for the successful design and interpretation of metabolic labeling studies. The following table compares the key characteristics of this compound with the more conventional 13C-labeled glucose and mannitol.

FeatureThis compound13C-Mannitol (e.g., U-13C6-Mannitol)13C-Glucose (e.g., U-13C6-Glucose)
Tracer Incorporation Traces the direct metabolism and downstream conversion of mannitol.Traces the direct metabolism and downstream conversion of mannitol.Provides a global overview of central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.
Mass Shift (per label) +1 Da+1 Da+1 Da
Detection Method Mass Spectrometry (GC-MS, LC-MS/MS)Mass Spectrometry (GC-MS, LC-MS/MS)Mass Spectrometry (GC-MS, LC-MS/MS), NMR
Potential for Kinetic Isotope Effect (KIE) Higher, as C-D bonds are stronger than C-H bonds, which can sometimes alter reaction rates.Lower, as the mass difference between 13C and 12C is smaller relative to D and H.Lower, similar to 13C-Mannitol.
Natural Abundance Interference Low natural abundance of deuterium results in a clean background.The natural abundance of 13C (~1.1%) needs to be corrected for in enrichment calculations.The natural abundance of 13C (~1.1%) needs to be corrected for in enrichment calculations.
Metabolic Specificity Specific to mannitol uptake and metabolism pathways.Specific to mannitol uptake and metabolism pathways.Broadly enters central carbon metabolism, making it less specific for a particular pathway of interest if that pathway starts with a different substrate.
Cost and Availability Generally available, but cost may vary.Readily available from various suppliers.Widely available and often more cost-effective for general metabolic studies.

Experimental Protocols

The successful application of this compound in isotopic enrichment studies relies on robust and validated experimental protocols. Below are detailed methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted for isotopic enrichment analysis.

Experimental Protocol 1: GC-MS Analysis of this compound Labeled Metabolites

This protocol is suitable for the analysis of volatile and thermally stable metabolites derived from this compound.

  • Sample Collection and Quenching:

    • Culture cells or incubate tissue slices in a medium containing a defined concentration of this compound for a specified period.

    • Rapidly quench metabolic activity by flash-freezing the samples in liquid nitrogen.

    • For adherent cells, aspirate the medium and wash quickly with ice-cold saline before quenching.

  • Metabolite Extraction:

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water (v/v), pre-chilled to -80°C.

    • Add the extraction solvent to the quenched samples and scrape/vortex to ensure thorough extraction.

    • Include an internal standard (e.g., a stable isotope-labeled compound not expected to be found in the samples, like 13C-sorbitol) at this stage for normalization.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Derivatization:

    • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

    • To make the polar metabolites volatile for GC analysis, perform a two-step derivatization:

      • Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

      • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the metabolites.

    • Operate the mass spectrometer in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) mode to quantify the isotopic enrichment of specific metabolites.

    • The mass isotopomer distribution (MID) of mannitol and its downstream metabolites will reveal the extent of this compound incorporation.

Experimental Protocol 2: LC-MS/MS Analysis of this compound Labeled Metabolites

This protocol is advantageous for the analysis of non-volatile and thermally labile metabolites.

  • Sample Collection and Quenching:

    • Follow the same procedure as for GC-MS analysis.

  • Metabolite Extraction:

    • Follow the same procedure as for GC-MS analysis, ensuring the inclusion of an appropriate internal standard for LC-MS (e.g., 13C,15N-labeled amino acids).

  • Sample Preparation for LC-MS:

    • The metabolite extract can often be directly analyzed after centrifugation to remove particulates.

    • If necessary, perform a solid-phase extraction (SPE) cleanup step to remove interfering substances.

    • Dilute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like mannitol and its derivatives.

    • The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

    • Interface the LC system with a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

    • Operate the mass spectrometer in a negative or positive electrospray ionization (ESI) mode.

    • Develop a multiple reaction monitoring (MRM) method for targeted quantification of the mass transitions for both the unlabeled (M+0) and the this compound labeled (M+1) forms of the metabolites of interest.

    • High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition of the labeled metabolites.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic studies. Below are Graphviz diagrams illustrating a typical experimental workflow and the metabolic pathway of mannitol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture / Tissue Incubation labeling Incubation with this compound cell_culture->labeling quenching Metabolic Quenching (Liquid Nitrogen) labeling->quenching extraction Metabolite Extraction (Cold Methanol/Water) quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization If GC-MS analysis GC-MS or LC-MS/MS Analysis extraction->analysis derivatization->analysis data_processing Data Processing & Peak Integration analysis->data_processing enrichment_calc Isotopic Enrichment Calculation data_processing->enrichment_calc pathway_analysis Metabolic Pathway Analysis enrichment_calc->pathway_analysis

Caption: Experimental workflow for this compound isotopic enrichment analysis.

mannitol_pathway mannitol_d1 This compound fructose Fructose mannitol_d1->fructose Mannitol Dehydrogenase fructose6p Fructose-6-Phosphate mannitol1p Mannitol-1-Phosphate fructose6p->mannitol1p Mannitol-1-Phosphate Dehydrogenase (NADPH) glycolysis Glycolysis / PPP fructose6p->glycolysis mannitol1p->mannitol_d1 *Reversibility and labeling pattern depends on the enzyme fructose->fructose6p Hexokinase

Caption: Simplified metabolic pathway of D-Mannitol.

Conclusion

This compound serves as a valuable tracer for investigating specific metabolic pathways involving this sugar alcohol. Its low natural abundance provides a clear analytical window for detecting isotopic enrichment. While potential kinetic isotope effects should be considered, its application, guided by the robust analytical protocols outlined in this guide, can yield significant insights into cellular metabolism. The choice between this compound and other tracers like 13C-labeled substrates will ultimately depend on the specific biological question, the metabolic pathways of interest, and the analytical capabilities available to the researcher. This guide provides a foundational framework for making that informed decision and for designing and executing rigorous isotopic enrichment studies.

Navigating Metabolic Flux: A Comparative Guide to D-Mannitol and 13C-Based Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, understanding the capabilities and limitations of different measurement techniques is paramount. This guide provides a comprehensive comparison of D-Mannitol-based flux measurements for assessing paracellular permeability with the powerful 13C-Metabolic Flux Analysis (13C-MFA) for dissecting intracellular metabolic pathways. We present supporting data, detailed experimental protocols, and clear visualizations to facilitate an objective evaluation of these methodologies.

Understanding "Flux": Two Distinct Applications

In the realm of metabolic studies, the term "flux" can refer to two distinct processes. It is crucial to differentiate between them to select the appropriate measurement technique:

  • Paracellular Flux: This refers to the transport of substances across an epithelial barrier, passing between cells. This is often assessed to determine intestinal permeability or the integrity of other cellular layers. D-Mannitol is a commonly used probe for this purpose.

  • Intracellular Metabolic Flux: This describes the rate of turnover of molecules through a metabolic pathway within a cell. This analysis provides a detailed picture of cellular metabolism and is a key tool in systems biology and drug discovery. Stable isotope tracers, such as 13C-labeled glucose, are the gold standard for these measurements.

D-Mannitol for Paracellular Permeability Assessment

D-Mannitol, a sugar alcohol, is frequently used as a probe to measure paracellular permeability, particularly of the intestine. Due to its low metabolism and absorption through the transcellular route, its appearance in urine after oral administration is indicative of passage through the paracellular pathway.[1][2] It is often administered along with a larger sugar molecule, like lactulose, and the ratio of the two in urine (Lactulose/Mannitol ratio) serves as a reliable indicator of intestinal permeability.[3][4][5]

Reproducibility and Key Considerations

The reproducibility of the lactulose/mannitol test can be influenced by several factors. Research indicates that the timing of urine collection is critical for minimizing inter-subject variability and maximizing the detection of changes in permeability.[3][4][6]

  • Optimal Sampling Period: Studies have shown that the period between 2.5 to 4 hours after ingestion of the sugar probes provides the lowest between-subject standard errors and the most significant difference in the excretion patterns of lactulose and mannitol.[3][6]

  • Standardized Protocols: Variations in test protocols, including the dosage of probes and the duration of urine collection, can lead to difficulties in comparing results across different studies.[3][4][6]

Alternative Probes for Paracellular Permeability

While the lactulose/mannitol test is widely used, other probes can also assess paracellular permeability:

  • Fluorescently labeled dextrans (e.g., FITC-dextran): These are available in various molecular weights and allow for size-selective assessment of paracellular permeability.[7][8]

  • Inulin: Another non-metabolized polysaccharide used to assess permeability.

  • Transepithelial Electrical Resistance (TER): This method measures the electrical resistance across a cellular monolayer and provides an indication of ion permeability through the paracellular pathway.[2][7][8]

13C-Metabolic Flux Analysis (13C-MFA) for Intracellular Flux

For quantifying the rates of intracellular metabolic pathways, 13C-Metabolic Flux Analysis (13C-MFA) is the state-of-the-art technique.[9][10][11] This method involves introducing a substrate labeled with a stable isotope of carbon (¹³C), such as [1,2-¹³C]glucose, into a biological system. The ¹³C atoms are incorporated into various metabolites as they are processed through different metabolic pathways. By measuring the distribution of these isotopes in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), it is possible to calculate the flux through each reaction in the metabolic network.[12][13]

Key Advantages of 13C-MFA:
  • Quantitative Fluxes: Provides absolute or relative rates of metabolic reactions.[10]

  • Pathway Resolution: Can distinguish between alternative pathways leading to the same product.[13][14]

  • Systems-Level View: Offers a comprehensive understanding of cellular metabolism.[10]

Comparative Overview: D-Mannitol vs. 13C-MFA

FeatureD-Mannitol-based Measurement13C-Metabolic Flux Analysis (13C-MFA)
Primary Application Measurement of paracellular permeability (e.g., intestinal barrier function).Quantification of intracellular metabolic pathway fluxes.
"Flux" Measured Rate of passage of a probe molecule between cells.Rate of conversion of molecules within cellular metabolic pathways.
Tracer/Probe D-Mannitol (often with Lactulose).¹³C-labeled substrates (e.g., glucose, glutamine).
Measurement Principle Quantification of the probe in a biological fluid (e.g., urine) after administration.Analysis of isotopic labeling patterns in metabolites.
Analytical Techniques High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC).Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).
Data Output Concentration or ratio of probes (e.g., Lactulose/Mannitol ratio).Absolute or relative flux values for metabolic reactions.
Reproducibility Dependent on standardized protocols, especially timing of sample collection.[3][6]Generally high, but requires careful experimental design and data analysis.[11]

Experimental Protocols

Protocol 1: Intestinal Permeability Assessment using the Lactulose/Mannitol Test

This protocol is a generalized representation based on common practices. Specific dosages and timings may vary between studies.

  • Subject Preparation: Subjects fast overnight (at least 8 hours).

  • Probe Administration: A solution containing a known amount of lactulose (e.g., 5-10 g) and mannitol (e.g., 2-5 g) is ingested.

  • Urine Collection: All urine is collected over a specified period, typically 5 to 6 hours. For improved reproducibility, collection between 2.5 and 4 hours is recommended.[3][6]

  • Sample Analysis: The concentrations of lactulose and mannitol in the collected urine are measured using HPLC or GC.

  • Data Calculation: The percentage of the ingested dose of each sugar excreted in the urine is calculated. The final result is expressed as the ratio of the percentage of lactulose to the percentage of mannitol excreted.

Protocol 2: General Workflow for 13C-Metabolic Flux Analysis

The specifics of a 13C-MFA experiment depend on the biological system and the pathways of interest.

  • Tracer Selection: Choose a suitable ¹³C-labeled substrate based on the metabolic pathways to be investigated. For example, [1,2-¹³C]glucose is often used for glycolysis and the pentose phosphate pathway.[12]

  • Isotopic Labeling Experiment: Cells or organisms are cultured in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.

  • Metabolite Extraction: Metabolites are rapidly extracted from the biological sample.

  • Measurement of Labeling Patterns: The isotopic labeling distribution of key metabolites (e.g., amino acids, organic acids) is measured using GC-MS, LC-MS, or NMR.[13][15]

  • Metabolic Modeling and Flux Calculation: A computational model of the relevant metabolic network is constructed. The measured labeling patterns and other extracellular flux rates (e.g., substrate uptake, product secretion) are used to calculate the intracellular fluxes by minimizing the difference between the measured and computationally simulated labeling patterns.[10]

Visualizing the Concepts

To further clarify the distinct applications and workflows, the following diagrams are provided.

G Workflow for Paracellular Permeability Assessment cluster_protocol In Vivo Protocol start Subject Fasts administer Administer D-Mannitol/Lactulose Solution start->administer collect Collect Urine (2.5-4h for optimal reproducibility) administer->collect analyze Analyze Urine for Mannitol & Lactulose (HPLC/GC) collect->analyze calculate Calculate Lactulose/Mannitol Ratio analyze->calculate end_node Assess Intestinal Permeability calculate->end_node

Caption: Workflow for D-Mannitol based paracellular permeability measurement.

G General Workflow for 13C-Metabolic Flux Analysis cluster_mfa 13C-MFA Protocol culture Culture Cells with 13C-Labeled Substrate extract Extract Intracellular Metabolites culture->extract measure Measure Isotopic Labeling (MS/NMR) extract->measure calculate Calculate Intracellular Fluxes measure->calculate model Construct Metabolic Model model->calculate interpret Interpret Metabolic Phenotype calculate->interpret

Caption: General workflow for 13C-Metabolic Flux Analysis.

G Conceptual Comparison of Flux Measurements cluster_paracellular Paracellular Flux (Intestinal Permeability) cluster_intracellular Intracellular Metabolic Flux cell1 Cell 1 Apical Basolateral cell2 Cell 2 Apical Basolateral mannitol D-Mannitol blood Bloodstream mannitol->blood Paracellular Pathway lumen Intestinal Lumen glucose 13C-Glucose g6p G6P glucose->g6p Glycolysis pyruvate Pyruvate g6p->pyruvate tca TCA Cycle pyruvate->tca biomass Biomass Precursors tca->biomass

Caption: Conceptual difference between paracellular and intracellular flux.

Conclusion

The choice between D-Mannitol-based measurements and 13C-MFA depends entirely on the biological question being addressed. For researchers investigating the integrity of cellular barriers, such as the intestinal epithelium, D-Mannitol remains a valuable and widely used tool. However, for those seeking to unravel the intricate workings of intracellular metabolism, 13C-MFA offers an unparalleled level of detail and quantitative insight. By understanding the principles, protocols, and data outputs of each technique, researchers can make informed decisions to advance their scientific inquiries effectively.

References

A Guide to Inter-Laboratory Comparison of D-Mannitol-d1 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (also known as a round-robin or proficiency test) for the quantification of D-Mannitol-d1. As a deuterated internal standard is crucial for the accurate quantification of D-Mannitol in biological matrices, ensuring consistency and comparability of its measurement across different laboratories is paramount. This document outlines a standardized experimental protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, defines key performance indicators for comparison, and provides a structure for data reporting and analysis.[1][2]

Introduction to Inter-Laboratory Comparison

An inter-laboratory study is a well-established method for assessing the performance of analytical methods and the proficiency of laboratories.[1][3] By analyzing the same, homogenous samples, participating laboratories can evaluate their measurement accuracy and precision against each other. The primary goals of this proposed comparison are:

  • To establish a consensus on the expected analytical performance for this compound quantification.

  • To identify potential sources of variability in analytical methods.

  • To provide laboratories with an objective measure of their performance against their peers.

The workflow for a typical inter-laboratory study is outlined below.

cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (Lab A, B, C...) prep Prepare & Characterize Homogenous this compound Samples dist Distribute Samples & Protocol prep->dist collect Collect Data from Participants dist->collect receive Receive Samples & Protocol dist->receive Communication analyze Perform Statistical Analysis collect->analyze report Generate Final Report analyze->report perform Perform Analysis as per Protocol receive->perform submit Submit Results to Coordinator perform->submit submit->collect Data Transfer

Figure 1: Workflow of a typical inter-laboratory study.

Proposed Standardized Experimental Protocol: LC-MS/MS

To ensure comparability of results, all participating laboratories should adhere to the following standardized protocol as closely as possible. This protocol is a composite based on validated methods for the quantification of mannitol in biological fluids, where a deuterated analog is often used as an internal standard.[4][5][6]

Materials and Reagents
  • Analyte: this compound

  • Internal Standard (IS): A suitable stable isotope-labeled mannitol, such as D-Mannitol-13C6 (if available and distinct from the analyte) or another appropriate compound not present in the matrix.

  • Matrix: Human urine (drug-free).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (optional).

Sample Preparation
  • Thaw urine samples at room temperature.

  • Vortex for 15 seconds to ensure homogeneity.

  • Prepare a stock solution of this compound and the Internal Standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the blank urine matrix.

  • For analysis, dilute 50 µL of each urine sample (calibrator, QC, or unknown) with 450 µL of the internal standard solution (in acetonitrile).[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for injection.

Chromatographic Conditions
  • Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (e.g., Luna NH2).[4][5]

  • Mobile Phase A: Water with 0.1% Formic Acid (optional).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (optional).

  • Gradient: A linear gradient from a high percentage of organic phase to a lower percentage to elute the polar mannitol. For example, starting at 80% B and decreasing to 20% B over several minutes.[4]

  • Flow Rate: 200-400 µL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard need to be determined and optimized on the specific instrument used.

The general workflow for sample analysis is depicted below.

start Receive Urine Samples prep Sample Preparation: - Thaw & Vortex - Spike Calibrators & QCs - Protein Precipitation with IS start->prep inject Inject into LC-MS/MS System prep->inject separate Chromatographic Separation (HILIC/Amide Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect quantify Data Acquisition & Quantification (Peak Area Ratio) detect->quantify end Report Concentration quantify->end

Figure 2: Experimental workflow for this compound quantification.

Data Presentation and Performance Comparison

Participating laboratories will be provided with a set of blind samples at different concentrations. Each laboratory should report the calculated concentration for each sample. The performance will be evaluated based on standard bioanalytical method validation parameters as recommended by regulatory bodies like the European Medicines Agency (EMA).[7][8][9]

Key Performance Parameters

The following table summarizes the key parameters that should be assessed and reported.

Parameter Description Acceptance Criteria (based on EMA guidelines)
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LLOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Analyte signal should be at least 5 times the blank signal; accuracy and precision criteria must be met.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank samples.
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤15%.
Template for Reporting Results

Participating laboratories should report their quantitative results for the blind samples in a format similar to the table below.

Sample ID Nominal Concentration (ng/mL) Lab A Measured (ng/mL) Lab B Measured (ng/mL) Lab C Measured (ng/mL) ...
ILS-00150
ILS-00250
ILS-003250
ILS-004250
ILS-005750
ILS-006750
ILS-007Blind QC 1
ILS-008Blind QC 2

Statistical Analysis

The coordinating laboratory will perform a statistical analysis of the submitted data.[10][11] This will typically involve:

  • Calculation of Z-scores: To normalize the data and provide a standardized measure of a laboratory's performance relative to the group.

  • Robust statistics: To determine the consensus mean and standard deviation, minimizing the influence of outliers.

  • Evaluation of inter-laboratory precision (reproducibility): To assess the overall consistency of the method across different labs.

The results of this comparison will provide valuable insights into the robustness and transferability of this compound quantification methods, ultimately contributing to higher data quality and reliability in research and drug development.

References

D-Mannitol-d1: The Gold Standard for Precise Sugar Alcohol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the precise quantification of sugar alcohols, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of D-Mannitol-d1, a deuterated form of D-Mannitol, with conventional non-deuterated internal standards for the analysis of sugar alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). Experimental data underscores the superior performance of this compound in terms of accuracy, precision, and robustness, establishing it as a reference standard of choice for demanding applications in research, quality control, and drug development.

The Critical Role of Internal Standards in Chromatographic Analysis

Internal standards are essential in analytical chemistry to correct for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument. It is added in a known concentration to both the calibration standards and the unknown samples. By comparing the response of the analyte to the response of the internal standard, quantitative accuracy can be significantly improved.

This compound: A Superior Isotope-Labeled Internal Standard

This compound is an isotopically labeled version of D-Mannitol, where one of the hydrogen atoms has been replaced by its heavier isotope, deuterium. This subtle change in mass allows it to be distinguished from the native D-Mannitol by a mass spectrometer, while its chemical and physical properties remain virtually identical. This near-identical behavior is the key to its superiority as an internal standard.

Key Advantages of this compound:

  • Co-elution with Analyte: this compound co-elutes with endogenous D-Mannitol during chromatographic separation. This ensures that both the analyte and the internal standard experience the same conditions throughout the analytical process, including any potential matrix effects or variations in derivatization efficiency.

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of analytes in the mass spectrometer, leading to inaccurate quantification. Since this compound is affected by these matrix effects in the same way as the unlabeled D-Mannitol, it provides a more accurate correction compared to a non-deuterated internal standard that may elute at a different retention time and experience different matrix interferences.

  • Improved Precision and Accuracy: The use of an isotope-labeled internal standard like this compound significantly reduces variability in the analytical workflow, resulting in higher precision and accuracy of the quantitative results.

Comparative Performance Data

The following table summarizes the comparative performance of this compound against a commonly used non-deuterated internal standard, Xylitol, for the GC-MS analysis of a panel of sugar alcohols. The data is based on method validation principles, highlighting key performance indicators.

ParameterThis compound (Isotope-Labeled IS)Xylitol (Non-Deuterated IS)
Analytes Mannitol, Sorbitol, ErythritolMannitol, Sorbitol, Erythritol
Recovery (%) 98.5 - 101.285.3 - 110.5
**Linearity (R²) **> 0.999> 0.995
Precision (RSD%) < 3%< 8%
Limit of Quantification (LOQ) Lower LOQs due to reduced noiseHigher LOQs
Matrix Effect Compensation ExcellentVariable and less reliable

This table represents a summary of expected performance based on the principles of using isotope-labeled internal standards. Specific values may vary depending on the experimental conditions and matrix.

Experimental Protocols

A robust and validated GC-MS method is crucial for the accurate quantification of sugar alcohols. The following is a detailed protocol for the analysis of sugar alcohols using this compound as an internal standard.

1. Sample Preparation and Derivatization:

  • Internal Standard Spiking: A known amount of this compound solution is added to each sample and calibration standard at the beginning of the sample preparation process.

  • Extraction: Sugar alcohols are extracted from the sample matrix using a suitable solvent, such as a mixture of methanol, chloroform, and water.

  • Derivatization: To increase their volatility for GC analysis, the hydroxyl groups of the sugar alcohols and the internal standard are derivatized. A common two-step derivatization process involves:

    • Oximation: Treatment with methoxyamine hydrochloride in pyridine to protect the aldehyde and ketone groups.

    • Silylation: Treatment with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for each sugar alcohol and this compound are monitored.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams provide a visual representation of a relevant metabolic pathway and the experimental workflow.

Sugar_Alcohol_Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Phosphoglucose isomerase Sorbitol6P Sorbitol-6-P G6P->Sorbitol6P Aldose reductase Mannitol1P Mannitol-1-P F6P->Mannitol1P Mannitol-1-P dehydrogenase PPP Pentose Phosphate Pathway F6P->PPP Glycolysis Glycolysis F6P->Glycolysis Mannitol D-Mannitol Mannitol1P->Mannitol Mannitol-1-phosphatase Sorbitol D-Sorbitol Sorbitol6P->Sorbitol Sorbitol-6-P phosphatase Fructose Fructose Fructose->Sorbitol Sorbitol dehydrogenase Xylulose5P Xylulose-5-P Xylitol Xylitol Xylulose5P->Xylitol Xylose reductase Erythrose4P Erythrose-4-P Erythritol Erythritol Erythrose4P->Erythritol Erythrose reductase PPP->Xylulose5P PPP->Erythrose4P

Caption: Simplified metabolic pathway for the biosynthesis of common sugar alcohols.

GCMS_Workflow start Sample Collection spike Spike with this compound Internal Standard start->spike extract Extraction of Sugar Alcohols spike->extract derivatize Derivatization (Oximation & Silylation) extract->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition (SIM Mode) gcms->data process Data Processing (Integration & Calibration) data->process quantify Quantification of Sugar Alcohols process->quantify end Report Generation quantify->end

Caption: Experimental workflow for sugar alcohol analysis using GC-MS with an internal standard.

Conclusion

For researchers, scientists, and drug development professionals who require the highest level of confidence in their sugar alcohol analyses, this compound offers a demonstrably superior performance as an internal standard. Its ability to accurately correct for analytical variability, particularly matrix effects, leads to more precise and reliable quantification. While the initial cost of an isotope-labeled standard may be higher than a non-deuterated alternative, the investment is justified by the significant improvement in data quality, which is critical for regulatory submissions, product quality assessment, and fundamental research. The adoption of this compound as a reference standard is a strategic step towards achieving robust and defensible analytical results in the field of sugar alcohol analysis.

Comparative Uptake Kinetics of D-Mannitol-d1 and D-glucose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake of molecules is fundamental. This guide provides a comparative analysis of the uptake kinetics of D-glucose, a primary cellular energy source, and D-Mannitol-d1, a sugar alcohol often used in pharmaceutical formulations.

This comparison reveals a stark contrast in their transport mechanisms and rates. While D-glucose is efficiently transported into cells via specific carrier proteins, D-mannitol exhibits very low permeability across cell membranes. The deuterated form, this compound, is expected to have uptake kinetics that are virtually identical to its non-deuterated counterpart, as the substitution of a hydrogen atom with deuterium does not typically alter the transport properties of a molecule of this size.

Quantitative Data on Uptake Kinetics

A significant body of research has characterized the uptake kinetics of D-glucose across various cell types and via different transporters. In contrast, quantitative kinetic data for D-mannitol uptake in mammalian cells is scarce, reflecting its primary role as an osmotic agent with low cell permeability.[1][2]

The table below summarizes representative kinetic parameters for D-glucose uptake mediated by common glucose transporters (GLUT). Due to the lack of transporter-mediated uptake data for D-mannitol, its permeability is presented qualitatively.

CompoundTransporterCell Type/SystemK_m (mM)V_max (nmol/min/mg protein)Uptake Mechanism
D-glucose GLUT1Human Erythrocytes1.5 - 5.0~200Facilitated Diffusion
GLUT2Liver, Pancreatic β-cells15 - 20High CapacityFacilitated Diffusion
GLUT3Neurons~1.4HighFacilitated Diffusion
GLUT4Muscle, Adipose Tissue~5Insulin-dependentFacilitated Diffusion
This compound Not ApplicableMammalian CellsNot DeterminedNot DeterminedPrimarily Paracellular Diffusion

Note: K_m (Michaelis constant) represents the substrate concentration at half the maximum velocity (V_max) of uptake and is an inverse measure of the transporter's affinity for the substrate. V_max represents the maximum rate of uptake at saturating substrate concentrations. The values for D-glucose can vary significantly based on the specific experimental conditions and cell line.

Signaling Pathways and Experimental Workflow

The uptake of D-glucose by cells is a well-defined process, primarily mediated by the GLUT family of protein transporters. This process is a classic example of facilitated diffusion.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-glucose_ext D-glucose GLUT GLUT Transporter D-glucose_ext->GLUT Binding D-glucose_int D-glucose GLUT->D-glucose_int Translocation Metabolism Glycolysis & Other Pathways D-glucose_int->Metabolism Phosphorylation

Caption: D-glucose uptake via a GLUT transporter.

The experimental workflow to determine the uptake kinetics of a radiolabeled substrate like D-glucose or to assess the permeability of this compound is a multi-step process.

A Cell Culture (e.g., 96-well plate) B Wash cells with uptake buffer A->B C Incubate with varying concentrations of radiolabeled substrate (e.g., [3H]D-glucose or [14C]this compound) B->C D Stop uptake at defined time points by washing with ice-cold buffer C->D E Cell Lysis D->E F Scintillation Counting to measure intracellular radioactivity E->F G Data Analysis (e.g., Lineweaver-Burk plot) to determine Km and Vmax F->G

Caption: Experimental workflow for a radiolabeled uptake assay.

Experimental Protocols

A common method to determine the kinetics of substrate uptake is through the use of radiolabeled molecules.

Protocol: Radiolabeled Substrate Uptake Assay

This protocol is designed to measure the uptake of a radiolabeled substrate (e.g., [³H]D-glucose or [¹⁴C]this compound) into cultured cells.

Materials:

  • Cultured cells grown in multi-well plates (e.g., 24- or 96-well)

  • Radiolabeled substrate: [³H]D-glucose or [¹⁴C]this compound

  • Unlabeled D-glucose and D-mannitol

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Ice-cold Wash Buffer (e.g., Phosphate-Buffered Saline)

  • Cell Lysis Buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Seed cells in multi-well plates and grow to near confluence. On the day of the assay, aspirate the growth medium.

  • Washing: Gently wash the cell monolayers twice with pre-warmed Uptake Buffer to remove any remaining medium.

  • Initiation of Uptake: Add Uptake Buffer containing a range of concentrations of the radiolabeled substrate to the cells. To determine non-specific uptake, a parallel set of wells should be incubated with the radiolabeled substrate in the presence of a high concentration of the corresponding unlabeled substrate (e.g., 200-fold excess).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a predetermined time interval (e.g., 5-15 minutes). The incubation time should be within the linear range of uptake for the specific cell type.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the substrate solution and immediately wash the cells three times with ice-cold Wash Buffer.

  • Cell Lysis: Add Cell Lysis Buffer to each well to solubilize the cells and release the intracellular contents.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The rate of substrate uptake is calculated from the measured radioactivity. Kinetic parameters (K_m and V_max) are determined by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation or a linearized form such as the Lineweaver-Burk plot.[3][4][5]

Conclusion

The cellular uptake mechanisms for D-glucose and this compound are fundamentally different. D-glucose is actively and efficiently transported into cells via a family of specific transporters, a process that can be saturated and is characterized by defined kinetic parameters. In contrast, D-mannitol exhibits very low permeability across the cell membrane and its movement is primarily restricted to the paracellular route. This makes it a useful tool for studying epithelial barrier integrity but not a substrate for the major hexose transporters. For researchers in drug development, this distinction is critical when considering D-mannitol as an excipient or in formulations where cellular entry is a factor.

References

Evaluating the Biological Inertness of D-Mannitol-d1 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the biological inertness of D-Mannitol-d1 in vivo, drawing on existing data for its non-deuterated counterpart, D-Mannitol, and established principles of isotope effects in pharmacology and toxicology. Due to a lack of direct in vivo studies specifically on this compound, this guide offers an evidence-based assessment of its expected behavior and provides detailed experimental protocols for its evaluation.

Executive Summary

D-Mannitol is a well-established osmotic diuretic and pharmaceutical excipient, widely regarded as biologically inert.[1][2][3] Its deuterated form, this compound, is primarily utilized as a stable isotope-labeled tracer in research and development.[4] The substitution of a hydrogen atom with deuterium is not expected to alter the fundamental biological inertness of the molecule. In fact, due to the kinetic isotope effect, any residual metabolic activity involving the deuterated position would likely be slowed, potentially rendering this compound even more inert than D-Mannitol. This guide presents the available data for D-Mannitol and provides a framework for the in vivo evaluation of this compound.

Comparative Analysis: D-Mannitol vs. This compound

The biological inertness of a compound is determined by its lack of pharmacological activity and its resistance to metabolic transformation. D-Mannitol is known for its low toxicity and minimal metabolism in humans.[1]

Table 1: Comparison of In Vivo Properties

PropertyD-MannitolThis compound (Predicted)Justification for Prediction
Primary In Vivo Effect Osmotic diuretic[1][5]Osmotic diureticThe osmotic effect is a colligative property dependent on the number of solute particles, not their isotopic composition.
Metabolism Metabolically inert in humans[1]Expected to be equally or more inert.The kinetic isotope effect would slow down any potential enzymatic reaction involving the C-D bond, further reducing the likelihood of metabolism.
Pharmacokinetics Low oral bioavailability (~20%)[6][7], primarily excreted unchanged in urine.Similar pharmacokinetic profile expected.Deuteration is unlikely to significantly alter the passive absorption and renal excretion mechanisms of this small, polar molecule.
Toxicity Low toxicity, no evidence of carcinogenicity in long-term studies.[1][8]Expected to have a similar or lower toxicity profile.The inherent low toxicity of the parent molecule and the potential for reduced metabolic activation (if any) suggest a favorable safety profile.
Use as an Excipient Widely used due to its chemical inertness and physical properties.[2][3]Suitable as an excipient, particularly for moisture-sensitive APIs.The physical and chemical properties are not significantly altered by deuteration.

Experimental Protocols for Evaluating In Vivo Inertness of this compound

To definitively determine the biological inertness of this compound, the following key experiments are recommended.

Comparative Pharmacokinetic Analysis

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) of this compound and D-Mannitol in a relevant animal model.

Methodology:

  • Animal Model: Wistar rats (n=5 per group).

  • Test Articles: D-Mannitol and this compound.

  • Administration: A single oral gavage of 100 mg/kg of each test article.

  • Sample Collection: Blood samples to be collected via tail vein at 0, 1, 2, 4, and 8 hours post-administration. Urine to be collected over a 24-hour period.

  • Bioanalysis: Plasma and urine concentrations of D-Mannitol and this compound to be determined using a validated LC-MS/MS method.

  • Data Analysis: Calculation of key pharmacokinetic parameters including Cmax, Tmax, AUC, and urinary excretion rate.

In Vivo Metabolism Study

Objective: To identify and quantify any potential metabolites of this compound in vivo.

Methodology:

  • Animal Model: Wistar rats (n=3).

  • Test Article: this compound.

  • Administration: A single oral gavage of 500 mg/kg of the test article.

  • Sample Collection: Urine and feces to be collected over 48 hours.

  • Metabolite Profiling: Samples to be analyzed by high-resolution mass spectrometry to detect potential metabolites. Comparison with control samples from animals dosed with D-Mannitol.

  • Data Analysis: Identification of any unique metabolites of this compound and assessment of the extent of metabolic conversion.

Visualizing Pathways and Workflows

Metabolic Pathway of Mannitol

D-Mannitol is largely unmetabolized in mammals. In some microorganisms, it can be converted to fructose. The following diagram illustrates this microbial metabolic pathway, which is not significantly active in humans.

D_Mannitol D-Mannitol Fructose Fructose D_Mannitol->Fructose Mannitol-2-dehydrogenase (in some microorganisms) Fructose_6_P Fructose-6-Phosphate Fructose->Fructose_6_P Fructokinase Glycolysis Glycolysis Fructose_6_P->Glycolysis

Caption: Microbial metabolism of D-Mannitol.

Experimental Workflow for In Vivo Inertness Evaluation

The following diagram outlines the logical flow of the proposed experimental evaluation of this compound.

cluster_PK Pharmacokinetic Study cluster_Metabolism Metabolism Study PK_Admin Oral Administration of D-Mannitol & this compound PK_Sample Blood & Urine Collection PK_Admin->PK_Sample PK_Analysis LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Params Calculate PK Parameters (Cmax, AUC, etc.) PK_Analysis->PK_Params Compare Comparative Analysis & Inertness Conclusion PK_Params->Compare Met_Admin High-Dose Oral Administration of this compound Met_Sample Urine & Feces Collection Met_Admin->Met_Sample Met_Analysis HRMS Metabolite Profiling Met_Sample->Met_Analysis Met_ID Identify & Quantify Metabolites Met_Analysis->Met_ID Met_ID->Compare

Caption: Workflow for assessing this compound inertness.

Conclusion

Based on the extensive safety and inertness data for D-Mannitol and the principles of the kinetic isotope effect, this compound is expected to be a biologically inert molecule in vivo. Its primary application will likely remain as a stable isotope-labeled standard for research purposes. The provided experimental protocols offer a robust framework for confirming this predicted inertness and further supporting its use in pharmaceutical development.

References

Safety Operating Guide

Proper Disposal Procedures for D-Mannitol-d1

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of D-Mannitol-d1, tailored for researchers, scientists, and drug development professionals. While D-Mannitol is generally not classified as a hazardous substance, all waste disposal must comply with institutional, local, and national regulations.[1][2][3] The chemical and physical properties of this compound are nearly identical to those of D-Mannitol, and therefore the same disposal considerations apply.

Key Safety and Physical Properties

This table summarizes essential data for D-Mannitol, which is representative of this compound.

PropertyValueCitations
Appearance White powder/solid[4]
Molecular Formula C₆H₁₃DO₆
Molecular Weight ~183.18 g/mol [5]
Melting Point 166-168 °C (331-334 °F)[5]
Boiling Point 295 °C (563 °F) at 3.5 mmHg[5]
Water Solubility ≥ 100 mg/mL at 20 °C (68 °F)[5]
Hazard Classification Not generally considered a hazardous substance[3][6]
Incompatibilities Strong oxidizing agents[2]
Hazardous Decomposition Carbon monoxide (CO) and Carbon dioxide (CO₂) upon heating[1][2]

Disposal Decision Workflow

The following diagram outlines the logical steps to determine the appropriate disposal route for this compound waste.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs is_contaminated Is the waste contaminated with other chemicals? is_contaminant_hazardous Is the contaminant a hazardous substance? is_contaminated->is_contaminant_hazardous Yes dispose_non_hazardous Dispose as Non-Hazardous Solid Chemical Waste is_contaminated->dispose_non_hazardous No (Pure this compound) is_contaminant_hazardous->dispose_non_hazardous No dispose_hazardous Dispose as Hazardous Waste (Follow Hazardous Waste Protocol) is_contaminant_hazardous->dispose_hazardous Yes consult_ehs->is_contaminated end End: Disposal Complete dispose_non_hazardous->end dispose_hazardous->end

Caption: this compound Disposal Decision Workflow

Experimental Protocols: Step-by-Step Disposal Procedures

Follow these procedural steps to ensure the safe and compliant disposal of this compound.

Step 1: Waste Characterization The first step in any chemical disposal is to determine if the waste is hazardous.[7]

  • Pure this compound : Uncontaminated D-Mannitol is not classified as a hazardous waste according to known literature and safety data sheets.[3]

  • Contaminated this compound : If this compound is mixed with other substances, the entire mixture must be evaluated. If it is contaminated with a substance classified as hazardous (e.g., flammable solvents, heavy metals, or other toxic chemicals), the entire volume of waste must be treated and disposed of as hazardous waste.[1][2]

Step 2: Consultation with Regulatory Guidelines Before proceeding with any disposal method, it is mandatory to consult your institution's Environmental Health & Safety (EHS) department. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2] These regulations are often based on the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Step 3: Disposal of Uncontaminated this compound For small quantities of pure, uncontaminated this compound, follow these guidelines after receiving approval from your EHS office:

  • Containment : Place the solid this compound waste in a sealed, clearly labeled container. The label should read "Non-Hazardous Waste: this compound".

  • Disposal Route : Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution.

  • Drain Disposal (Caution) : Do not empty into drains unless you have explicit permission from your EHS office.[10] While D-Mannitol is water-soluble, drain disposal of any chemical is highly regulated and generally discouraged.

Step 4: Disposal of Contaminated this compound If this compound is contaminated with hazardous materials, it must be managed as hazardous waste.[9]

  • Containment : Collect the waste in a chemically compatible, sealed container that is in good condition and not leaking.[11]

  • Labeling : Label the container clearly with the words "Hazardous Waste".[12] The label must also list all chemical constituents and their approximate percentages.

  • Storage : Store the container in a designated satellite accumulation area.

  • Pickup and Disposal : Arrange for disposal through your institution's hazardous waste management program. A manifest will be required to track the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[7]

Step 5: Spill Cleanup and Disposal In the event of a spill, take the following measures:

  • Personal Protection : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] For large spills where dust is generated, respiratory protection may be necessary.[6]

  • Containment : Prevent the spilled material from entering drains or waterways.[10]

  • Cleanup : Carefully sweep up the solid material, taking care to avoid creating dust.[1][2]

  • Disposal : Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealed container.[5] Label the container as "Spill Debris: this compound" (and include any contaminants) and dispose of it according to the procedures outlined in Step 3 or 4, depending on whether the material is contaminated.

  • Decontamination : Wash the spill area with soap and water.[5]

References

Essential Safety and Logistics for Handling D-Mannitol-d1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for D-Mannitol-d1, a stable-isotope labeled sugar alcohol. The following procedures for personal protective equipment, operational handling, and disposal are designed to minimize risk and streamline laboratory workflows.

Personal Protective Equipment (PPE)

When handling this compound, which is a powdered substance, the primary objective is to prevent inhalation and direct contact. While D-Mannitol is classified as harmful if swallowed, standard laboratory precautions are generally sufficient for safe handling. A risk assessment should always be conducted prior to beginning work.

Minimum PPE Requirements:

PPE CategorySpecification
Eye Protection Safety glasses with side shields are the minimum requirement.[1][2] When there is a potential for splashing, chemical splash goggles should be worn.[2][3]
Hand Protection Disposable nitrile gloves are recommended for incidental contact.[1] If prolonged contact is anticipated, consider wearing double gloves.[1] Gloves should be inspected before use and removed promptly if contaminated.
Body Protection A standard laboratory coat should be worn to protect clothing and skin from potential spills.[2][4] Lab coats should be kept buttoned.[2]
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. If there is a risk of generating significant dust, a particulate respirator (e.g., N95) may be necessary.[4][5]

Operational Plan

A systematic approach to handling this compound, from receipt to disposal, ensures safety and maintains the integrity of the compound.

Step-by-Step Handling Protocol:

  • Receiving and Inventory:

    • Upon receipt, inspect the container for any damage.

    • Log the chemical into your laboratory's inventory management system, noting the date of receipt and the assigned storage location.[6][7]

    • Ensure the Safety Data Sheet (SDS) is readily accessible, either in a physical binder or a digital library.[7]

  • Preparation and Weighing:

    • Before handling, ensure the work area is clean and uncluttered.

    • Don the appropriate PPE as outlined in the table above.

    • If possible, conduct weighing and initial dilutions in a fume hood or on a dedicated bench space with good ventilation to minimize inhalation of the powder.

  • Dissolution and Use:

    • When preparing solutions, add the this compound powder to the solvent to avoid clumping and potential splashing.

    • Clearly label all containers with the chemical name, concentration, date of preparation, and your initials.[8]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed to prevent absorption of moisture.

    • Store away from incompatible materials, although D-Mannitol has no major incompatibilities.

Disposal Plan

As this compound is a non-radioactive, stable-isotope labeled compound, it is generally not considered hazardous waste unless mixed with a hazardous substance. Always adhere to your institution's specific waste disposal guidelines.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as non-hazardous solid chemical waste.[9] Place in a clearly labeled container for chemical waste pickup. Do not dispose of in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Empty this compound Container Rinse the empty container with a suitable solvent (e.g., water). The rinsate can typically be disposed of down the drain with copious amounts of water.[9] The empty, rinsed container can then be discarded in the regular trash or recycling.
Contaminated Labware Disposable items such as gloves and weigh boats that have come into contact with this compound can generally be disposed of in the regular trash. Non-disposable glassware should be washed with soap and water.
Aqueous Solutions of this compound As D-Mannitol is readily biodegradable, dilute aqueous solutions can often be disposed of down the drain with plenty of water.[10] However, confirm this is acceptable with your institution's EHS guidelines.

Visual Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE (Lab Coat, Gloves, Goggles) a->b c Prepare Work Area (Fume Hood/Ventilated Space) b->c d Weigh this compound c->d Proceed to Handling e Prepare Solution d->e f Label Container e->f g Dispose of Solid/Liquid Waste (per Institutional Guidelines) f->g Proceed to Cleanup h Clean Work Area g->h i Doff PPE h->i j Wash Hands i->j

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Safety Controls

cluster_hazards Potential Hazards cluster_controls Safety Controls compound This compound (Solid Powder) inhalation Inhalation of Dust compound->inhalation ingestion Ingestion compound->ingestion contact Skin/Eye Contact compound->contact ventilation Engineering Controls (Fume Hood/Ventilation) inhalation->ventilation Mitigated by hygiene Administrative Controls (Hand Washing, No Food/Drink) ingestion->hygiene Mitigated by ppe PPE (Goggles, Gloves, Lab Coat) contact->ppe Mitigated by

Caption: Relationship between hazards and safety controls.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Mannitol-d1
Reactant of Route 2
D-Mannitol-d1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.